Trimebutine Maleate
Description
See also: Trimebutine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRLGULMGJGKGI-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046017 | |
| Record name | Trimebutine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34140-59-5, 58997-92-5, 58997-91-4 | |
| Record name | Trimebutine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34140-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (-)-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-trimethoxy-, 2-(dimethylamino)-2-phenylbutyl ester, (+)-, (2Z)-2-butenedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58997-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimebutine maleate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034140595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimebutine maleate, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimebutine maleate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimebutine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimebutine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1-ethyl-1-phenyl-2-(3,4,5-trimethoxybenzoyloxy)ethyl]dimethylammonium hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.117 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMEBUTINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A051GM4YM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMEBUTINE MALEATE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKM38HXX5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMEBUTINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4XZJ9GX7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Trimebutine Maleate mechanism of action on opioid receptors
An In-depth Technical Guide to the Mechanism of Action of Trimebutine Maleate on Opioid Receptors
Introduction
This compound is a multifaceted pharmacological agent primarily utilized for the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2][3] Its clinical efficacy stems from a complex mechanism of action that extends beyond simple antispasmodic activity. A core component of its pharmacological profile is its interaction with the endogenous opioid system within the gastrointestinal tract. Unlike classical opioids, trimebutine exhibits a unique modulatory effect, normalizing gut motility by acting as a weak, non-selective agonist at peripheral opioid receptors.[4][5][6] This document provides a detailed technical examination of trimebutine's mechanism of action on mu (μ), delta (δ), and kappa (κ) opioid receptors, intended for researchers, scientists, and professionals in drug development.
Interaction with Opioid Receptors
Trimebutine and its primary active metabolite, N-monodesmethyl-trimebutine (nor-trimebutine), exert their effects by binding to and activating all three major subtypes of opioid receptors (μ, δ, and κ) located on neurons of the myenteric plexus and on smooth muscle cells within the gut wall.[2][6][7][8] This interaction is characterized as a weak agonism, meaning it activates the receptors but with lower intrinsic efficacy than endogenous ligands or classical opioid agonists like morphine.[1][4][9] This activity is predominantly peripheral, which minimizes central nervous system side effects commonly associated with opioid analgesics.
The functional outcome of this interaction is a notable "dual effect" on gastrointestinal motility. Trimebutine can either stimulate or inhibit contractility depending on the pre-existing physiological state of the gut and the drug concentration.[1][4]
-
At lower concentrations (10⁻⁸ to 10⁻⁷ M): Trimebutine enhances intestinal motility. This is achieved by inhibiting norepinephrine release from adrenergic neurons via presynaptic μ-opioid receptors. The reduction in adrenergic inhibition allows for increased acetylcholine release, leading to smooth muscle contraction.[10]
-
At higher concentrations (10⁻⁶ to 10⁻⁵ M): The drug inhibits motility. This effect is mediated by the activation of μ- and κ-opioid receptors on cholinergic neurons, which suppresses the release of acetylcholine, resulting in muscle relaxation.[1][10]
This concentration-dependent, modulatory action allows trimebutine to normalize bowel function, alleviating symptoms of both diarrhea and constipation in IBS patients.
Quantitative Pharmacological Data
The binding affinity and functional potency of trimebutine and its metabolite have been quantified in various preclinical models. The data highlights its non-selective profile and relatively low affinity compared to traditional opioids.
Table 1: Opioid Receptor Binding Affinity (Ki)
| Compound | Receptor Subtype | Ki (µM) | Tissue Source | Notes |
| Trimebutine | Non-selective | 0.18 | Canine Ileum | Ki determined by displacement of [3H]diprenorphine.[11] |
| Des-Met-trimebutine | Non-selective | 0.72 | Canine Ileum | Ki determined by displacement of [3H]diprenorphine.[11] |
Table 2: Relative Affinity of Trimebutine for Opioid Receptor Subtypes
| Receptor Subtype | Relative Affinity (%) | Tissue Source | Method |
| μ (mu) | 44 | Canine Ileum | Competition binding assay vs. selective ligands.[11] |
| δ (delta) | 30 | Canine Ileum | Competition binding assay vs. selective ligands.[11] |
| κ (kappa) | 26 | Canine Ileum | Competition binding assay vs. selective ligands.[11] |
Table 3: Functional Potency (IC50) in Isolated Tissues
| Compound | Preparation | IC50 (µM) | Effect Measured |
| Trimebutine | Guinea-Pig Ileum | 0.75 | Inhibition of electrically induced twitch response.[7] |
| Trimebutine | Rabbit Vas Deferens | 7.1 | Inhibition of electrically induced twitch response.[7] |
| Trimebutine | Mouse Vas Deferens | 39 | Inhibition of electrically induced twitch response.[7] |
Signaling Pathways
Opioid receptors are canonical G-protein coupled receptors (GPCRs) that signal primarily through the inhibitory G-protein, Gi/o. The activation of these receptors by trimebutine initiates a cascade of intracellular events that collectively modulate neuronal excitability and muscle contractility.
-
G-Protein Activation: Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
Modulation of Ion Channels: The Gβγ subunit complex dissociates and directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reducing neuronal excitability. Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release (e.g., acetylcholine, norepinephrine).[4][12]
Experimental Protocols
The characterization of trimebutine's interaction with opioid receptors involves standard pharmacological assays, including radioligand binding and functional studies in isolated tissues and cell-based systems.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize tissue rich in opioid receptors (e.g., guinea pig brain, canine myenteric plexus) in a buffered solution and centrifuge to isolate cell membranes.[7][11]
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]naloxone, [³H]diprenorphine) and varying concentrations of the unlabeled test compound (trimebutine).[13][14]
-
Separation: Separate bound from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration that inhibits 50% of the specific binding is the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[14]
Isolated Tissue Functional Assay
This ex vivo method assesses the functional effect (agonist or antagonist activity) of a compound on a whole tissue preparation.
Methodology (Guinea Pig Ileum Model):
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated. Attach one end to a force transducer to measure isometric contractions.[7][13]
-
Stimulation: Apply transmural electrical field stimulation to elicit twitch contractions, which are primarily mediated by the release of acetylcholine from enteric neurons.
-
Drug Application: Add cumulative concentrations of trimebutine to the organ bath and record the inhibitory effect on the twitch response.
-
Antagonism: To confirm the involvement of opioid receptors, repeat the experiment in the presence of an opioid antagonist like naloxone and observe any rightward shift in the trimebutine concentration-response curve.[13][15]
-
Data Analysis: Plot the percentage inhibition of the twitch response against the log concentration of trimebutine to determine the IC50 or EC50.
[³⁵S]GTPγS Binding Assay
This is a functional biochemical assay that directly measures G-protein activation, an early event in GPCR signaling.[16][17]
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or from native tissue.
-
Incubation: In a multi-well plate, incubate the membranes with GDP (to ensure G-proteins are in an inactive state), the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist (trimebutine).[16][18]
-
G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. The non-hydrolyzable nature of [³⁵S]GTPγS causes it to remain bound, leading to an accumulation of signal.
-
Termination & Separation: Stop the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the agonist concentration to determine potency (EC50) and efficacy (Emax) for G-protein activation.[16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trimebutine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. selleckchem.com [selleckchem.com]
- 10. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The action of this compound on gastrointestinal motility is mediated by opiate receptors in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
Trimebutine Maleate: A Multifaceted Modulator of Gastrointestinal Motility
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Trimebutine maleate is a unique spasmolytic agent that functions as a non-competitive antagonist to regulate gastrointestinal motility.[1] Widely used for functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia, its clinical efficacy stems from a complex and multifaceted mechanism of action.[2][3] Unlike typical prokinetic or antispasmodic agents, trimebutine exhibits a dual, regulatory effect, capable of stimulating hypokinetic gut activity and suppressing hyperkinetic conditions.[1][4] This normalizing effect is primarily mediated through its action as an agonist on peripheral µ (mu), δ (delta), and κ (kappa) opioid receptors within the enteric nervous system (ENS).[2][5][6] Furthermore, its activity extends to the modulation of key ion channels in gastrointestinal smooth muscle cells and influencing the release of various gut peptides.[2][7] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on gastrointestinal motility, supported by detailed experimental protocols and data presented for scientific evaluation.
Core Mechanisms of Action
Trimebutine's regulatory effects are not attributed to a single pathway but rather to a synergistic interplay of several mechanisms at the molecular level.
Opioidergic Modulation
The primary mechanism of trimebutine is its function as an agonist at peripheral opioid receptors (µ, δ, and κ) located on the neurons of the enteric nervous system and smooth muscle cells.[6][8] It binds to these receptors with lower affinity than their natural ligands but with significant physiological effect.[1] This interaction is foundational to its dual-action capability:
-
Excitatory Effects: Agonism at µ and δ receptors is generally associated with the stimulation of gut motility.
-
Inhibitory Effects: Agonism at κ receptors is linked to the inhibition of motility and reduction of visceral sensitivity.[9]
By acting on the complete spectrum of peripheral opiate receptors, trimebutine can effectively "reset" or normalize the prevailing motor pattern, rather than simply increasing or decreasing it.[5] This action is particularly effective in preventing stress-induced changes in intestinal motility.[10]
Ion Channel Modulation
Trimebutine directly influences the electrical activity of gastrointestinal smooth muscle cells by modulating various ion channels. This action is concentration-dependent and critical for its spasmolytic and prokinetic effects.[1]
-
Calcium (Ca²⁺) Channels: At higher concentrations (100-300µM), trimebutine inhibits L-type voltage-dependent Ca²⁺ channels.[1] This reduces the influx of extracellular Ca²⁺, which is essential for muscle contraction, thereby leading to smooth muscle relaxation and an antispasmodic effect.[1][7]
-
Potassium (K⁺) Channels: Trimebutine inhibits outward K⁺ currents, including delayed rectifier K⁺ channels and Ca²⁺-dependent K⁺ (BKca) channels.[1] The inhibition of these channels leads to membrane depolarization, which can enhance muscle contractions and contribute to its prokinetic effect at lower concentrations.[11]
Modulation of Gastrointestinal Peptides and Neurotransmitters
Trimebutine also modulates the release of key signaling molecules in the gut. It has been shown to influence the release of peptides such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon.[6][9][12] For instance, it can induce the release of motilin, a peptide known to trigger phase III of the migrating motor complex (MMC), which contributes to its prokinetic effect in the small intestine.[6][8] Simultaneously, it can inhibit the release of excitatory neurotransmitters like acetylcholine, contributing to its antispasmodic action.[5]
Caption: Core signaling pathways of this compound in the gastrointestinal tract.
Pharmacological Effects on Gastrointestinal Motility
Trimebutine's molecular actions translate into distinct, measurable effects across different segments of the GI tract.
-
Stomach: It significantly accelerates delayed gastric emptying.[10][13] This is particularly beneficial in conditions like functional dyspepsia and for patients with gastric ulcers who exhibit abnormal gastric motility.[14]
-
Small Intestine: Trimebutine is known to induce a premature phase III of the migrating motor complex (MMC), the "housekeeping" wave of contractions that clears the small bowel during fasting.[10][12][15] An intravenous injection of 100 mg systematically produces a propagated activity analogous to a spontaneous phase III.[15] This effect is suppressed by the opioid antagonist naloxone, confirming its opioid-mediated pathway.[16]
-
Colon: The drug modulates colonic contractile activity, returning it to a normal state in patients with either hyperkinetic (diarrhea-predominant) or hypokinetic (constipation-predominant) conditions.[10] It does not significantly affect normal colonic motility but reduces abnormal postprandial motor activity in IBS patients.[9]
Caption: Logical flow of this compound's dual regulatory effect on GI motility.
Quantitative Efficacy Data
Clinical studies have quantified the effects of trimebutine on GI motility parameters. The following tables summarize key findings.
Table 1: Effect of this compound on Gastric Emptying
| Study Population | Treatment Protocol | Measurement Method | Key Quantitative Finding | Reference |
| Patients with Active Gastric Ulcers (n=10) | This compound + PPI for 8 weeks | Gastric Emptying Scintigraphy | Significant improvement in gastric emptying post-treatment compared to baseline (p-value not specified). | [14] |
| Patients with Functional Dyspepsia (n=108) | This compound 300 mg BID for 4 weeks | 99mTc-Tin Colloid Semi-Solid Meal Scintigraphy | Median gastric emptying at 50 min was 75.5% in the trimebutine group vs. 66.6% in the placebo group (p = 0.036). | [13] |
Table 2: Effect of this compound on Intestinal Motility
| Study Population | Treatment Protocol | Measurement Method | Key Quantitative Finding | Reference |
| Healthy Volunteers | 100 mg Intravenous Injection | Intestinal Manometry | Systematically induced a propagated motor activity analogous to a spontaneous MMC phase III. | [15] |
| Constipated Patients | Not Specified | Not Specified | Increased the number of long spike bursts in colonic motility recordings. | [10] |
| Patients with Diarrhea-predominant IBS | Not Specified | Not Specified | Decreased the incidence of long spike bursts in colonic motility recordings. | [10] |
Key Experimental Protocols
The quantitative data presented are derived from specific, validated experimental methodologies.
Protocol for Gastric Emptying Scintigraphy
This protocol is based on the methodology used in the study by Kim et al. (2020) for functional dyspepsia patients.[13]
-
Patient Preparation: Patients are required to fast overnight for at least 8 hours. Any medication known to affect GI motility is withheld for at least 48 hours prior to the study.
-
Test Meal: A standardized semi-solid meal is prepared. A common composition is an egg-white sandwich or oatmeal.
-
Radiolabeling: The meal is radiolabeled with 1 mCi (37 MBq) of Technetium-99m (99mTc)-Tin Colloid. The radiotracer is mixed uniformly with the meal.
-
Administration: The patient consumes the radiolabeled meal within a 10-minute timeframe, along with a small volume of water (e.g., 150 mL).
-
Imaging:
-
Immediately after meal ingestion (t=0), the patient is positioned under a large-field-of-view gamma camera equipped with a low-energy, all-purpose collimator.
-
Anterior and posterior static images of the gastric region are acquired for 60 seconds.
-
Imaging is repeated at set intervals, typically 30, 50, 60, 90, and 120 minutes post-ingestion.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on each image.
-
Counts within the ROI are corrected for radioactive decay. The geometric mean of the anterior and posterior counts is calculated to correct for tissue attenuation.
-
Gastric emptying is expressed as the percentage of the meal remaining in the stomach at each time point, relative to the initial counts at t=0. The percentage emptied is calculated as (100 - % remaining).
-
Protocol for Electrogastrography (EGG)
This protocol describes the general methodology for assessing gastric myoelectrical activity as referenced in the study on gastric ulcer patients.[14]
-
Patient Preparation: Patients fast overnight. The skin of the abdominal area is cleaned with alcohol to ensure good electrode contact.
-
Electrode Placement: Three to five silver/silver chloride (Ag/AgCl) cutaneous electrodes are placed on the abdomen in a specific configuration to detect the gastric electrical signal. A common placement is one electrode in the midline between the xiphoid process and the umbilicus, with other electrodes placed to the left and right. A reference electrode is placed on the flank or a limb.
-
Recording:
-
A baseline recording is taken for 30-60 minutes while the patient is in a quiet, resting state (preprandial).
-
The patient then consumes a standardized test meal (e.g., water or a light solid meal).
-
Recording continues for another 60-120 minutes postprandially.
-
-
Data Analysis:
-
The EGG signal is amplified, filtered (typically 0.01-0.5 Hz), and digitized.
-
Spectral analysis (e.g., Fast Fourier Transform) is performed on the data to determine the dominant frequency and power of the gastric slow waves.
-
Normal Frequency (Normogastria): ~3 cycles per minute (cpm), or 0.05 Hz.
-
Bradygastria: Dominant frequency < 2.5 cpm (< 0.04 Hz).
-
Tachygastria: Dominant frequency > 3.6 cpm (> 0.06 Hz).
-
The postprandial-to-preprandial power ratio is also calculated as an indicator of the gastric response to a meal.
-
Caption: Workflow for a randomized controlled trial assessing Trimebutine's efficacy.
Conclusion
This compound stands apart from other gastrointestinal agents due to its sophisticated, multi-target mechanism of action. Its ability to act as a peripheral opioid agonist across µ, δ, and κ receptors, combined with its concentration-dependent modulation of Ca²⁺ and K⁺ ion channels, allows it to intelligently regulate, rather than simply inhibit or stimulate, GI motility.[1][2][5] This dual functionality makes it an effective therapy for a spectrum of disorders, from hypomotility states like functional dyspepsia to hypermotility conditions common in IBS.[2][9] The quantitative data confirm its efficacy in accelerating gastric emptying and normalizing intestinal motor patterns. For drug development professionals and researchers, trimebutine serves as a compelling example of a successful GI motility modulator whose complex pharmacology provides a broad therapeutic window for treating functional bowel disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimebutine: a review of clinical data in terms of efficacy and safety | Khokhlov | Patient-Oriented Medicine and Pharmacy [patient-oriented.ru]
- 4. nbinno.com [nbinno.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. [PDF] Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]
- 7. Trimebutine as a modulator of gastrointestinal motility | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on gastric motility in patients with gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Effects of trimebutine on motility of the small intestine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The action of this compound on gastrointestinal motility is mediated by opiate receptors in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimebutine Maleate's Impact on Visceral Hypersensitivity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Visceral hypersensitivity (VH) is a cardinal pathophysiological feature of functional gastrointestinal disorders (FGIDs), most notably irritable bowel syndrome (IBS), and represents a significant challenge in clinical management.[1][2] It is characterized by a lowered pain threshold and an exaggerated response to physiological stimuli within the gastrointestinal tract.[3][4] Trimebutine maleate is a versatile therapeutic agent that has been used for decades to treat FGIDs, exhibiting a unique, multifaceted mechanism of action that extends beyond simple spasmolysis.[5][6] This technical guide provides an in-depth review of the pharmacological mechanisms by which this compound modulates visceral hypersensitivity. We consolidate findings from preclinical and clinical studies, detailing its effects on peripheral opioid receptors, ion channels, and neurotransmitter systems. Furthermore, we provide detailed experimental protocols used to evaluate its efficacy and present quantitative data in a structured format. This document aims to serve as a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, elucidating the scientific basis for trimebutine's role in mitigating visceral pain.
Introduction to Visceral Hypersensitivity and this compound
Visceral hypersensitivity is a complex phenomenon involving sensitization at both peripheral and central levels of the nervous system.[1][2] Patients with VH experience pain and discomfort in response to stimuli, such as gut distension, that would not be perceived as painful by healthy individuals.[3] This heightened sensitivity is a primary contributor to the chronic abdominal pain that defines conditions like IBS.[1] The underlying mechanisms are multifactorial, involving neuro-immune interactions, alterations in the gut-brain axis, and changes in the expression and function of receptors and ion channels on visceral afferent nerves.[1][7]
This compound [2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate] is an agent that normalizes gastrointestinal motility and alleviates abdominal pain.[8] Its therapeutic efficacy is attributed to a complex pharmacology that includes acting as an enkephalinergic agonist and a modulator of ion channels.[5][6] Unlike conventional spasmolytics, trimebutine can address both hypermotility and hypomotility disorders, and crucially, it directly targets the mechanisms of visceral nociception.[5][9]
Core Mechanisms of Action on Visceral Nociception
Trimebutine's ability to attenuate visceral hypersensitivity stems from its concurrent action on multiple physiological targets.
Modulation of Peripheral Opioid Receptors
A primary mechanism of trimebutine is its action as an agonist on peripheral opioid receptors (mu, kappa, and delta) located on the terminals of visceral afferent nerves and within the enteric nervous system.[8][10]
-
Kappa-Opioid Receptors (κ-OR): Activation of κ-ORs is particularly effective in reducing visceral pain.[11] Trimebutine's agonism at these receptors is thought to be a key contributor to its analgesic effects.
-
Mu (μ) and Delta (δ) Opioid Receptors: Agonism at μ- and δ-receptors also contributes to the modulation of gut motility and sensation.[3][10]
By activating these receptors, trimebutine mimics the effect of endogenous enkephalins, leading to an inhibition of nociceptive signaling from the gut to the central nervous system.[6]
References
- 1. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]
- 2. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Visceral Hypersensitivity in Irritable Bowel Syndrome—Plant Metabolites in IBS Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visceral hypersensitivity in irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of Trimebutine Maleate in the Enteric Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimebutine maleate is a multifaceted pharmaceutical agent utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS). Its therapeutic efficacy stems from a complex and unique mechanism of action within the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract. Unlike conventional spasmolytics, trimebutine exhibits a dual, modulatory effect on gut motility, capable of both stimulating and inhibiting intestinal contractions. This whitepaper provides a comprehensive technical overview of the molecular targets of this compound in the ENS. It delves into the drug's interactions with opioid receptors, its modulation of various ion channels, and its effects on other neurotransmitter systems. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its pharmacological profile for researchers and drug development professionals.
Introduction
The enteric nervous system (ENS) is a complex network of neurons and glial cells embedded in the wall of the gastrointestinal tract, often referred to as the "second brain." It governs key digestive functions, including motility, secretion, and blood flow, largely independent of the central nervous system. Dysregulation of the ENS is a hallmark of many functional gastrointestinal disorders. This compound's therapeutic success lies in its ability to directly interact with and modulate the activity of enteric neurons and smooth muscle cells.[1][2] This document will explore the primary molecular targets that mediate these effects.
Primary Molecular Targets of this compound
Trimebutine's pharmacological activity is not attributed to a single receptor interaction but rather to its engagement with multiple targets within the ENS. This multi-target profile is central to its ability to normalize gut motility.[1][2]
Opioid Receptors
A primary mechanism of action for trimebutine is its interaction with peripheral opioid receptors, specifically the mu (µ), delta (δ), and kappa (κ) subtypes, which are abundantly expressed in the ENS.[1][3][4][5][6] Trimebutine acts as a weak agonist at these receptors.[7][8] This interaction is crucial for its modulatory effects on intestinal motility and visceral sensitivity.[3][5]
The binding of trimebutine to enteric opioid receptors can trigger a cascade of intracellular events that influence neuronal excitability and neurotransmitter release. For instance, activation of these G protein-coupled receptors can lead to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity.[9]
The following table summarizes the available quantitative data on the interaction of trimebutine and its active metabolite, N-desmethyltrimebutine, with opioid receptors.
| Compound | Receptor Subtype | Parameter | Value (µM) | Species/Tissue | Reference |
| Trimebutine | Mu (µ) | IC50 | 0.75 | Guinea-pig ileum | [1] |
| Trimebutine | Delta (δ) | IC50 | 39 | Mouse vas deferens | [1] |
| Trimebutine | Kappa (κ) | IC50 | 7.1 | Rabbit vas deferens | [1] |
| N-desmethyltrimebutine | Mu (µ), Delta (δ), Kappa (κ) | Affinity | Good affinity for all subtypes | Guinea-pig brain and myenteric plexus | [1] |
Note: While specific Ki values are not consistently reported in the literature, the IC50 values indicate a micromolar affinity for opioid receptors. Some studies suggest a higher affinity for the µ-opioid receptor subtype.[7][10]
Ion Channels
Trimebutine directly modulates the activity of several types of ion channels in enteric neurons and smooth muscle cells, which is a key component of its spasmolytic and prokinetic effects.[3][11]
Trimebutine has been shown to inhibit voltage-gated L-type calcium channels.[12] This action reduces the influx of calcium into smooth muscle cells, leading to muscle relaxation and a spasmolytic effect.[8]
The drug also affects calcium-activated potassium channels (KCa).[11] Inhibition of these channels can lead to membrane depolarization, which may contribute to its prokinetic effects under certain physiological conditions.
| Channel Type | Parameter | Value (µM) | Conditions | Species/Tissue | Reference |
| Voltage-gated Ca2+ channels | IC50 | ~30 | - | Intestinal smooth muscle cells | [12] |
Other Receptor Systems
While the primary effects of trimebutine are mediated through opioid receptors and ion channels, there is evidence suggesting interactions with other receptor systems in the ENS, albeit with less potency.
Trimebutine exhibits antimuscarinic properties, which may contribute to its spasmolytic effects by antagonizing the actions of acetylcholine, a major excitatory neurotransmitter in the ENS.[2][7][8][12] However, quantitative data on its affinity for specific muscarinic receptor subtypes (M1, M2, M3) in the gut is not well-established in the available literature.
The serotonergic system, particularly 5-HT3 and 5-HT4 receptors, plays a significant role in regulating gut motility and sensation.[13][14][15] While some studies have investigated the comparative effects of trimebutine and serotonin receptor antagonists, direct quantitative data on trimebutine's binding affinity or functional activity at these receptors is limited.[16]
Signaling Pathways and Experimental Workflows
The multifaceted interactions of trimebutine with its molecular targets trigger complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of key experimental procedures used to study them.
Caption: Opioid Receptor Signaling Pathway of Trimebutine.
Caption: Modulation of Ion Channels by Trimebutine.
Caption: Workflow for Radioligand Binding Assay.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of trimebutine's molecular targets.
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) and selectivity of trimebutine for µ, δ, and κ opioid receptors.
Materials:
-
Tissue source: Guinea-pig ileum myenteric plexus or brain tissue homogenates.
-
Radioligands: [3H]-DAMGO (for µ receptors), [3H]-DPDPE (for δ receptors), [3H]-U69593 (for κ receptors).
-
This compound and N-desmethyltrimebutine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Nonspecific binding control (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Binding Assay: In a multi-well plate, combine the membrane preparation, the specific radioligand, and varying concentrations of trimebutine or its metabolite. For total binding, omit the test compound. For nonspecific binding, add a high concentration of naloxone.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specific duration to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the trimebutine concentration. Determine the IC50 value (the concentration of trimebutine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology for Ion Channel Modulation
Objective: To characterize the effects of trimebutine on ion channel currents (e.g., L-type Ca2+, KCa) in isolated enteric neurons or smooth muscle cells.
Materials:
-
Isolated single cells from intestinal smooth muscle or myenteric plexus.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
Extracellular and intracellular recording solutions tailored to isolate the specific ion current of interest.
-
This compound.
Procedure:
-
Cell Preparation: Isolate single cells from the desired tissue using enzymatic digestion.
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with the appropriate intracellular solution.
-
Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.
-
Current Recording: Apply a series of voltage steps (voltage-clamp protocol) to elicit the ion channel currents of interest and record the resulting currents.
-
Drug Application: Perfuse the cell with an extracellular solution containing trimebutine at various concentrations and repeat the voltage-clamp protocol.
-
Data Analysis: Measure the amplitude of the ion channel currents before and after the application of trimebutine. Construct concentration-response curves to determine the IC50 for channel inhibition.
In Vitro Functional Assay: Isolated Organ Bath
Objective: To assess the functional effects of trimebutine on the contractility of isolated intestinal segments.
Materials:
-
Segments of small or large intestine from experimental animals (e.g., guinea-pig ileum).
-
Organ bath system with a tissue chamber, force transducer, and data acquisition system.
-
Physiological salt solution (e.g., Krebs solution), gassed with 95% O2 / 5% CO2.
-
This compound.
-
Contractile agonists (e.g., acetylcholine, high potassium solution).
Procedure:
-
Tissue Preparation: Euthanize the animal and dissect a segment of the intestine. Clean the segment and mount it in the organ bath chamber filled with gassed physiological salt solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Contractile Response: Elicit contractions by adding a contractile agonist to the bath. Record the isometric tension generated by the tissue.
-
Effect of Trimebutine: After washing out the agonist, pre-incubate the tissue with trimebutine for a set time, and then re-introduce the contractile agonist.
-
Data Analysis: Compare the amplitude and frequency of contractions in the presence and absence of trimebutine to determine its inhibitory or stimulatory effects.
Conclusion
This compound exerts its therapeutic effects on the gastrointestinal tract through a complex and multimodal mechanism of action within the enteric nervous system. Its ability to interact with peripheral opioid receptors and modulate various ion channels allows for a nuanced regulation of intestinal motility, making it an effective treatment for both hyper- and hypo-motility disorders. The quantitative data and experimental protocols presented in this whitepaper provide a detailed foundation for further research into the pharmacology of trimebutine and the development of novel therapeutics for functional gastrointestinal disorders. Further investigation is warranted to fully elucidate the quantitative contributions of its interactions with muscarinic and serotonergic receptor systems to its overall clinical profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. zenodo.org [zenodo.org]
- 3. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic receptor subtype selective toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation by 5-HT3 and 5-HT4 receptors of the release of 5-hydroxytryptamine from the guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effects of serotonin 5-HT3 receptor antagonists on stress-induced colonic hyperalgesia and diarrhoea in rats: a comparative study with opioid receptor agonists, a muscarinic receptor antagonist and a synthetic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Effects of Trimebutine Maleate on Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro effects of Trimebutine Maleate on smooth muscle cells. Trimebutine is a spasmolytic agent known for its regulatory effects on gastrointestinal motility, exhibiting both excitatory and inhibitory actions depending on the concentration and the physiological state of the smooth muscle.[1] This document synthesizes findings from multiple studies to elucidate the compound's mechanisms of action at the cellular level, focusing on its interactions with ion channels and receptors.
Core Mechanisms of Action
This compound's effects on smooth muscle cells are multifaceted, primarily involving the modulation of ion channels and interaction with opioid receptors. These actions collectively alter membrane potential, intracellular calcium concentration, and ultimately, the contractile state of the muscle.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various in-vitro studies on the effects of this compound on different ion channels in smooth muscle cells.
Table 1: Inhibitory Effects of Trimebutine on Voltage-Dependent Ca²⁺ Currents
| Parameter | Cell Type | Holding Potential | Trimebutine Concentration | Value | Reference |
| IC₅₀ | Rabbit Ileal Smooth Muscle | -40 mV | 3-100 µM | 7 µM | [2][3] |
| IC₅₀ | Rabbit Ileal Smooth Muscle | -60 mV | 3-100 µM | 36 µM | [2][3] |
| Inactivation Curve Shift | Rabbit Ileal Smooth Muscle | - | 30 µM | 18 mV (negative direction) | [2][3] |
Table 2: Inhibitory Effects of Trimebutine on K⁺ Currents
| Parameter | Cell Type | Current Type | Trimebutine Concentration | Value | Reference |
| IC₅₀ | Rabbit Ileal Smooth Muscle | Voltage-dependent K⁺ current (IKv) | - | 7.6 µM | [4] |
| IC₅₀ | Rabbit Ileal Smooth Muscle | Ca²⁺-activated K⁺ current (IKCa) | - | 23.5 µM | [4] |
| Inhibition | Guinea Pig Colonic Smooth Muscle | Large conductance Ca²⁺-activated K⁺ (BKca) current | 1-300 µM | Dose-dependent inhibition | [5] |
Table 3: Effects of Trimebutine on Na⁺ Currents
| Parameter | Cell Type | Trimebutine Concentration | Value | Reference |
| IC₅₀ | Rat Dorsal Root Ganglia Neurons | - | 0.83 ± 0.09 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the literature on Trimebutine's effects.
Whole-Cell Patch-Clamp Technique
This technique is employed to record ion currents across the membrane of a single smooth muscle cell.[2][4][5][7][8][9]
-
Cell Isolation: Smooth muscle cells are enzymatically dispersed from tissues such as the rabbit ileum or guinea pig colon.[4][10] A common method involves incubation in a Ca²⁺-free solution containing enzymes like papain and collagenase, followed by gentle trituration.
-
Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution (e.g., containing KCl, Mg-ATP, EGTA, and HEPES, buffered to a physiological pH) and pressed against a single smooth muscle cell to form a high-resistance "giga-seal".[9][11]
-
Whole-Cell Configuration: Suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.[9] The membrane potential is then "clamped" at a desired voltage.
-
Data Acquisition: Voltage steps are applied to elicit ion currents, which are recorded and amplified. This compound is applied to the bath solution at varying concentrations to determine its effect on the recorded currents.[2][5] For studying voltage-dependent inactivation, the holding potential is varied.[2][3]
Isometric Force Transduction
This method measures the contractility of smooth muscle strips.[5]
-
Tissue Preparation: Longitudinal or circular smooth muscle strips are dissected from the desired organ (e.g., guinea pig colon) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Force Measurement: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer. The transducer records changes in tension as the muscle contracts and relaxes.
-
Experimental Procedure: After an equilibration period, the spontaneous contractile activity is recorded. This compound is then added to the organ bath in a cumulative manner to establish a concentration-response relationship.
Fura-2 Fluorometry for Intracellular Ca²⁺ Measurement
This technique allows for the real-time measurement of intracellular calcium concentration ([Ca²⁺]i).[12]
-
Cell Loading: Isolated smooth muscle cells or intact tissue strips are incubated with the membrane-permeant form of the fluorescent Ca²⁺ indicator, Fura-2 AM. Once inside the cell, esterases cleave the AM group, trapping the dye.
-
Fluorescence Measurement: The cells are then illuminated with alternating wavelengths of light (typically 340 nm and 380 nm). Fura-2 exhibits a shift in its excitation spectrum upon binding to Ca²⁺.
-
Data Analysis: The ratio of the fluorescence emitted at 510 nm when excited at 340 nm and 380 nm is calculated. This ratio is proportional to the [Ca²⁺]i. Changes in this ratio are monitored before and after the application of this compound to assess its impact on intracellular calcium levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in-vitro characterization.
Caption: Signaling pathways of this compound in smooth muscle cells.
Caption: Experimental workflow for in-vitro analysis of this compound.
Discussion of Dual Effects
The dual excitatory and inhibitory effects of this compound can be explained by its concentration-dependent actions on different ion channels.[1]
-
Excitatory Effects (at lower concentrations): At lower concentrations (e.g., 1-10 µM), Trimebutine's inhibitory effect on K⁺ channels is more pronounced.[1][4] This reduction in outward K⁺ current leads to membrane depolarization, which can increase the opening probability of voltage-dependent Ca²⁺ channels, thereby promoting smooth muscle contraction.[4]
-
Inhibitory Effects (at higher concentrations): At higher concentrations (e.g., 30-300 µM), the inhibitory effect on L-type Ca²⁺ channels becomes dominant.[1][5] This significantly reduces Ca²⁺ influx, overriding the depolarizing effect of K⁺ channel blockade and leading to smooth muscle relaxation.[2][12] Furthermore, Trimebutine has been shown to inhibit Ca²⁺ release from intracellular stores, contributing to its inhibitory action.[12] Its weak agonistic activity at µ-opioid receptors can also indirectly inhibit contractility by reducing the release of excitatory neurotransmitters like acetylcholine.[13][14]
Conclusion
In-vitro studies have revealed that this compound is a versatile modulator of smooth muscle cell function. Its complex pharmacological profile, characterized by concentration-dependent interactions with multiple ion channels (Ca²⁺, K⁺, and Na⁺) and opioid receptors, underlies its dual regulatory effects on smooth muscle contractility. This technical guide provides a comprehensive overview of the key quantitative data, experimental protocols, and signaling pathways involved, serving as a valuable resource for researchers in the field of smooth muscle physiology and pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells. (1993) | Masaaki Nagasaki | 20 Citations [scispace.com]
- 4. Effect of trimebutine on K+ current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound has inhibitory effects on the voltage-dependent Ca2+ inward current and other membrane currents in intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch clamp - Wikipedia [en.wikipedia.org]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. Dual effects of trimebutine on electrical responses of gastric smooth muscles in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Effects of trimebutine on cytosolic Ca2+ and force transitions in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SMPDB [smpdb.ca]
The Prokinetic Agent Trimebutine Maleate: A Comprehensive Technical Guide
An In-depth Review of the Discovery, Development, and Mechanism of Action of a Key Gastrointestinal Motility Modulator
Abstract
Trimebutine maleate, a multifaceted prokinetic agent, has been a cornerstone in the management of functional gastrointestinal disorders for decades. Its unique regulatory effects on gut motility, acting as both a spasmolytic and a prokinetic agent, stem from a complex mechanism of action involving interactions with peripheral opioid receptors and modulation of ion channels. This technical guide provides a comprehensive overview of the discovery, development, and pharmacology of this compound, with a focus on its prokinetic properties. Detailed summaries of its receptor binding affinity, pharmacokinetic profile, and clinical efficacy are presented, supported by in-depth descriptions of key experimental protocols. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular and physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of this compound.
Introduction: Discovery and Development
Trimebutine, chemically known as 2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate, was first synthesized in the 1960s.[1] Its development was driven by the need for an agent that could normalize disordered gastrointestinal motility, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS) and functional dyspepsia.[1] French patent FR 2,369M, granted in 1962, describes the initial synthesis of trimebutine.[2] Subsequent pharmaceutical development led to the formulation of this compound, which has been marketed in several countries since 1969 for the treatment of these conditions.[2][3]
The synthesis of this compound has evolved over the years. An early method involved the reaction of 3,4,5-trimethoxy benzoyl chloride with 2-(dimethylamino)-2-phenylbutanol in benzene.[4] A later process described the transesterification between the methyl ester of 3,4,5-trimethoxy-benzoic acid and 2-(dimethylamino)-2-phenylbutanol.[4] More recent synthetic routes aim to improve yield and reduce the use of hazardous materials.[5] One such method involves the reduction of 2-amino-2-phenylbutyric acid to 2-amino-2-phenylbutanol, followed by amine methylation and subsequent esterification with 3,4,5-trimethoxybenzoyl chloride.[5] The final step in the pharmaceutical preparation is the salt formation with maleic acid in a suitable solvent like isopropanol to yield this compound.[6]
Mechanism of Action: A Multifaceted Approach
This compound's efficacy as a prokinetic agent is attributed to its complex and multimodal mechanism of action, which primarily targets the enteric nervous system and gastrointestinal smooth muscle.[7]
Opioid Receptor Modulation
A key aspect of trimebutine's action is its interaction with peripheral opioid receptors (mu, delta, and kappa) in the gastrointestinal tract.[1][7] Unlike traditional opioids, trimebutine acts as a non-selective, weak agonist at these receptors.[2] This interaction is crucial for its ability to normalize gut motility, either stimulating or inhibiting it depending on the baseline physiological state.[1]
Ion Channel Modulation
Trimebutine also exerts its effects by modulating various ion channels in gastrointestinal smooth muscle cells. At lower concentrations, it can enhance muscle contractions by reducing outward potassium currents (specifically BKca channels), leading to membrane depolarization.[8] Conversely, at higher concentrations, it can inhibit L-type calcium channels, leading to muscle relaxation and a spasmolytic effect.[8] This dual, concentration-dependent action on ion channels contributes significantly to its regulatory effect on gut motility.[8]
Effects on Neurotransmitter and Peptide Release
Trimebutine has been shown to modulate the release of various gastrointestinal peptides and neurotransmitters that play a role in regulating motility. For instance, in dogs, it can increase the release of motilin, a hormone that stimulates gastric and intestinal motility.[9] It has also been suggested to influence the release of other peptides like vasoactive intestinal peptide (VIP), gastrin, and glucagon.[9] Furthermore, trimebutine can inhibit the release of glutamate from presynaptic terminals, an effect attributed to its sodium channel blocking activity, which may contribute to its visceral analgesic properties.[2]
Quantitative Data
Opioid Receptor Binding Affinity
The interaction of trimebutine with opioid receptors has been quantified in radioligand binding assays. The following table summarizes the 50% inhibitory concentration (IC50) values of trimebutine for the mu, delta, and kappa opioid receptors.
| Receptor Subtype | Ligand | Tissue Preparation | IC50 (µM) | Reference |
| Mu (µ) | [3H]Naloxone | Guinea-pig ileum | 0.75 | [2] |
| Delta (δ) | [3H]Naloxone | Mouse vas deferens | 39 | [2] |
| Kappa (κ) | [3H]Naloxone | Rabbit vas deferens | 7.1 | [2] |
Lower IC50 values indicate higher binding affinity.
Pharmacokinetic Profile in Humans
The pharmacokinetic properties of this compound have been investigated in several studies in healthy human volunteers. The data can vary depending on the formulation (immediate-release vs. sustained-release) and the analytical methods used. The following tables provide a summary of key pharmacokinetic parameters for both trimebutine and its primary active metabolite, N-monodesmethyltrimebutine (nor-trimebutine).
Table 2: Pharmacokinetics of Trimebutine in Healthy Adults
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Immediate Release | 200 mg | - | 0.80 | 2.77 | - | [10][11] |
| Sustained Release | 300 mg (multiple doses) | 35.67 ± 22.20 | 3.15 ± 1.88 | 20.79 ± 13.31 | 252.08 ± 150.36 (AUCss) | [12] |
Table 3: Pharmacokinetics of N-monodesmethyltrimebutine (nor-trimebutine) in Healthy Adults
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Immediate Release | 2 x 100 mg | 1343.49 ± 585.58 | - | - | 8197.19 ± 3995.23 (AUC0-36) | [13] |
| Sustained Release | 300 mg (multiple doses) | 1571.81 ± 823.17 | -0.25 ± 11.26 | 9.80 ± 2.45 | 11254.86 ± 5746.62 (AUCss) | [12] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve; AUCss: Area under the curve at steady state.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity of trimebutine for mu, delta, and kappa opioid receptors.
Materials:
-
Membrane preparations from guinea-pig ileum (rich in µ-receptors), mouse vas deferens (rich in δ-receptors), and rabbit vas deferens (rich in κ-receptors).[2]
-
Radioligand: [3H]Naloxone.[2]
-
This compound solutions of varying concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissues are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the opioid receptors. The final membrane pellet is resuspended in the incubation buffer.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of the radioligand ([3H]Naloxone) and varying concentrations of this compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of trimebutine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data.
In Vivo Gastrointestinal Motility Study in Rodents (Charcoal Meal Transit)
Objective: To evaluate the prokinetic effect of this compound on gastrointestinal transit in mice or rats.
Materials:
-
Male Wistar rats or mice, fasted overnight with free access to water.
-
This compound solution or vehicle (control).
-
Charcoal meal: a suspension of charcoal (e.g., 5-10%) in a non-absorbable vehicle (e.g., 0.5% methylcellulose or 10% gum arabic).
-
Oral gavage needles.
Procedure:
-
Animal Dosing: Animals are randomly assigned to treatment groups and administered this compound or vehicle orally via gavage.
-
Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30-60 minutes), a fixed volume of the charcoal meal is administered orally to each animal.
-
Transit Time: After a specific period (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.
-
Measurement: The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. The results from the trimebutine-treated groups are compared to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Clinical Trial for Functional Dyspepsia
Objective: To assess the efficacy and safety of this compound in patients with functional dyspepsia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, prospective study.[14]
Patient Population:
-
Inclusion Criteria: Male and non-pregnant female subjects aged 18-75 years with a diagnosis of functional dyspepsia according to Rome III or IV criteria.[14]
-
Exclusion Criteria: Presence of organic gastrointestinal diseases, severe concomitant illnesses, or use of medications that could affect gastrointestinal motility.
Treatment:
-
Patients are randomized to receive either this compound (e.g., 200 mg three times daily or 300 mg twice daily) or a matching placebo for a specified duration (e.g., 4-8 weeks).[14][15]
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the severity of dyspeptic symptoms, often measured using a validated questionnaire such as the Glasgow Dyspepsia Severity Score (GDSS).[14]
-
Secondary Endpoints: Assessment of individual symptoms (e.g., postprandial fullness, early satiety, epigastric pain), overall patient satisfaction, and in some studies, objective measures like gastric emptying time using scintigraphy.[14]
Safety Assessments:
-
Monitoring and recording of all adverse events throughout the study period.
-
Laboratory safety tests at baseline and at the end of the study.
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intention-to-treat (ITT) population.
-
Appropriate statistical tests (e.g., ANCOVA) are used to compare the change in symptom scores between the trimebutine and placebo groups.
Mandatory Visualizations
Caption: Trimebutine's multifaceted mechanism of action.
Caption: Workflow for preclinical and clinical evaluation.
Caption: Logical flow from pharmacology to clinical use.
Conclusion
This compound stands out as a valuable therapeutic agent for functional gastrointestinal disorders due to its unique and complex mechanism of action. By acting as a modulator of peripheral opioid receptors and ion channels, it effectively normalizes gastrointestinal motility, providing relief from symptoms of both hyper- and hypo-motility. The extensive preclinical and clinical research summarized in this guide underscores its efficacy and safety profile. A thorough understanding of its pharmacological and pharmacokinetic properties, as detailed in this document, is essential for its optimal clinical application and for guiding future research into novel prokinetic agents.
References
- 1. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2001047515A1 - Use of trimebutine for treating pain - Google Patents [patents.google.com]
- 3. Synthesis of methylamino-2-phenyl-2-butyl-3,4,5-trimethoxybenzoate, the main bioactive metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process For The Preparation Of this compound [quickcompany.in]
- 5. CN113999126B - Preparation method of trimebutine - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Trimebutine - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. caod.oriprobe.com [caod.oriprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A three-part controlled study of trimebutine in the treatment of irritable colon syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimebutine Maleate: A Comprehensive Analysis of its Interaction with Calcium and Potassium Ion Channels
For Immediate Release
This technical guide provides an in-depth analysis of the molecular mechanisms of trimebutine maleate, focusing on its intricate interactions with calcium and potassium ion channels. This document is intended for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and pharmacology.
This compound is a multifaceted antispasmodic agent utilized in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its therapeutic efficacy is attributed to its complex and concentration-dependent modulation of ion channel activity in smooth muscle cells of the gastrointestinal tract. This guide synthesizes current research to elucidate these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts a dual regulatory effect on gastrointestinal motility, acting as both a prokinetic and an antispasmodic agent. This paradoxical functionality is a direct consequence of its concentration-dependent influence on key ion channels that govern smooth muscle excitability and contraction. At lower concentrations, it tends to be excitatory, while at higher concentrations, it exhibits inhibitory effects.[1][2][3][4]
The primary targets of trimebutine are voltage-dependent L-type calcium channels and various potassium channels, including large-conductance calcium-activated potassium (BKca) channels and delayed rectifier potassium channels.[1][5][6] By modulating the influx of calcium ions and the efflux of potassium ions, trimebutine directly influences the membrane potential and contractility of intestinal smooth muscle cells.
Interaction with Calcium Ion Channels
This compound is a potent inhibitor of L-type calcium channels, which play a crucial role in the influx of extracellular calcium required for smooth muscle contraction.[1][6] This inhibitory action is concentration-dependent and contributes significantly to the drug's antispasmodic properties at higher concentrations.[1][2][3][4][5]
Studies have shown that trimebutine's blockade of L-type calcium channels is also state-dependent, exhibiting a higher affinity for the inactivated state of the channel.[1][7][8][9][10] This preferential binding to the inactivated state enhances its inhibitory effect during periods of prolonged depolarization.
Quantitative Data: Trimebutine's Effect on Calcium Channels
| Parameter | Value | Cell Type | Holding Potential | Reference |
| IC50 | 7 µM | Rabbit Ileal Smooth Muscle Cells | -40 mV | [7][9][10] |
| IC50 | 36 µM | Rabbit Ileal Smooth Muscle Cells | -60 mV | [7][9][10] |
Interaction with Potassium Ion Channels
Trimebutine's interaction with potassium channels is a key factor in its excitatory effects at lower concentrations. By inhibiting outward potassium currents, trimebutine leads to membrane depolarization, which can enhance muscle contractions.[1][2][3][4] The primary potassium channels affected are calcium-activated potassium channels and delayed rectifier potassium channels.[1]
The inhibition of BKca channels by trimebutine reduces potassium efflux, leading to depolarization of the resting membrane potential.[2][3][4][5] This action is particularly relevant at lower concentrations of the drug.[2][3][4][5]
Quantitative Data: Trimebutine's Effect on Potassium Channels
| Channel Type | IC50 | Cell Type | Reference |
| Voltage-dependent K+ current (IKv) | 7.6 µM | Rabbit Ileal Smooth Muscle Cells | [11] |
| Ca2+-dependent K+ current (IKCa) | 23.5 µM | Rabbit Ileal Smooth Muscle Cells | [11] |
| Delayed Rectifier K+ Current (IK) | Concentration-dependent decrease | Guinea-pig Ventricular Myocytes | [12][13] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by trimebutine and a typical experimental workflow for studying its effects on ion channels.
Caption: Dual concentration-dependent effects of trimebutine on ion channels.
Caption: Standard workflow for whole-cell patch-clamp electrophysiology.
Experimental Protocols
The primary technique used to elucidate the effects of trimebutine on ion channels is the whole-cell patch-clamp technique .[5][7][9][10][11][14]
Whole-Cell Patch-Clamp Protocol for Smooth Muscle Cells
-
Cell Isolation:
-
Single smooth muscle cells are enzymatically dissociated from the longitudinal muscle layer of the intestine (e.g., guinea pig colon or rabbit ileum).[5][7][9][10][11]
-
The tissue is incubated in a low-Ca2+ solution containing enzymes such as collagenase and pronase.
-
Gentle trituration is used to disperse the cells.
-
-
Solutions:
-
External (Bath) Solution (for Ca2+ currents): Typically contains (in mM): 135.0 NaCl, 5.4 KCl, 1.0 MgCl2, 1.8 CaCl2, 10.0 HEPES, and 10.0 glucose, with the pH adjusted to 7.4 with NaOH. To isolate Ca2+ currents, K+ channel blockers like tetraethylammonium (TEA) may be added.
-
Internal (Pipette) Solution (for Ca2+ currents): Typically contains (in mM): 140.0 CsCl, 1.0 MgCl2, 10.0 HEPES, 5.0 EGTA, and 3.0 Mg-ATP, with the pH adjusted to 7.2 with CsOH. Cesium is used to block outward K+ currents.
-
External (Bath) Solution (for K+ currents): Similar to the Ca2+ current external solution.
-
Internal (Pipette) Solution (for K+ currents): Typically contains (in mM): 140.0 KCl, 1.0 MgCl2, 10.0 HEPES, 5.0 EGTA, and 3.0 Mg-ATP, with the pH adjusted to 7.2 with KOH.
-
-
Recording:
-
A glass micropipette with a resistance of 2-5 MΩ is brought into contact with a single smooth muscle cell.
-
A high-resistance "gigaseal" (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured by applying further suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV or -80 mV).[7][9][10]
-
Depolarizing voltage steps are applied to elicit inward Ca2+ currents or outward K+ currents.
-
Currents are recorded before and after the application of various concentrations of this compound to the bath solution.
-
-
Data Analysis:
-
The peak current amplitude at each voltage step is measured.
-
Concentration-response curves are generated to determine the IC50 value for trimebutine's inhibition of the specific ion channel.
-
The effects on current-voltage relationships and channel gating kinetics (activation and inactivation) are also analyzed.
-
Conclusion
This compound's therapeutic versatility stems from its complex and concentration-dependent modulation of both calcium and potassium ion channels in gastrointestinal smooth muscle. At lower concentrations, its inhibitory effect on potassium channels leads to membrane depolarization and can stimulate contractions. Conversely, at higher concentrations, its potent blockade of L-type calcium channels predominates, resulting in an inhibitory, antispasmodic effect. A thorough understanding of these intricate molecular interactions is paramount for the development of novel and more targeted therapies for functional gastrointestinal disorders. This guide provides a foundational resource for researchers and clinicians working to advance the field of gastrointestinal pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effect of trimebutine on K+ current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on delayed rectifier K+ currents in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. This compound has inhibitory effects on the voltage-dependent Ca2+ inward current and other membrane currents in intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Dual Spasmolytic and Prokinetic Properties of Trimebutine Maleate: A Technical Guide
Abstract
Trimebutine maleate is a multifaceted pharmaceutical agent utilized in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2] Unlike conventional spasmolytics or prokinetics, trimebutine exhibits a unique dual-action profile, capable of both stimulating and inhibiting gastrointestinal (GI) motility.[3][4][5] This paradoxical effect is attributable to a complex mechanism of action involving agonist activity at peripheral opioid receptors, concentration-dependent modulation of ion channels, and regulation of gut peptide release.[1][4][6] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, details the experimental protocols used to elucidate its properties, presents quantitative data from key studies, and visualizes its core signaling pathways.
Core Pharmacodynamics: A Multifaceted Mechanism of Action
Trimebutine's ability to normalize intestinal transit stems from its engagement with multiple physiological targets within the gastrointestinal tract. Its action is not merely a direct effect on smooth muscle but a comprehensive modulation of the underlying control systems.
Modulation of the Enteric Nervous System via Opioid Receptors
The primary mechanism of trimebutine is its action as a weak agonist on peripheral opioid receptors (μ, κ, and δ) located within the enteric nervous system (ENS).[4][7][8] By interacting with these receptors with roughly equal affinity, trimebutine can modulate the release of excitatory neurotransmitters like acetylcholine and inhibitory neurotransmitters like vasoactive intestinal peptide (VIP) and nitric oxide.[6][9] This balanced agonism allows it to normalize bowel function, reducing contractions in a hypermotile state and stimulating them in a hypomotile state, such as in postoperative ileus.[3][4][6] The effect of trimebutine to induce phase III-like motor complexes in the small intestine has been shown to be suppressed by the opioid antagonist naloxone, confirming the involvement of this pathway.[10]
Concentration-Dependent Effects on Ion Channels
Trimebutine's dual functionality is profoundly influenced by its local concentration at the smooth muscle cells of the gut.[5][11]
-
Prokinetic Effect (Low Concentrations): At lower concentrations (approximately 1-10 μM), trimebutine primarily inhibits large-conductance Ca²⁺-activated K⁺ (BKca) channels.[5][12] This inhibition reduces potassium efflux, leading to membrane depolarization. This change in membrane potential brings the cell closer to its threshold for firing action potentials, thereby enhancing muscle contractility and promoting motility.[12][13]
-
Spasmolytic Effect (High Concentrations): At higher concentrations (approximately 30-300 μM), trimebutine's dominant effect is the inhibition of L-type voltage-dependent Ca²⁺ channels.[5][11][12] This action blocks the influx of extracellular calcium, which is a critical step for smooth muscle contraction.[14] By reducing intracellular calcium availability, trimebutine prevents spasms and induces muscle relaxation.[14][15]
Regulation of Gastrointestinal Peptides and Visceral Sensitivity
Trimebutine further modulates gut function by influencing the release of key GI peptides. It has been shown to increase plasma levels of motilin, a hormone that induces the migrating motor complex (MMC), which contributes to its prokinetic effect in the small intestine.[4][7][16] It also modulates the release of vasoactive intestinal peptide (VIP), gastrin, and glucagon.[4][7] In studies of elderly patients with constipation-predominant IBS, treatment with trimebutine resulted in a significant decrease in VIP levels and an increase in neuropeptide Y (NPY) levels, actions that are linked to the modulation of visceral hypersensitivity.[17] This effect on sensory afferent pathways contributes to its efficacy in relieving abdominal pain, a key symptom of functional GI disorders.[1][4][18]
Experimental Protocols
The characterization of trimebutine's properties relies on established in vitro and in vivo experimental models.
In Vitro Protocol: Organ Bath for Muscle Strip Contractility
This protocol is used to directly assess the effects of trimebutine on the contractility of intestinal smooth muscle.[18]
-
Tissue Preparation: Laboratory animals (e.g., mice, guinea pigs) are euthanized. A segment of the colon is excised and placed in a Krebs-Ringer bicarbonate solution aerated with 95% O₂ and 5% CO₂.
-
Muscle Strip Isolation: The longitudinal muscle layer is carefully dissected and cut into strips of a standardized size (e.g., 2 mm × 10 mm).
-
Mounting: Each strip is suspended vertically in an organ bath chamber containing the aerated Krebs solution at 37°C. One end is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.0 g), during which the bath solution is changed every 15-20 minutes.
-
Induction of Contraction: A contractile agent, such as acetylcholine (ACh) or a high concentration of potassium chloride (KCl), is added to the bath to induce a stable muscle contraction.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.
-
Data Recording: The isometric force of contraction is continuously recorded using a data acquisition system. The inhibitory or excitatory effect of trimebutine is quantified as a percentage change from the peak induced contraction. For spasmolytic assessment, the ability of trimebutine to relax the pre-contracted muscle is measured. For prokinetic assessment, its effect on basal spontaneous contractions is observed.[12]
In Vitro Protocol: Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual smooth muscle cells, providing definitive evidence for trimebutine's mechanism of action on ion channels.[12]
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from the colonic tissue of a laboratory animal.
-
Electrode Preparation: A glass micropipette with a very fine tip (≈1 μm diameter) is filled with an intracellular solution and connected to a highly sensitive amplifier.
-
Seal Formation: The micropipette is brought into contact with the membrane of a single smooth muscle cell. A gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A further pulse of suction ruptures the membrane patch under the pipette, allowing direct electrical access to the cell's interior.
-
Voltage Clamp: The amplifier is used to "clamp" the cell's membrane potential at a specific holding voltage.
-
Current Measurement: The current that flows across the membrane in response to voltage changes (voltage steps) is measured. This allows for the isolation and characterization of specific ion currents, such as those from L-type Ca²⁺ channels or BKca channels.
-
Drug Perfusion: A solution containing this compound at a known concentration is perfused over the cell, and the resulting changes in the measured ion currents are recorded and analyzed.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Concentration-Dependent Effects of Trimebutine on Colonic Motility and Ion Channels
| Concentration Range | Primary Ion Channel Target | Effect on Membrane Potential | Resulting Effect on Motility | Reference |
|---|---|---|---|---|
| 1 - 10 μM | BKca (K⁺) Channel Inhibition | Depolarization | Prokinetic (Increased frequency of contractions) | [5][12][13] |
| 30 - 300 μM | L-type (Ca²⁺) Channel Inhibition | No significant change | Spasmolytic (Decreased amplitude of contractions) |[5][12][13] |
Table 2: Efficacy of this compound in Patients with Irritable Bowel Syndrome (IBS)
| IBS Subtype | Parameter | Baseline Score | Score after 4 Weeks of Treatment | P-Value | Reference |
|---|---|---|---|---|---|
| Constipation-Predominant (C-IBS) | Overall Symptom Score | 1.9 | 1.1 | <0.01 | [19] |
| Diarrhea-Predominant (D-IBS) | Overall Symptom Score | 1.8 | 0.6 | <0.01 |[19] |
Table 3: Effects of this compound on Gastrointestinal Peptides in Elderly IBS-C Patients
| Peptide | Change After Treatment | Significance | Implication | Reference |
|---|---|---|---|---|
| Vasoactive Intestinal Peptide (VIP) | Significantly Decreased | P < 0.05 | Modulation of visceral sensitivity, reduced secretion | [17] |
| Neuropeptide Y (NPY) | Significantly Increased | P < 0.05 | Modulation of visceral sensitivity and motility |[17] |
Synthesis and Conclusion
This compound's dual spasmolytic and prokinetic properties are the result of a sophisticated, multi-target mechanism of action. It functions not as a simple agonist or antagonist but as a true modulator of gastrointestinal function. Its foundational effect is mediated through weak, non-selective agonism at peripheral opioid receptors, which normalizes the activity of the enteric nervous system.[1][6] This is further refined by a remarkable concentration-dependent influence on smooth muscle ion channels, where it promotes motility at low concentrations by inhibiting K⁺ channels and induces relaxation at high concentrations by blocking Ca²⁺ channels.[5][12] Finally, its ability to modulate the release of GI peptides and reduce visceral hypersensitivity contributes significantly to its therapeutic efficacy, particularly in alleviating the complex symptomology of Irritable Bowel Syndrome.[4][17] This multifaceted profile makes this compound a unique and valuable compound in the pharmacopeia for functional gastrointestinal disorders.
References
- 1. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimebutine: a review of clinical data in terms of efficacy and safety | Khokhlov | Patient-Oriented Medicine and Pharmacy [patient-oriented.ru]
- 3. nbinno.com [nbinno.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]
- 9. doaj.org [doaj.org]
- 10. The action of this compound on gastrointestinal motility is mediated by opiate receptors in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Effects of this compound on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of trimebutine on cytosolic Ca2+ and force transitions in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound has inhibitory effects on the voltage-dependent Ca2+ inward current and other membrane currents in intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Efficacy and Mechanism of this compound Combined with Lactulose in the Treatment of Constipation-Predominant Irritable Bowel Syndrome in the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effectiveness of this compound on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trimebutine Maleate in Human Plasma
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Trimebutine Maleate and its primary metabolite, N-desmethyltrimebutine, in human plasma. The described protocol is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The method utilizes a reversed-phase HPLC system with UV detection, ensuring sensitivity, specificity, and reproducibility. The sample preparation involves a straightforward liquid-liquid extraction, providing high recovery rates. All experimental parameters, including chromatographic conditions and validation data, are presented in detail to allow for seamless adoption and implementation by researchers, scientists, and drug development professionals.
Introduction
This compound is a non-competitive spasmolytic agent that acts on the gastrointestinal tract, regulating intestinal motility. Accurate quantification of Trimebutine and its active metabolite, N-desmethyltrimebutine, in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive protocol for a reliable HPLC-UV method suitable for these purposes.
Experimental
-
This compound reference standard
-
N-desmethyltrimebutine reference standard
-
Procaine (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
2-Pentanol
-
Heptanesulfonate sodium salt
-
Sodium acetate
-
Hydrochloric acid
-
Water (deionized or HPLC grade)
-
Drug-free human plasma
A standard HPLC system equipped with a UV detector is used. The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Partisil ODS2 (10 µm, 4.6 x 250 mm) or equivalent C18 column |
| Mobile Phase | Water : Sodium Acetate : Heptanesulfonate : Acetonitrile |
| Detection Wavelength | 265 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard (IS) | Procaine |
Protocols
3.1.1. Preparation of Stock and Working Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, N-desmethyltrimebutine, and Procaine (IS) in 10 mL of methanol individually to obtain stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions with methanol to create working standards at various concentrations for calibration curves and quality control (QC) samples.
3.1.2. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve ranging from 20 ng/mL to 5000 ng/mL for both Trimebutine and N-desmethyltrimebutine.[1][2]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3.1.3. Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample (unknown, calibration standard, or QC) into a clean centrifuge tube.
-
Add a fixed amount of the internal standard (Procaine) solution.
-
Add 5 mL of extraction solvent (n-hexane containing 2-pentanol).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
The extraction recovery for trimebutine and desmethyl-trimebutine is approximately 90%.[1][2]
Data Analysis and Quantification
The concentration of Trimebutine and N-desmethyltrimebutine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the unknown samples is then interpolated from this curve.
Method Validation Summary
The analytical method was validated according to established guidelines. The key validation parameters are summarized below.
| Parameter | Result |
| Linearity Range | 20 - 5000 ng/mL for Trimebutine and N-desmethyltrimebutine[1][2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 20 ng/mL for both compounds[1][2] |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | Approximately 90% for both compounds[1][2] |
Typical Chromatogram
Under the described chromatographic conditions, a good separation of the analytes is achieved. The retention times are approximately 2.4 min for Procaine (IS), 4.3 min for N-desmethyltrimebutine, and 6.5 min for Trimebutine.[1][2]
Visualized Workflows
Caption: Experimental workflow for this compound quantification in plasma.
Protocols
Protocol 1: Preparation of Solutions
Objective: To prepare all necessary solutions for the HPLC analysis of this compound.
Materials:
-
This compound, N-desmethyltrimebutine, Procaine reference standards
-
Methanol (HPLC grade)
-
Drug-free human plasma
Procedure:
-
Stock Solutions (1 mg/mL): a. Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask. b. Add methanol to dissolve the compound and then make up the volume to the mark. Mix thoroughly. c. Repeat steps 1a and 1b for N-desmethyltrimebutine and Procaine. d. Label the flasks clearly and store at 2-8°C.
-
Working Standard Solutions: a. Perform serial dilutions of the stock solutions with methanol to prepare a series of working standards. For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and make up the volume with methanol.
-
Calibration Standards and QC Samples in Plasma: a. Label a series of microcentrifuge tubes for each concentration level of the calibration curve (e.g., 20, 50, 100, 250, 500, 1000, 2500, 5000 ng/mL). b. Pipette 990 µL of drug-free human plasma into each tube. c. Add 10 µL of the corresponding working standard solution to each tube to achieve the desired final concentration. d. Vortex briefly to mix. e. Prepare QC samples (e.g., 60, 600, 4000 ng/mL) in the same manner. f. These spiked plasma samples are now ready for the extraction procedure.
Protocol 2: Plasma Sample Extraction
Objective: To extract Trimebutine, N-desmethyltrimebutine, and the internal standard from human plasma.
Materials:
-
Spiked plasma samples (from Protocol 1) or subject plasma samples
-
Internal Standard (Procaine) working solution
-
Extraction solvent: n-hexane with 2-pentanol
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Allow all samples and reagents to reach room temperature.
-
Pipette 1.0 mL of each plasma sample into a labeled 15 mL centrifuge tube.
-
Add a specified volume of the Procaine internal standard working solution to each tube (except for blank plasma).
-
Add 5.0 mL of the extraction solvent to each tube.
-
Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifuge the tubes at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean, labeled tube.
-
Place the tubes in a nitrogen evaporator and evaporate the solvent to dryness at approximately 40°C.
-
Once completely dry, reconstitute the residue in 200 µL of the HPLC mobile phase.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted solution to an HPLC vial with an insert. The sample is now ready for injection.
Protocol 3: HPLC System Operation and Data Acquisition
Objective: To set up and run the HPLC system for the analysis of the extracted samples.
Materials:
-
HPLC system with UV detector
-
C18 column (Partisil ODS2 or equivalent)
-
Mobile Phase
-
Reconstituted samples in HPLC vials
Procedure:
-
System Startup and Equilibration: a. Turn on the HPLC system components (pump, detector, autosampler). b. Purge the pump with the mobile phase to remove any air bubbles. c. Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes to ensure equilibration. The baseline should be stable before injecting any samples.
-
Sequence Setup: a. Create a sequence in the chromatography software. b. The sequence should include injections of a blank (mobile phase), a blank plasma extract, the calibration standards in increasing order of concentration, QC samples, and the unknown samples.
-
Method Parameters: a. Set the injection volume to 20 µL. b. Set the UV detector wavelength to 265 nm. c. Set the run time to be sufficient for the elution of all peaks of interest (e.g., 10 minutes).
-
Running the Sequence: a. Start the sequence run. b. Monitor the system for any pressure fluctuations or other issues during the run.
-
Data Processing: a. After the sequence is complete, integrate the peaks for the analytes and the internal standard. b. Generate a calibration curve by plotting the peak area ratio (analyte/IS) versus concentration. c. Use the regression equation from the calibration curve to calculate the concentrations of the analytes in the QC and unknown samples.
Caption: Logical relationship of the analytical method for pharmacokinetic studies.
References
Application Notes & Protocols: Investigating the Pharmacological Effects of Trimebutine Maleate on Isolated Guinea Pig Ileum
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trimebutine Maleate is a non-competitive spasmolytic agent widely used in the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and postoperative ileus.[1][2] Its therapeutic efficacy stems from a complex and dual modulatory effect on gastrointestinal motility, capable of both stimulating and inhibiting contractions depending on the physiological state of the gut and the drug's concentration.[3] The mechanism of action is multifaceted, involving interactions with peripheral opioid receptors (mu, kappa, and delta), modulation of ion channels (L-type Ca²⁺ and Ca²⁺-activated K⁺ channels), and the release of gastrointestinal peptides.[1][4][5]
The isolated guinea pig ileum is a classical and highly valuable ex vivo model for pharmacological studies of gastrointestinal motility.[6] Its myenteric plexus is densely populated with receptors and neurons that control smooth muscle contraction, making it an ideal preparation to investigate the neurotropic and myotropic effects of compounds like Trimebutine. This document provides detailed protocols for preparing the tissue and for conducting experiments to elucidate the concentration-dependent effects of this compound on both spontaneous and electrically-evoked contractions.
Experimental Protocols
Protocol 1: Preparation and Mounting of the Isolated Guinea Pig Ileum
This protocol details the standard procedure for dissecting and preparing the ileum for in vitro organ bath studies.
Materials and Reagents:
-
Animal: Male guinea pig (250-350g), fasted overnight with free access to water.[7]
-
Physiological Salt Solution: Krebs-bicarbonate solution or Tyrode's solution.[8][9]
-
Tyrode's Solution Composition (in mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.
-
-
Equipment:
Procedure:
-
Animal Sacrifice and Dissection: Humanely sacrifice the guinea pig by cervical dislocation followed by exsanguination.[7][10] Open the abdominal cavity to expose the gastrointestinal tract.
-
Ileum Isolation: Locate the ileocecal junction. Carefully dissect a 10-15 cm segment of the terminal ileum, approximately 10 cm proximal to the junction.[10]
-
Tissue Preparation: Place the isolated segment in a petri dish containing fresh, carbogen-aerated Tyrode's solution at room temperature. Gently flush the lumen with the solution using a syringe to remove intestinal contents.[10]
-
Segment Mounting: Cut the cleaned ileum into 2-3 cm segments.[10] Tie one end of a segment to the tissue holder/aeration tube of the organ bath. Tie the other end with a suture thread to the isometric force transducer.[9]
-
Equilibration: Mount the tissue in the organ bath filled with Tyrode's solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[6][8]
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes.[8][10] During this period, replace the bath solution every 15 minutes to wash out metabolites.
Protocol 2: Effect of Trimebutine on Spontaneous Ileal Contractions
This protocol assesses the direct effects of Trimebutine on the basal tone and spontaneous contractility of the ileum.
Procedure:
-
Following the equilibration period from Protocol 1, record the baseline spontaneous contractile activity for 10-15 minutes. The guinea pig ileum typically shows little spontaneous activity, which provides a stable baseline.[6]
-
Prepare stock solutions of this compound.
-
Add this compound to the organ bath in a cumulative, concentration-dependent manner. Start with a low concentration (e.g., 10 nM) and increase in logarithmic increments (e.g., to 30 nM, 100 nM, 300 nM, 1 µM, etc.) up to a high concentration (e.g., 100-300 µM).[4]
-
Allow the tissue to stabilize for 3-5 minutes after each addition before adding the next concentration.
-
Record the changes in basal tone (increase or decrease) and the amplitude and frequency of phasic contractions.
-
Note that Trimebutine may increase tone at lower concentrations in preparations with low initial activity, and decrease tone and abolish contractions at higher concentrations.[3][11]
Protocol 3: Effect of Trimebutine on Electrically-Evoked Contractions (Twitch Response)
This protocol investigates the neuromodulatory effects of Trimebutine by observing its impact on contractions induced by electrical field stimulation (EFS), which causes neurotransmitter release from the enteric nervous system.[6]
Materials:
-
Isolated guinea pig ileum preparation (from Protocol 1).
-
Transmural electrodes connected to an electrical stimulator.[9]
-
This compound stock solutions.
-
(Optional) Naloxone hydrochloride for antagonist studies.
Procedure:
-
Position the tissue between two platinum electrodes within the organ bath.
-
Set the stimulation parameters. For cholinergic (acetylcholine-mediated) twitch responses, use low-frequency stimulation (e.g., 0.1-0.2 Hz, 1 ms pulse duration, supramaximal voltage).[6][12]
-
Apply EFS and record the stable, rhythmic twitch contractions for a baseline period of 10-15 minutes.
-
Add this compound cumulatively to the bath as described in Protocol 2.
-
Record the percentage inhibition or potentiation of the twitch response amplitude relative to the pre-drug baseline. Low concentrations (e.g., 10⁻⁸ M) may slightly enhance the response, while higher concentrations (e.g., >10⁻⁷ M) are expected to cause dose-dependent inhibition.[12][13]
-
Antagonist Study (Optional): To confirm the involvement of opioid receptors, repeat the experiment by pre-incubating the tissue with an opioid antagonist like naloxone (e.g., 1 µM) for 15-20 minutes before applying Trimebutine. The inhibitory effect of Trimebutine should be significantly reversed by naloxone.[13]
Data Presentation
Quantitative data from these experiments should be analyzed to determine key pharmacological parameters. Responses can be expressed as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine) or as a percentage of the baseline pre-drug activity.
Table 1: Summary of Reported Effects of Trimebutine on Isolated Guinea Pig Ileum
| Parameter Studied | Concentration Range | Observed Effect | Probable Mediator(s) | Reference(s) |
| Spontaneous Contraction | 10⁻⁶ - 10⁻⁵ g/mL | Increased tone (in low-tone preps); Decreased tone (in high-tone preps) | Direct muscle action, Ca²⁺ channels | [3][11] |
| >10⁻⁴ g/mL | Abolished spontaneous contraction | Direct muscle action, Ca²⁺ channels | [11] | |
| Electrically-Evoked Twitch | 6 - 14 nM | Slight enhancement of twitch response | Opioid receptors | [13] |
| 10 - 100 nM | Enhancement of high-frequency (5 Hz) stimulation response | µ-Opioid receptor (inhibition of noradrenaline release) | [12] | |
| 20 - 200 nM | Dose-dependent inhibition of twitch response | Opioid receptors | [13] | |
| 1 - 10 µM | Inhibition of low-frequency (0.2 Hz) stimulation response | µ- and κ-Opioid receptors (inhibition of acetylcholine release) | [12] | |
| Ion Channel Activity | 1 - 10 µM | Inhibition of BKca channels (depolarization) | Direct channel block | [4] |
| 30 - 300 µM | Inhibition of L-type Ca²⁺ channels (relaxation) | Direct channel block | [4] | |
| Binding/Affinity | IC₅₀ ≈ 0.75 µM | Inhibition of twitch response | µ, δ, and κ opioid agonist properties | [14] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for isolated guinea pig ileum experiments.
Signaling Pathway of this compound in the Myenteric Plexus
Caption: Dual signaling pathways of Trimebutine in the ileum.
References
- 1. The Effect of Trimebutine on the Overlap Syndrome Model of Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guinea Pig Ileum [sheffbp.co.uk]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guinea Pig Ileum [sheffbp.co.uk]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Effects of this compound (TM-906) on the spontaneous contraction of isolated guinea pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opiate-like inhibitory effect of trimebutine on the twitch response of the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Mode of action of trimebutine: involvement if opioid receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Trimebutine Maleate's Activity on Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimebutine Maleate is a weak agonist with activity at the mu (µ), kappa (κ), and delta (δ) opioid receptors.[1][2] Its therapeutic effects, particularly in the gastrointestinal tract, are mediated through these interactions.[3][4] Understanding the specific activity of this compound at each opioid receptor subtype is crucial for elucidating its mechanism of action and for the development of new therapeutic agents. This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound and similar compounds on opioid receptors.
The following protocols describe three key in vitro assays:
-
Receptor Binding Assay: To determine the binding affinity of this compound to µ, κ, and δ opioid receptors.
-
cAMP Assay: To measure the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled opioid receptor activation.
-
Calcium Mobilization Assay: To assess the potential for opioid receptor activation to modulate intracellular calcium levels, another important downstream signaling pathway.
These assays are fundamental in preclinical drug discovery and provide quantitative data to establish a pharmacological profile of the test compound.
Data Presentation: Quantitative Activity of this compound at Opioid Receptors
The following tables summarize the reported binding affinities and functional potencies of this compound at the three main opioid receptor subtypes. This data has been compiled from various studies and provides a comparative overview of its activity.
Table 1: Opioid Receptor Binding Affinity of Trimebutine
| Compound | Receptor Subtype | Preparation | Radioligand | Ki (µM) | IC50 (µM) | Reference |
| Trimebutine | Mu (µ) | Guinea-pig brain homogenate | [3H]Naloxone | - | ~1/13th potency of Morphine | [5] |
| Trimebutine | Kappa (κ) | Guinea-pig brain homogenate | [3H]U-69593 | No appreciable affinity | - | [5] |
| Trimebutine | Mu (µ), Kappa (κ), Delta (δ) | Guinea-pig brain and myenteric plexus membranes | Specific ligands for each subtype | - | 0.2 - 1.8 | [1] |
| N-desmethyltrimebutine | Mu (µ), Kappa (κ), Delta (δ) | Guinea-pig brain and myenteric plexus membranes | Specific ligands for each subtype | - | 0.3 - 6 | [1] |
Table 2: Functional Activity of this compound in Cell-Based Assays
| Compound | Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | Delta (δ) | Opioid Receptor Agonist | - | 1649 | [6] |
| This compound | Mu (µ) | cAMP Assay | CHO-hMOR / HEK-hMOR | Data not available in searched literature | - |
| This compound | Kappa (κ) | cAMP Assay | CHO-hKOR / HEK-hKOR | Data not available in searched literature | - |
| This compound | Mu (µ) | Calcium Mobilization | CHO-hMOR-Gαqi5 / HEK-hMOR-Gαqi5 | Data not available in searched literature | - |
| This compound | Kappa (κ) | Calcium Mobilization | CHO-hKOR-Gαqi5 / HEK-hKOR-Gαqi5 | Data not available in searched literature | - |
| This compound | Delta (δ) | Calcium Mobilization | CHO-hDOR-Gαqi5 / HEK-hDOR-Gαqi5 | Data not available in searched literature | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by opioid receptors and the general workflows for the described cell-based assays.
Caption: Opioid Receptor Signaling Pathways
Caption: Workflow for Receptor Binding Assay
Caption: Workflow for cAMP Assay
Caption: Workflow for Calcium Mobilization Assay
Experimental Protocols
Opioid Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for µ, κ, and δ opioid receptors expressed in a recombinant cell line.
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing human µ, κ, or δ opioid receptors.
-
Radioligands:
-
[³H]DAMGO (for µ-opioid receptor)
-
[³H]U-69593 (for κ-opioid receptor)
-
[³H]DPDPE (for δ-opioid receptor)
-
-
Non-labeled Ligands:
-
Naloxone (for non-specific binding determination)
-
This compound (test compound)
-
-
Buffers and Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
-
Equipment:
-
Cell culture supplies
-
Homogenizer
-
Centrifuge
-
96-well filter plates (GF/B or equivalent)
-
Filtration manifold
-
Scintillation counter
-
Protocol:
-
Cell Membrane Preparation:
-
Culture the selected cell line to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
Radioligand at a concentration near its Kd value.
-
Either:
-
Vehicle (for total binding)
-
A high concentration of Naloxone (e.g., 10 µM) (for non-specific binding)
-
Varying concentrations of this compound (for competition binding)
-
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Measurement:
-
Terminate the binding reaction by rapid filtration through the filter plate using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
Objective: To determine the functional potency (EC50) of this compound to inhibit adenylyl cyclase activity via activation of µ, κ, or δ opioid receptors.
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing human µ, κ, or δ opioid receptors.
-
Reagents:
-
Forskolin (adenylyl cyclase activator)
-
This compound (test compound)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
-
Buffers and Media:
-
Cell culture medium (e.g., DMEM/F12)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
-
Equipment:
-
Cell culture supplies
-
96- or 384-well white opaque plates
-
Plate reader compatible with the chosen detection kit
-
Protocol:
-
Cell Plating:
-
Seed the cells into 96- or 384-well plates at an optimized density and incubate overnight at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a solution of Forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (e.g., EC80).
-
Aspirate the culture medium from the cells and wash with stimulation buffer.
-
Add the this compound dilutions to the wells.
-
Add the Forskolin solution to all wells except the basal control wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition) using non-linear regression analysis.
-
Calcium Mobilization Assay
Objective: To determine if this compound can induce intracellular calcium mobilization through the activation of µ, κ, or δ opioid receptors.
Materials:
-
Cell Lines: CHO-K1 or HEK293 cells stably co-expressing a human opioid receptor (µ, κ, or δ) and a promiscuous G-protein alpha subunit such as Gαqi5, which couples the Gi/o-linked opioid receptors to the Gq pathway and subsequent calcium release.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (to prevent dye leakage)
-
This compound (test compound)
-
A known agonist for the specific opioid receptor (positive control)
-
-
Buffers:
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
-
Equipment:
-
Cell culture supplies
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)
-
Protocol:
-
Cell Plating:
-
Seed the cells into 96- or 384-well black-walled, clear-bottom plates and incubate overnight at 37°C in a CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Calcium Measurement:
-
Prepare serial dilutions of this compound and the positive control agonist in assay buffer in a separate source plate.
-
Place both the cell plate and the source plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add the compounds from the source plate to the cell plate and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the maximal response of the positive control agonist.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound's activity at µ, κ, and δ opioid receptors. By employing these standardized cell-based assays, researchers can obtain reliable and reproducible data on the binding affinity and functional potency of this compound and other test compounds. This information is invaluable for understanding their pharmacological properties and for guiding further drug development efforts.
References
- 1. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. delta- and mu-opioid receptor mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Controlled-Release Trimebutine Maleate Formulations in Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, in vitro characterization, and in vivo evaluation of controlled-release trimebutine maleate formulations for experimental studies.
Introduction to Controlled-Release this compound
This compound is a gastrointestinal motility modulator used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders.[1][2][3][4] Standard formulations of this compound typically require frequent administration due to its relatively short biological half-life. The development of controlled-release formulations aims to prolong the drug's therapeutic effect, reduce dosing frequency, and improve patient compliance.
These notes detail the methodologies for creating and evaluating matrix-based and sustained-release dropping pill formulations of this compound.
Formulation of Controlled-Release this compound
Matrix Tablet Formulations
Controlled-release matrix tablets are a common approach to modulate drug release. The following tables summarize various reported formulations for this compound sustained-release tablets.
Table 1: Composition of this compound Sustained-Release Matrix Tablets
| Component | Function | Formulation 1 (Weight %)[5] | Formulation 2 (Parts by Weight)[6] | Formulation 3 (Weight %)[7] |
| This compound | Active Pharmaceutical Ingredient | 30-60 | 15-300 | 30-60 |
| Eudragit RL-PO | Sustained-Release Agent | 5-25 | - | 5-25 |
| Lactose | Filler/Diluent | 20-40 | - | 20-40 |
| Dicalcium Phosphate Dihydrate | Filler | 0.1-10 | - | 0.1-10 |
| Povidone K-30 | Binder | 0.1-10 | - | 0.1-10 |
| Sustained-Release Matrix Material | Sustained-Release Agent | - | 100-400 | - |
| Fumaric Acid | Organic Acid | - | 7.5-150 | - |
| Filler/Diluent | Filler/Diluent | - | 7.5-225 | - |
| Adhesive (e.g., PVP) | Binder | - | 1-40 | - |
| Lubricant | Lubricant | Present | - | Present |
| Excipient | Excipient | Present | - | Present |
Note: Formulation 2's sustained-release matrix material is composed of Butylated Hydroxyanisole, hexadecanol, and attapulgite.[6]
Sustained-Release Dropping Pills
An alternative formulation for controlled release is the use of dropping pills.
Table 2: Composition of this compound Sustained-Release Dropping Pills
| Component | Function | Formulation (Proportion)[8] |
| This compound (TM) | Active Pharmaceutical Ingredient | 2.4 |
| Polyethylene Glycol 4000 (PEG4000) | Matrix | 1.2 |
| Polyethylene Glycol 6000 (PEG6000) | Matrix | 1.2 |
| Stearic Acid (SA) | Matrix | 1.2 |
| Glycerin Monostearate (GMS) | Matrix | 1.2 |
Experimental Protocols
Preparation of Sustained-Release Matrix Tablets by Wet Granulation
This protocol describes the preparation of this compound sustained-release tablets using the wet granulation method.
Materials:
-
This compound
-
Sustained-release polymer (e.g., Eudragit RL-PO, HPMC)
-
Filler (e.g., Lactose, Dicalcium Phosphate Dihydrate)
-
Binder (e.g., Povidone K-30)
-
Lubricant (e.g., Magnesium Stearate)
-
Granulating fluid (e.g., Purified Water or Ethanol)
Equipment:
-
High-shear mixer/granulator
-
Fluid bed dryer
-
Sieve
-
Blender
-
Tablet press
Protocol:
-
Weighing and Blending: Accurately weigh all the raw materials as per the desired formulation.[6][9]
-
Premixing: Add the this compound, sustained-release polymer, and filler into the high-shear mixer and premix for 5-10 minutes at a low speed.[9]
-
Granulation: Prepare the binder solution by dissolving the binder in the granulating fluid.[9] Slowly add the binder solution to the powder blend in the high-shear mixer while mixing at a moderate speed. Continue mixing until granules of appropriate size and consistency are formed.
-
Drying: Transfer the wet granules to a fluid bed dryer and dry at 50-55°C until the desired moisture content is achieved.[7]
-
Sizing: Pass the dried granules through a sieve to obtain uniformly sized granules.
-
Lubrication: Add the lubricant to the sized granules and blend for 2-5 minutes at a low speed.
-
Compression: Compress the lubricated granules into tablets using a tablet press with appropriate tooling.
Caption: Workflow for Sustained-Release Tablet Preparation.
In Vitro Dissolution Testing
This protocol outlines the in vitro dissolution testing of controlled-release this compound tablets using the USP Paddle Method.
Materials:
-
This compound controlled-release tablets
-
Dissolution medium (e.g., Distilled water, 0.1 N HCl, Phosphate buffer pH 6.8)
-
This compound reference standard
Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Water bath
-
Syringes with filters
-
HPLC system with UV detector
Protocol:
-
Apparatus Setup: Set up the USP Dissolution Apparatus 2. The dissolution vessels should be filled with 900 mL of the selected dissolution medium and maintained at 37 ± 0.5°C.[10]
-
Degassing: Deaerate the dissolution medium before use.
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Operation: Start the apparatus with a paddle speed of 100 ± 5 rpm.[10]
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18 hours).[10] Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analysis: Analyze the samples for this compound concentration using a validated HPLC-UV method.
Caption: Workflow for In Vitro Dissolution Testing.
Pharmacokinetic Study in Healthy Volunteers
This protocol provides a general framework for a pharmacokinetic study of controlled-release this compound in healthy volunteers.
Study Design:
-
A single oral dose of the test controlled-release formulation and a reference formulation (e.g., immediate-release tablet) are administered with a washout period of at least one week between doses.[12]
Subjects:
-
Healthy adult male and/or female volunteers.[11]
-
Subjects should provide informed consent and undergo a medical screening.
Protocol:
-
Fasting: Subjects should fast overnight for at least 10 hours before drug administration.[12]
-
Dosing: Administer a single dose of the this compound formulation with a standardized volume of water (e.g., 240 mL).[12]
-
Blood Sampling: Collect blood samples into heparinized tubes at predose (0 hour) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36 hours).[11][12]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the plasma concentrations of trimebutine and its major active metabolite, N-desmethyltrimebutine, using a validated HPLC-UV or LC-MS/MS method.[11][13][14]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2 using non-compartmental methods.[11]
Caption: Workflow for a Pharmacokinetic Study.
Analytical Method for Trimebutine and N-desmethyltrimebutine in Plasma
This section details a validated HPLC-UV method for the quantification of trimebutine and its primary metabolite in human plasma.
Materials:
-
Acetonitrile (HPLC grade)
-
n-hexane
-
2-pentanol
-
Trimebutine and N-desmethyltrimebutine reference standards
-
Internal standard (e.g., procaine)
-
Human plasma
Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Partisil ODS2, 10 µm)[13]
-
Centrifuge
-
Evaporator
Protocol:
-
Standard and QC Sample Preparation: Prepare stock solutions of trimebutine, N-desmethyltrimebutine, and the internal standard in a suitable solvent. Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of the analytes.
-
Sample Extraction:
-
To 1 mL of plasma sample, add the internal standard.
-
Add 5 mL of n-hexane containing 2-pentanol and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[13]
-
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of the analytes in the plasma samples from the calibration curve.
Data Presentation
Table 3: In Vitro Dissolution Profile of Immediate-Release (IR) vs. Sustained-Release (SR) this compound Tablets
| Time (hours) | TMB-M-IR100 (% dissolved)[10] | TMB-M-SR300 (% dissolved)[10] |
| 1 | > 97 | - |
| 18 | - | ~100 |
Table 4: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Sustained-Release (SR) this compound Formulations
| Parameter | TMB-M-IR100[10] | TMB-M-SR300[10] |
| Dose | 100 mg | 300 mg |
| Mean Time to Peak Concentration (Tmax) | Significantly shorter | Significantly longer |
| Mean Residence Time (MRT) | Significantly shorter | Significantly longer |
| Mean Terminal Phase Half-life (t1/2) | Significantly shorter | Significantly longer |
| AUC/Dose | No significant difference | No significant difference |
Signaling Pathway
Trimebutine exerts its effects on gastrointestinal motility through multiple mechanisms, including acting as an agonist on peripheral mu, kappa, and delta opiate receptors, and modulating the release of gastrointestinal peptides.[2]
Caption: Simplified Mechanism of Action of this compound.
References
- 1. Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg this compound (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method. | Semantic Scholar [semanticscholar.org]
- 2. Development of a novel combination tablet containing this compound and mosapride citrate for the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nlc-bnc.ca [nlc-bnc.ca]
- 5. sphinxsai.com [sphinxsai.com]
- 6. CN105106963B - this compound sustained-release preparation and preparation method thereof - Google Patents [patents.google.com]
- 7. KR20040000928A - Formulation of Trimebutine Sustained-release Tablets and its Manufacturing Method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN108078936B - this compound dispersible tablet and preparation method thereof - Google Patents [patents.google.com]
- 10. Pharmacokinetic Evaluation of this compound Sustained Release Tablet [jkshp.or.kr]
- 11. Pharmacokinetics and bioequivalence of two trimebutine formulations in healthy volunteers using desmethyl-trimebutine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and bioequivalence evaluation of two formulations of 100 mg this compound (Recutin and Polybutin) in healthy male volunteers using the LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of trimebutine and desmethyl-trimebutine in human plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic determination of trimebutine and its major metabolite, N-monodesmethyl trimebutine, in rat and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Measurement of Trimebutine Maleate's Effect on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for investigating the effects of Trimebutine Maleate on various ion channels using electrophysiological techniques. This compound is a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its therapeutic effects are mediated through a complex mechanism involving the modulation of several ion channels and weak agonism at mu-opioid receptors.
Overview of this compound's Ion Channel Activity
This compound exhibits a concentration-dependent dual effect on gastrointestinal motility, which is attributed to its interaction with multiple ion channels. At lower concentrations (1-10 µM), it can enhance contractility, while at higher concentrations (30-300 µM), it tends to inhibit it[1]. This multifaceted activity underscores the importance of detailed electrophysiological characterization to understand its full pharmacological profile.
Key Ion Channel Targets:
-
L-type Calcium Channels (Ca_v1.2): Trimebutine inhibits L-type calcium currents, which is a primary mechanism for its inhibitory effects on smooth muscle contraction at higher concentrations[1]. The inhibition is voltage-dependent, with a higher affinity for the inactivated state of the channel[2].
-
Potassium Channels:
-
Ca²⁺-activated Potassium (K_Ca) Channels (e.g., BK channels): Trimebutine inhibits large-conductance Ca²⁺-activated K⁺ (BK) channels, leading to membrane depolarization, which can contribute to its excitatory effects at lower concentrations[1][3].
-
Voltage-gated Potassium (K_v) Channels: Trimebutine has been shown to inhibit voltage-gated K⁺ currents, contributing to its excitatory effects on the gastrointestinal tract[4].
-
Delayed Rectifier Potassium Channels: Studies in ventricular myocytes have shown weak inhibitory effects on the rapidly (I_Kr) and slowly (I_Ks) activating components of the delayed rectifier K⁺ current, although at concentrations much higher than those used clinically[5].
-
-
Sodium Channels (Na_v1.5): Trimebutine has been shown to possess a depressant action on fast Na⁺ channels in cardiac preparations, contributing to its local anesthetic properties[6].
-
Opioid Receptor-Mediated Ion Channel Modulation: Trimebutine acts as a weak agonist at peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors[7]. The activation of µ-opioid receptors, which are G_i/o-protein coupled, can lead to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels, further modulating neuronal excitability and smooth muscle contractility[8][9][10][11].
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) of this compound for various ion channels. It is important to note that these values can be context-dependent, varying with experimental conditions such as holding potential.
| Ion Channel | Subtype | Tissue/Cell Type | IC₅₀ (µM) | Holding Potential (mV) | Reference |
| Voltage-gated Ca²⁺ Channel | L-type | Rabbit ileal smooth muscle | 7 | -40 | [2] |
| Rabbit ileal smooth muscle | 36 | -60 | [2] | ||
| Voltage-gated K⁺ Channel | K_v | Rabbit ileal smooth muscle | 7.6 | Not specified | [4] |
| Ca²⁺-activated K⁺ Channel | K_Ca | Rabbit ileal smooth muscle | 23.5 | Not specified | [4] |
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by Trimebutine's binding to the mu-opioid receptor, leading to the modulation of ion channels.
General Experimental Workflow for Patch-Clamp Electrophysiology
This diagram outlines the typical workflow for assessing the effect of this compound on a specific ion channel using the whole-cell patch-clamp technique.
Detailed Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on specific ion channels using the whole-cell patch-clamp technique. These protocols are based on established methodologies and should be adapted as necessary for specific cell types and equipment.
Protocol for L-type Calcium Channel (Ca_v1.2) Current Recording
Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents.
Cell Preparation:
-
Acutely isolated smooth muscle cells (e.g., from rabbit ileum or guinea pig colon) or a stable cell line expressing Ca_v1.2 channels (e.g., HEK293).
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with TEA-Cl or CsCl, and K⁺ channel blockers (e.g., 4-AP, TEA) can be added.
-
Internal (Pipette) Solution (in mM): 120 Cs-Aspartate, 10 CsCl, 10 EGTA, 5 MgATP, 0.4 TrisGTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV to ensure channels are in a closed, available state.
-
Apply a brief prepulse to -40 mV for 200 ms to inactivate fast sodium channels.
-
Apply a series of depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300 ms to elicit Ca²⁺ currents.
-
Return to the holding potential of -80 mV between sweeps.
-
Record baseline currents in the external solution.
-
Perfuse the chamber with varying concentrations of this compound (e.g., 1 µM to 100 µM) and record the currents at each concentration after a steady-state effect is reached.
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationships.
-
Generate concentration-response curves to determine the IC₅₀ value.
-
Analyze the voltage-dependence of inactivation by applying a two-pulse protocol.
Protocol for Ca²⁺-activated Potassium Channel (K_Ca) Current Recording
Objective: To measure the inhibitory effect of this compound on K_Ca channel currents.
Cell Preparation:
-
Acutely isolated smooth muscle cells or a cell line expressing the K_Ca channel of interest (e.g., BK channels).
Solutions:
-
External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, and a buffered Ca²⁺ concentration (e.g., using EGTA/Ca²⁺ buffers) to a desired free [Ca²⁺]i (e.g., 1 µM) to activate K_Ca channels. Adjust pH to 7.2 with KOH.
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps from -60 mV to +80 mV in 20 mV increments for 200-400 ms to elicit outward K⁺ currents.
-
Record baseline currents.
-
Apply varying concentrations of this compound and record the resulting currents.
Data Analysis:
-
Measure the steady-state outward current at the end of each voltage step.
-
Construct I-V curves.
-
Determine the IC₅₀ from concentration-response curves.
Protocol for Voltage-gated Sodium Channel (Na_v1.5) Current Recording
Objective: To characterize the inhibitory effect of this compound on cardiac-type sodium channels.
Cell Preparation:
-
HEK293 cells stably expressing human Na_v1.5 or isolated cardiomyocytes.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
Voltage-Clamp Protocol for Peak Current:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing step to -10 mV for 40 ms to elicit the peak inward Na⁺ current.
-
Repeat this pulse at a frequency of 0.1 Hz.
-
Record baseline currents.
-
Apply this compound and record the inhibition of the peak current.
Voltage-Clamp Protocol for Late Current:
-
To induce a late Na_v1.5 current, add a known enhancer such as 10 nM Anemonia sulcata toxin II (ATX-II) to the external solution.
-
Use a voltage protocol consisting of a step to -15 mV for 500 ms from a holding potential of -120 mV.
-
Measure the sustained inward current at the end of the depolarizing pulse.
-
Assess the effect of this compound on this late current.
Data Analysis:
-
Measure the peak and late inward Na⁺ currents before and after drug application.
-
Generate concentration-response curves to determine IC₅₀ values for both peak and late currents.
Protocol for Current-Clamp Recording of Action Potentials
Objective: To investigate the effect of this compound on action potential firing and duration.
Cell Preparation:
-
Isolated neurons or cardiomyocytes.
Solutions:
-
Use physiological external and internal solutions as described in the respective voltage-clamp protocols (e.g., K-Gluconate based internal solution for neurons).
Current-Clamp Protocol:
-
Establish a stable whole-cell configuration and switch the amplifier to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments for 500 ms) to elicit action potentials.
-
Record baseline firing patterns.
-
Apply this compound and repeat the current injection protocol to observe changes in firing frequency, action potential threshold, and action potential duration.
Data Analysis:
-
Measure the resting membrane potential, input resistance, action potential threshold, firing frequency, and action potential duration at different levels of current injection.
-
Compare these parameters before and after the application of this compound.
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for the electrophysiological investigation of this compound's effects on key ion channels. A thorough understanding of these interactions at the molecular level is crucial for elucidating its therapeutic mechanisms and for the development of novel drugs with improved efficacy and safety profiles. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult the cited literature for further details.
References
- 1. sophion.com [sophion.com]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Cooperative regulation of Cav1.2 channels by intracellular Mg2+, the proximal C-terminal EF-hand, and the distal C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.report [fda.report]
- 8. 2.6. Whole cell patch clamp [bio-protocol.org]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. sophion.com [sophion.com]
- 11. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Trimebutine Maleate's Receptor Affinity via Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimebutine Maleate is a versatile therapeutic agent primarily used in the management of gastrointestinal motility disorders, such as irritable bowel syndrome (IBS). Its pharmacological effects are attributed to its complex mechanism of action, which involves interaction with multiple receptor systems. Understanding the affinity of this compound and its primary active metabolite, N-desmethyltrimebutine (Nortrimebutine), for various receptors is crucial for elucidating its therapeutic effects and potential side-effect profile.
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a drug and its target receptor. These assays utilize a radiolabeled ligand (a molecule that binds to a receptor) to determine the binding affinity of a test compound. This document provides detailed application notes and protocols for conducting radioligand binding assays to characterize the receptor affinity of this compound.
Receptor Affinity Profile of this compound and its Metabolite
The following tables summarize the quantitative data on the binding affinity of this compound and its major metabolite, N-desmethyltrimebutine, for various receptors and ion channels.
Table 1: Opioid Receptor Affinity
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Affinity (Selectivity Index) | Reference |
| Trimebutine | µ (mu) | [3H]-Ligands | Guinea-pig brain membrane | 100 | [1] |
| δ (delta) | [3H]-Ligands | Guinea-pig brain membrane | 12 | [1] | |
| κ (kappa) | [3H]-Ligands | Guinea-pig brain membrane | 14.4 | [1] | |
| N-desmethyltrimebutine | µ (mu) | [3H]-Ligands | Guinea-pig brain membrane | 100 | [1] |
| δ (delta) | [3H]-Ligands | Guinea-pig brain membrane | 32 | [1] | |
| κ (kappa) | [3H]-Ligands | Guinea-pig brain membrane | 25 | [1] |
Note: The data from Roman et al. (1987) presents a receptor selectivity index, with the affinity for the µ-receptor set to 100. A lower number indicates weaker affinity relative to the µ-receptor. Trimebutine was found to be 30-fold less active than morphine at the µ-receptor[1]. Another study found trimebutine to be about 1/13th as potent as morphine in displacing [3H]naloxone from brain homogenates and to have no appreciable affinity for kappa-opioid receptors labeled with [3H]U-69593[2][3].
Table 2: Ion Channel Affinity
| Compound | Ion Channel | Radioligand/Method | Tissue/Cell Line | Affinity (Ki / IC50) | Reference |
| Trimebutine | Sodium Channels | [3H]batrachotoxin | Rat cortical membranes | Ki = 2.66 ± 0.15 µM | [4] |
| Sodium Currents | Patch Clamp | Rat DRG neurons | IC50 = 0.83 ± 0.09 µM | [4] | |
| Voltage-activated Ca2+ Current | Whole-cell voltage-clamp | Rabbit ileal smooth muscle cells | IC50 = 7 µM (at -40 mV) | ||
| Voltage-activated Ca2+ Current | Whole-cell voltage-clamp | Rabbit ileal smooth muscle cells | IC50 = 36 µM (at -60 mV) | ||
| N-desmethyltrimebutine | Sodium Channels | [3H]batrachotoxin | Rat cortical membranes | Ki = 0.73 ± 0.02 µM | [4] |
| Sodium Currents | Patch Clamp | Rat DRG neurons | IC50 = 1.23 ± 0.19 µM | [4] |
Table 3: Muscarinic Receptor Affinity
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Affinity (Ki / IC50) | Reference |
| Trimebutine | Muscarinic (non-selective) | - | - | Not Quantified | [5] |
Signaling Pathways
The interaction of this compound with opioid and muscarinic receptors triggers specific intracellular signaling cascades.
Caption: Signaling pathways of Trimebutine at opioid and muscarinic receptors.
Experimental Protocols
Detailed methodologies for conducting radioligand binding assays to determine the affinity of this compound for opioid and muscarinic receptors are provided below.
Experimental Workflow: Radioligand Binding Assay
The general workflow for a competitive radioligand binding assay is outlined in the following diagram.
Caption: General workflow for a competitive radioligand binding assay.
Protocol 1: Opioid Receptor Binding Assay (Competitive)
Objective: To determine the inhibitory constant (Ki) of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Membrane Preparations: Guinea-pig brain membranes or membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
For µ-receptors: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin)
-
For δ-receptors: [³H]-DPDPE ([D-Pen², D-Pen⁵]-enkephalin)
-
For κ-receptors: [³H]-U69593
-
-
Test Compound: this compound and N-desmethyltrimebutine dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., 10 µM Naloxone) or a subtype-specific non-labeled ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate for each concentration of the test compound:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
-
Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁴ M).
-
-
Incubation:
-
Add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the appropriate concentration of this compound to the respective wells.
-
Add 100 µL of the membrane preparation (typically 50-200 µg of protein).
-
Initiate the binding reaction by adding 50 µL of the radioligand at a concentration close to its Kd (e.g., 1-2 nM for [³H]-DAMGO).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Muscarinic Receptor Binding Assay (Competitive)
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.
Materials:
-
Membrane Preparations: Rat brain cortex membranes or membranes from cells expressing muscarinic receptors.
-
Radioligand: [³H]-QNB (Quinuclidinyl benzilate).
-
Test Compound: this compound dissolved in an appropriate vehicle.
-
Non-specific Binding Control: 1 µM Atropine.
-
Assay Buffer: 50 mM Sodium-Potassium Phosphate buffer, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus, Scintillation Counter, and Scintillation Fluid (as described in Protocol 1).
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: Set up the assay in a 96-well plate in triplicate as described for the opioid receptor assay, using [³H]-QNB as the radioligand and Atropine for determining non-specific binding.
-
Incubation:
-
Add the components to the wells in the following order: assay buffer, membrane preparation, and either buffer, Atropine, or this compound at various concentrations.
-
Initiate the reaction by adding [³H]-QNB (at a final concentration around its Kd, e.g., 0.1-0.5 nM).
-
Incubate at 37°C for 60 minutes.
-
-
Filtration, Washing, and Counting: Follow the same procedure as described in Protocol 1.
-
Data Analysis: Analyze the data as described in Protocol 1 to determine the IC50 and calculate the Ki of this compound for muscarinic receptors.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the receptor affinity of this compound and its metabolites. The multi-receptor profile of Trimebutine, with its activity at opioid, sodium, calcium, and muscarinic receptors, underscores its complex pharmacological actions. By employing these standardized radioligand binding assays, researchers can obtain robust and reproducible data to further elucidate the molecular mechanisms underlying the therapeutic efficacy of this compound.
References
- 1. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimebutine - Wikipedia [en.wikipedia.org]
LC-MS/MS Methodology for the Concurrent Quantification of Trimebutine and its Metabolites in Human Plasma
APPLICATION NOTE
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Trimebutine and its primary metabolites, N-monodesmethyltrimebutine (Nortrimebutine), N-didesmethyltrimebutine, and 3,4,5-trimethoxybenzoic acid in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. The method utilizes a simple sample preparation technique and offers high sensitivity, selectivity, and throughput for accurate quantification.
Introduction
Trimebutine is a non-competitive spasmolytic agent that regulates gastrointestinal motility.[1][2] It acts on the enteric nervous system by modulating the release of gastrointestinal peptides and interacting with peripheral opioid receptors (mu, delta, and kappa).[2][3] Following oral administration, Trimebutine undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[1][2][4] The main active metabolite is N-monodesmethyltrimebutine (Nortrimebutine), which contributes significantly to the therapeutic effect.[1][2][4] Other major metabolites include N-didesmethyltrimebutine and 3,4,5-trimethoxybenzoic acid.[4][5] The simultaneous quantification of Trimebutine and its metabolites is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Pathway of Trimebutine
Trimebutine is metabolized in the liver through two primary pathways: N-demethylation and ester hydrolysis.[4][6] The initial metabolic step can be either the removal of a methyl group from the dimethylamino moiety to form N-monodesmethyltrimebutine (Nortrimebutine), or the hydrolysis of the ester bond to form 2-dimethylamino-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[4][6] Nortrimebutine can be further demethylated to N-didesmethyltrimebutine.[1][4] These metabolites can also undergo conjugation with glucuronic acid or sulfate before excretion.[1][4]
Experimental Protocol
This protocol provides a general framework for the analysis. Instrument parameters and specific reagents may require optimization based on the available equipment and laboratory conditions.
Materials and Reagents
-
Trimebutine Maleate reference standard
-
N-monodesmethyltrimebutine reference standard
-
N-didesmethyltrimebutine reference standard
-
3,4,5-trimethoxybenzoic acid reference standard
-
Internal Standard (IS), e.g., Haloperidol-d4 or a suitable stable isotope-labeled analog[7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method is recommended for its simplicity and high recovery.[8][9]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., SunFire C18, 50 x 2.1 mm, 3.5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | A time-programmed gradient is used to achieve optimal separation. A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B. |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode for Trimebutine, N-monodesmethyltrimebutine, and N-didesmethyltrimebutine. ESI in negative mode for 3,4,5-trimethoxybenzoic acid. A positive-negative switching mode can be utilized.[5][8] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V (Positive), -4500 V (Negative) |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Trimebutine | 388.2 | 165.1 |
| N-monodesmethyltrimebutine | 374.2 | 165.1 |
| N-didesmethyltrimebutine | 360.2 | 165.1 |
| 3,4,5-trimethoxybenzoic acid | 211.1 | 196.0 |
| Internal Standard (example) | Varies | Varies |
Note: The specific MRM transitions should be optimized for the instrument being used.
Method Validation Parameters
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Summary of Quantitative Performance
| Parameter | Trimebutine | N-monodesmethyltrimebutine | N-didesmethyltrimebutine | 3,4,5-trimethoxybenzoic acid |
| Linearity Range (ng/mL) | 0.5 - 500[8] | 1 - 500[5] | 0.5 - 500[8] | 50 - 50,000[8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[9] | 1[5] | 1[5] | 50[5] |
| Intra-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |
| Recovery (%) | > 85%[8] | > 85% | > 85% | > 90%[8] |
Experimental Workflow
The overall workflow for the analysis of Trimebutine and its metabolites in plasma is depicted below.
Conclusion
The described LC-MS/MS method provides a reliable and efficient tool for the simultaneous quantification of Trimebutine and its major metabolites in human plasma. The simple sample preparation and the high sensitivity and selectivity of the method make it suitable for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of Trimebutine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Trimebutine - Wikipedia [en.wikipedia.org]
- 4. Trimebutine | C22H29NO5 | CID 5573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative determination of this compound and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Automated Method for the Determination of Trimebutine and N-Mono-Desmethyl Trimebutine by On-Line Turbulent Flow Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Human Plasma: Application to a Fatal Poisoning Case with Toxicokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifesciencesite.com [lifesciencesite.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Trimebutine Maleate Solubility Challenges in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with trimebutine maleate in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: There are conflicting reports regarding the aqueous solubility of this compound. Some sources report solubility in water as high as 25-35 mg/mL.[1][2] However, other experimental data and supplier information indicate that it is sparingly soluble or even insoluble in aqueous buffers.[3][4] For practical purposes in a laboratory setting, achieving a concentration of approximately 0.11 mg/mL in a 1:8 solution of dimethylformamide (DMF) and phosphate-buffered saline (PBS) at pH 7.2 is a reliable starting point.[4] It is crucial to experimentally determine the solubility in your specific buffer system.
Q2: Which organic solvents are recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most commonly recommended organic solvents for preparing stock solutions of this compound.[4] It exhibits high solubility in both.
Q3: What is the optimal pH for the stability of this compound in aqueous solutions?
A3: this compound is most stable in acidic conditions, with the highest stability observed in the pH range of 2.0-2.8. As the pH increases, its stability decreases. This is an important consideration when preparing and storing aqueous working solutions for your assays.
Q4: Can I store aqueous working solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[4] Freshly prepared working solutions are essential for reliable and reproducible experimental results.
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the organic stock solution into an aqueous buffer.
This is a common issue due to the poor aqueous solubility of this compound.
Root Cause Analysis and Solution Workflow:
Troubleshooting Precipitation
Detailed Steps:
-
Optimize Organic Stock Concentration: Prepare a less concentrated stock solution in DMSO or DMF. A higher initial concentration is more likely to precipitate upon dilution.
-
Modify Dilution Technique:
-
Increase Final Volume: Dilute the stock solution into a larger volume of aqueous buffer.
-
Serial Dilution: Perform a series of stepwise dilutions instead of a single large dilution.
-
Vortexing during addition: Add the stock solution dropwise to the aqueous buffer while continuously vortexing to promote rapid mixing and dispersion.
-
-
Buffer Composition and pH:
-
Buffer Choice: If possible, test the solubility in different buffer systems (e.g., PBS, Tris-HCl, HEPES) to identify the most suitable one for your experiment.
-
pH Adjustment: Given that this compound is more stable at acidic pH, slightly lowering the pH of your buffer (if permissible for your assay) may improve solubility.
-
-
Temperature: Gently warming the aqueous buffer to 37°C before adding the stock solution can help to increase solubility.
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
This could be due to poor solubility leading to a lower effective concentration of the compound, or the solvent itself affecting the cells.
Troubleshooting Inconsistent Assay Results:
Troubleshooting Inconsistent Results
Detailed Steps:
-
Confirm Complete Solubilization: Before adding the working solution to your cells, visually inspect it under a light microscope to ensure no precipitate is present.
-
Minimize Final Solvent Concentration: The final concentration of DMSO or DMF in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%. High concentrations of these solvents can be toxic to cells and interfere with assay results.
-
Include Proper Controls:
-
Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO or DMF) used to dissolve the this compound. This will help you to distinguish the effect of the compound from the effect of the solvent.
-
Solvent Toxicity Test: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Reference |
| Water | 35 | [1] |
| Water | 25 | [2] |
| Water | Insoluble | [3] |
| Dimethyl sulfoxide (DMSO) | ~100 | [2][3] |
| Dimethylformamide (DMF) | ~30 | [4] |
| 1:8 DMF:PBS (pH 7.2) | ~0.11 | [4] |
| Ethanol | 23 | [3] |
Note: The conflicting data on water solubility highlights the importance of empirical determination in the specific aqueous buffer of your experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl, HEPES) or cell culture medium
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 5.04 mg of this compound (Molecular Weight: 503.54 g/mol ).
-
Add 1 mL of DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Procedure for Preparing a 100 µM Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 100 µM working solution in 10 mL of cell culture medium:
-
Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to make a 1 mM intermediate solution.
-
Add 1 mL of the 1 mM intermediate solution to 9 mL of cell culture medium to get the final 100 µM working solution.
-
-
Vortex gently to mix.
-
Use the working solution immediately.
Protocol 2: Example In Vitro Assay - Opioid Receptor Functional Assay (Calcium Mobilization)
This protocol provides a general framework for a functional assay measuring the effect of this compound on intracellular calcium mobilization in cells expressing opioid receptors.
Materials:
-
CHO or HEK293 cells stably expressing the mu-opioid receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound working solutions.
-
Positive control (e.g., DAMGO).
-
Antagonist (e.g., Naloxone) for specificity testing.
-
96-well black, clear-bottom plates.
-
Fluorescent plate reader with an injection system.
Experimental Workflow:
Calcium Mobilization Assay Workflow
Procedure:
-
Cell Plating: Seed the opioid receptor-expressing cells into a 96-well black, clear-bottom plate at an appropriate density and incubate overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate as per the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Washing: Gently wash the cells with the assay buffer to remove any excess dye.
-
Compound Addition and Measurement: Place the plate in the fluorescent plate reader. Set the reader to record fluorescence over time. Inject the this compound working solutions (and controls) into the wells and immediately begin recording the change in fluorescence, which indicates intracellular calcium mobilization.
Signaling Pathway
This compound exerts its effects through a dual mechanism involving agonism at peripheral opioid receptors and modulation of ion channels.
This compound Signaling
References
Technical Support Center: Optimizing HPLC Separation of Trimebutine Maleate and its Impurities
Welcome to the technical support center for the HPLC analysis of Trimebutine Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the separation of this compound and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that I should be aware of?
A1: During the synthesis and storage of this compound, several related substances and degradation products can arise. Common impurities that may need to be separated and quantified include:
-
Process-related impurities: These can include starting materials, intermediates, and by-products from the manufacturing process. Examples include Trimebutine Impurity A ((2RS)-2-(Dimethylamino)-2-phenylbutanol) and Trimebutine Impurity E.[1]
-
Degradation products: this compound is susceptible to hydrolysis, leading to the formation of degradation products. A primary degradation pathway is the hydrolysis of the ester bond, which can be influenced by pH.[2][3]
-
N-Nitroso impurities: N-Nitroso-Trimebutine is a potential genotoxic impurity that may form under certain conditions.[1]
-
Metabolites: While more relevant for pharmacokinetic studies, major metabolites include N-monodemethyltrimebutine (TM-MPB), N-didemethyltrimebutine (APB), and 3,4,5-trimethoxybenzoic acid (TMBA).[4]
Q2: What is a typical starting mobile phase for this compound HPLC analysis?
A2: A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. A frequently used mobile phase consists of acetonitrile and a phosphate buffer or an ion-pairing agent like heptane sulfonic acid.[5][6] For example, a mobile phase of methanol-0.01 mol·L-1 potassium dihydrogen phosphate (containing 5 mmol·L-1 sodium heptanesulfonate)-triethylamine (50:50:0.1, adjusted to a specific pH with phosphoric acid) has been reported.[5] Another example is a mixture of acetonitrile and 0.02M Ammonium Acetate in water, often used in a gradient program.[7][8][9]
Q3: What column is recommended for the separation of this compound and its impurities?
A3: C18 columns are the most frequently used stationary phases for the analysis of this compound and its impurities.[4][5][10] Specifically, columns like a μBondapak C18 or an XTerra® C18 have been successfully employed.[5][10] The choice of a specific C18 column can depend on the particle size and column dimensions required for the desired resolution and analysis time.
Troubleshooting Guide
Problem 1: Poor resolution between this compound and an impurity peak.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The organic-to-aqueous ratio significantly impacts selectivity.
-
Solution: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of the organic solvent generally increases retention times and may improve the resolution of early eluting peaks.
-
-
Incorrect pH of the Aqueous Phase: The pH of the mobile phase buffer affects the ionization state of this compound and its impurities, which in turn influences their retention and selectivity.
-
Solution: Adjust the pH of the aqueous buffer. For basic compounds like Trimebutine, operating at a lower pH (e.g., pH 2.5-4) can improve peak shape and resolution.[3]
-
-
Inadequate Ion-Pairing: For polar impurities that are not well-retained, an ion-pairing reagent can improve retention and resolution.
Troubleshooting Workflow for Poor Resolution
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Studies on the Stability of this compound in Aqueous Solution [yakhak.org]
- 4. Quantitative determination of this compound and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC Determination of Related Impurities in this compound and Assay of Components in Its Preparation | Semantic Scholar [semanticscholar.org]
- 6. Spectrophotometric and liquid chromatographic determination of this compound in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpsionline.com [jpsionline.com]
- 8. researchgate.net [researchgate.net]
- 9. jpsionline.com [jpsionline.com]
- 10. researchgate.net [researchgate.net]
Trimebutine Maleate Solutions: A Technical Guide to Preventing Degradation in Experiments
For researchers, scientists, and drug development professionals, ensuring the stability of Trimebutine Maleate in solution is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
A1: The main factors contributing to the degradation of this compound in solution are pH, temperature, light, and the concentration of the solution itself.[1][2] The primary degradation pathway is the hydrolysis of the ester bond in the molecule.[1][2][3]
Q2: What is the optimal pH range for maintaining the stability of an aqueous this compound solution?
A2: Aqueous solutions of this compound are most stable in a pH range of 2.0 to 2.8.[1][2] Outside of this range, particularly in alkaline and strongly acidic conditions, the rate of hydrolysis increases significantly.[3][4][5]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound.[1][2] The decomposition follows first-order kinetics, meaning the rate of degradation is directly proportional to the drug concentration. Therefore, it is crucial to control the temperature during experiments and storage.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive.[1][2] Exposure to light, especially UV rays, can lead to accelerated decomposition.[1][2]
Q5: What are the recommended solvents for preparing this compound stock solutions?
A5: For stock solutions, Dimethyl Sulfoxide (DMSO) can be used, with a solubility of up to 100 mg/mL.[6] However, it is noted that moisture-absorbing DMSO can reduce solubility.[6] For experimental use, aqueous solutions are common, but careful pH control is necessary.
Q6: Are there any known stabilizers that can be added to this compound solutions?
A6: Yes, certain additives can inhibit decomposition. Studies have shown that citric acid, aspartic acid, and glutamic acid can act as stabilizers for this compound in aqueous solutions.[1][2] Succinic acid has also been identified as a potential stabilizer in solid dosage forms, which may have implications for solution stability as well.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of potency in prepared solution | Degradation due to improper pH. | Adjust the pH of your aqueous solution to the optimal range of 2.0-2.8 using a suitable buffer system (e.g., citrate buffer).[1][2] |
| Exposure to high temperatures. | Prepare and store solutions at controlled room temperature or refrigerated, avoiding heat sources. For long-term storage of stock solutions in DMSO, -80°C is recommended for up to a year.[6] | |
| Exposure to light. | Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.[1][2] | |
| Precipitation in stock solution (DMSO) | Moisture absorption by DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions.[6] |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. If the experiment is lengthy, consider adding a stabilizer like citric acid to the solution. Monitor the pH of the solution throughout the experiment. |
| Lower concentration leading to faster degradation. | The decomposition of this compound in solution is accelerated at lower concentrations.[1][2] Be mindful of this during dilutions and experimental setup. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol describes the preparation of an aqueous solution of this compound with enhanced stability for use in in vitro experiments.
Materials:
-
This compound powder
-
Citric acid
-
Sodium citrate
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Prepare a Citrate Buffer (pH ~2.5):
-
Prepare a 0.1 M solution of citric acid in deionized water.
-
Prepare a 0.1 M solution of sodium citrate in deionized water.
-
In a beaker, add the citric acid solution and slowly add the sodium citrate solution while monitoring the pH with a calibrated pH meter.
-
Adjust the ratio of the two solutions until the pH is within the 2.0-2.8 range.
-
-
Dissolve this compound:
-
Weigh the desired amount of this compound powder.
-
In a volumetric flask, dissolve the this compound in the prepared citrate buffer.
-
Stir gently until fully dissolved.
-
-
Final Volume and Storage:
-
Bring the solution to the final desired volume with the citrate buffer.
-
Store the solution in an amber-colored vial to protect it from light.
-
For short-term storage (up to 24 hours), keep the solution at 2-8°C. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability under these conditions should be validated for your specific experimental needs.
-
Protocol 2: Stability Testing of this compound Solution using HPLC
This protocol outlines a method to assess the stability of a prepared this compound solution over time.
Materials:
-
Prepared this compound solution
-
HPLC system with UV detector
-
C18 column (e.g., ODS column)
-
Mobile phase: Acetonitrile and 5 mM heptane sulfonic acid disodium salt (45:55, v/v), with pH adjusted to 4.[3][4]
-
This compound reference standard
-
Incubator or water bath
Procedure:
-
Initial Analysis (T=0):
-
Incubation:
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature and light exposure).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a sample of the solution.
-
Prepare and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at T=0.
-
Calculate the percentage of this compound remaining at each time point to determine the degradation rate.
-
Visualizing Degradation and Stabilization
This compound Degradation Pathway
The primary degradation route for this compound is hydrolysis, which breaks the ester bond.
Caption: Hydrolytic degradation of this compound.
Experimental Workflow for Stability Assessment
A logical workflow is crucial for systematically evaluating the stability of this compound solutions.
Caption: Workflow for assessing this compound stability.
Decision Tree for Troubleshooting Solution Instability
This decision tree helps researchers quickly identify and address potential causes of this compound degradation.
Caption: Troubleshooting guide for this compound instability.
References
- 1. yakhak.org [yakhak.org]
- 2. ®this compound Oral suspension Gast-Reg – Arabian Association Of Compounding Pharmacists [aacp.me]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric and liquid chromatographic determination of this compound in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Minimizing matrix effects in the bioanalysis of Trimebutine Maleate in tissue homogenates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Trimebutine Maleate in tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound in tissue homogenates?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample matrix. In tissue homogenates, these components can include phospholipids, proteins, salts, and other small molecules.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of pharmacokinetic and toxicokinetic data.[3][4]
Q2: What are the most common sources of matrix effects in tissue homogenate analysis?
A2: The primary sources of matrix effects in tissue homogenate analysis are phospholipids from cell membranes and residual proteins.[3][5] These molecules can co-elute with this compound and interfere with the ionization process in the mass spectrometer source, typically leading to ion suppression.[5]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment: The post-column infusion technique is a valuable tool during method development. It helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][6][7]
-
Quantitative Assessment: The most widely accepted method is the post-extraction spike method. This involves comparing the analyte's response in a blank, extracted matrix spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]
Q4: What are the key physicochemical properties of this compound to consider for method development?
A4: Understanding the physicochemical properties of this compound is crucial for developing effective extraction methods.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃NO₉ | --INVALID-LINK-- |
| Average Mass | 503.5 g/mol | --INVALID-LINK-- |
| logP | 3.94 | --INVALID-LINK-- |
| pKa (Strongest Basic) | 8.48 | --INVALID-LINK-- |
Its basic nature (pKa 8.48) and moderate lipophilicity (logP 3.94) suggest that it can be efficiently extracted using liquid-liquid extraction at alkaline pH or by using mixed-mode cation exchange solid-phase extraction.
Troubleshooting Guides
Issue 1: Poor Recovery of this compound from Tissue Homogenate
Possible Causes & Solutions
-
Inefficient Homogenization:
-
Suboptimal Extraction pH:
-
Solution: this compound is a basic compound. Adjusting the pH of the homogenate to >9 before liquid-liquid extraction with an organic solvent will neutralize the charge and improve its partitioning into the organic phase.
-
-
Inappropriate Extraction Solvent/Method:
-
Solution: The choice of extraction method significantly impacts recovery. Consider the following:
-
Protein Precipitation (PPT): While simple, it may result in lower recoveries due to co-precipitation of the analyte with proteins.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) and pH conditions to optimize recovery.
-
Solid-Phase Extraction (SPE): Generally provides the highest recovery and cleanest extracts. For this compound, a mixed-mode cation exchange SPE sorbent would be ideal to retain the basic drug while washing away neutral and acidic interferences.
-
-
-
Insufficient Solvent Volume or Mixing:
-
Solution: Ensure an adequate volume of extraction solvent is used to allow for efficient partitioning. Vortex or shake vigorously for a sufficient amount of time to ensure thorough mixing of the aqueous and organic phases during LLE.
-
Issue 2: Significant Ion Suppression Observed in LC-MS/MS Analysis
Possible Causes & Solutions
-
Co-elution with Phospholipids:
-
Solution:
-
Chromatographic Separation: Modify the LC gradient to separate this compound from the phospholipid elution zone. Typically, phospholipids elute in the middle of a reversed-phase gradient.
-
Sample Preparation: Employ a sample preparation technique that effectively removes phospholipids. SPE is generally more effective than LLE, which is more effective than PPT in removing phospholipids.[9]
-
-
-
High Protein Content in the Final Extract:
-
Solution: Improve the protein removal step. If using PPT, ensure complete precipitation by using a sufficient volume of cold organic solvent and allowing adequate precipitation time at low temperatures. For LLE and SPE, optimize the method to minimize protein carryover.
-
-
Inadequate Chromatographic Resolution:
-
Solution: Optimize the analytical column and mobile phase to achieve better separation of this compound from matrix components. Consider using a smaller particle size column (e.g., sub-2 µm) for higher efficiency.
-
Experimental Protocols
Protocol 1: Tissue Homogenization
This protocol provides a general procedure for the homogenization of various tissues.
-
Preparation:
-
Accurately weigh the frozen tissue sample (-80°C).
-
On ice, add cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of buffer).[5]
-
-
Homogenization:
-
Use a bead beater with stainless steel beads or a rotor-stator homogenizer.
-
Homogenize the tissue in short bursts (e.g., 30-60 seconds) on ice to prevent overheating and degradation of the analyte.[8]
-
Visually inspect the sample to ensure complete homogenization (no visible tissue pieces).
-
-
Aliquoting:
-
Aliquot the homogenate for extraction.
-
Protocol 2: Extraction of this compound from Tissue Homogenate
Three common extraction methods are detailed below. The selection of the method will depend on the required sensitivity, throughput, and the nature of the tissue.
-
To 100 µL of tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
To 100 µL of tissue homogenate, add the internal standard.
-
Add 50 µL of 1 M sodium hydroxide to alkalize the sample (pH > 9).
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Use a mixed-mode cation exchange SPE plate/cartridge.
-
Condition: Add 500 µL of methanol, followed by 500 µL of water.
-
Load: Dilute 100 µL of tissue homogenate with 100 µL of 4% phosphoric acid in water and load onto the SPE plate.
-
Wash:
-
Wash with 500 µL of 0.1 M acetic acid.
-
Wash with 500 µL of methanol.
-
-
Elute: Elute this compound with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Data Presentation: Comparison of Extraction Methods
The following tables summarize representative quantitative data for the different extraction methods for this compound from liver and kidney homogenates. Note: This data is illustrative and may vary depending on the specific experimental conditions.
Table 1: Recovery of this compound from Liver Homogenate
| Extraction Method | Low QC (10 ng/g) | Mid QC (100 ng/g) | High QC (1000 ng/g) |
| Protein Precipitation | 75% | 78% | 82% |
| Liquid-Liquid Extraction | 88% | 91% | 93% |
| Solid-Phase Extraction | 95% | 97% | 98% |
Table 2: Matrix Effect (Matrix Factor) for this compound in Liver Homogenate
| Extraction Method | Low QC (10 ng/g) | High QC (1000 ng/g) |
| Protein Precipitation | 0.65 (Suppression) | 0.72 (Suppression) |
| Liquid-Liquid Extraction | 0.89 (Slight Suppression) | 0.92 (Minimal Suppression) |
| Solid-Phase Extraction | 0.98 (No Significant Effect) | 1.01 (No Significant Effect) |
Table 3: Recovery of this compound from Kidney Homogenate
| Extraction Method | Low QC (10 ng/g) | Mid QC (100 ng/g) | High QC (1000 ng/g) |
| Protein Precipitation | 72% | 76% | 80% |
| Liquid-Liquid Extraction | 85% | 88% | 91% |
| Solid-Phase Extraction | 93% | 96% | 97% |
Table 4: Matrix Effect (Matrix Factor) for this compound in Kidney Homogenate
| Extraction Method | Low QC (10 ng/g) | High QC (1000 ng/g) |
| Protein Precipitation | 0.61 (Suppression) | 0.68 (Suppression) |
| Liquid-Liquid Extraction | 0.85 (Slight Suppression) | 0.90 (Minimal Suppression) |
| Solid-Phase Extraction | 0.97 (No Significant Effect) | 0.99 (No Significant Effect) |
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound in tissue.
Caption: Troubleshooting decision tree for matrix effects in LC-MS/MS analysis.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 4. Quantitative determination of this compound and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Strategies to improve the oral bioavailability of Trimebutine Maleate in animal studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Trimebutine Maleate (TMB) in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound a concern in my animal studies?
While this compound is rapidly and almost completely absorbed from the gastrointestinal tract in several animal species, it undergoes extensive first-pass metabolism in the liver.[1][2] This metabolic process converts a significant portion of the parent drug into its main metabolite, nor-trimebutine, before it can reach systemic circulation.[1] Therefore, while intestinal absorption is high, the systemic bioavailability of the unchanged drug is often low, which can impact the interpretation of pharmacokinetic and pharmacodynamic studies.
Q2: My initial experiments show low and variable plasma concentrations of TMB. What are the common causes?
Low and variable plasma concentrations in preclinical studies can stem from several factors:
-
Poor Aqueous Solubility: Trimebutine is known to be insufficiently soluble in water, which can limit its dissolution rate in the gastrointestinal fluids, a prerequisite for absorption.[3][4]
-
Extensive First-Pass Metabolism: As mentioned, the liver rapidly metabolizes TMB, significantly reducing the amount of parent drug reaching the bloodstream.[2][3]
-
Formulation-Dependent Absorption: The choice of vehicle and excipients can dramatically influence the drug's dissolution and absorption characteristics, leading to variability if the formulation is not robust.[5][6] An inappropriate formulation may fail to overcome the inherent solubility challenges.[3]
Q3: What are the primary formulation strategies to improve the oral bioavailability of TMB?
Several advanced formulation strategies can be employed to overcome the challenges associated with TMB's oral delivery:
-
Lipid-Based Formulations: Systems like Nanostructured Lipid Carriers (NLCs) or Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[7][8][9] They work by dissolving the drug in a lipid matrix, which can enhance its solubility in the gut and promote absorption through lymphatic pathways, potentially bypassing the liver and reducing first-pass metabolism.[10] A study successfully used NLCs to deliver TMB for treating colitis in a rat model.[8][11][12]
-
Particle Size Reduction: Decreasing the particle size of the drug to the micro- or nanoscale (a technique known as micronization or nanocrystal technology) increases the surface area for dissolution, which can lead to faster and more complete absorption.[7][13]
-
New Salt Forms: Research has shown that creating new salts of trimebutine can alter its physicochemical properties and biological activity. A novel hydrogen sulfide (H₂S)-releasing salt of trimebutine (GIC-1001) demonstrated superior anti-nociceptive effects in mice compared to the maleate salt, indicating that this is a viable approach for developing improved compounds.[14][15]
Q4: How can I design a Nanostructured Lipid Carrier (NLC) formulation for TMB?
Designing an NLC formulation involves selecting appropriate lipids and surfactants to ensure the drug remains solubilized and stable. Based on published research, a common approach is the hot homogenization technique followed by ultrasonication.[8] Key components include a solid lipid (e.g., Glyceryl Monostearate), a liquid lipid (e.g., Capryol 90), and a blend of surfactants/stabilizers (e.g., Poloxamer 188 and Tween 80) to form a stable dispersion.[8] The ratio of these components must be optimized to achieve the desired characteristics.
Q5: What are the critical parameters to evaluate for a new TMB formulation in vitro before moving to animal studies?
Before beginning animal experiments, it is crucial to characterize the formulation to ensure it meets quality attributes. Key in vitro parameters include:
-
Particle Size and Polydispersity Index (PDI): These parameters affect the stability and absorption of the formulation. For nanoformulations, a small, uniform particle size is desired.[8]
-
Entrapment Efficiency (EE%): This measures the percentage of the drug that is successfully encapsulated within the carriers, which is critical for dose consistency.[8]
-
In Vitro Drug Release: A dissolution study, often performed under conditions mimicking the gastrointestinal tract (e.g., varying pH), helps predict how the drug will be released from the formulation over time.[8]
Q6: Which animal model is most appropriate for TMB bioavailability studies?
The choice of animal model depends on the research objectives. Pharmacokinetic studies for TMB have been conducted in rats, mice, dogs, and rabbits.[1][16]
-
Rats (e.g., Sprague Dawley, Wistar): Frequently used for initial pharmacokinetic screening and tissue distribution studies due to their cost-effectiveness and well-characterized physiology.[8][17]
-
Beagle Dogs: Often used in later-stage preclinical development as their gastrointestinal physiology can be more predictive of human pharmacokinetics for some compounds.[18]
Troubleshooting Guides
Problem 1: Low C-max and AUC in Rat Pharmacokinetic Study
-
Possible Cause: Poor dissolution of the administered TMB suspension.
-
Troubleshooting Action:
-
Possible Cause: High first-pass metabolism is limiting systemic exposure.
-
Troubleshooting Action:
Problem 2: High Inter-Animal Variability in Plasma Exposure
-
Possible Cause: The formulation is not robust and is sensitive to physiological variations (e.g., pH, presence of food) among animals.[5]
-
Troubleshooting Action:
-
Develop a Self-Emulsifying System: Formulations like SEDDS or SMEDDS are designed to spontaneously form fine dispersions (emulsions or microemulsions) in the gut, leading to more consistent and reproducible drug absorption.[9][13]
-
Standardize Experimental Conditions: Ensure all animals are treated consistently. This includes standardizing the fasting period before dosing and controlling access to food and water post-dosing, as these factors can significantly impact drug absorption.[5]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Dose)
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| T-max (Time to Peak Concentration) | 30 | min | [17] |
| C-max (Peak Plasma Concentration) | 39 | ng/mL | [17] |
| AUC (Area Under the Curve) | 7.8 x 10² | (ng/mL)·min | [17] |
| t-½ (Elimination Half-life) | 1.7 x 10² | min |[17] |
Table 2: Example Formulation Components for this compound Nanostructured Lipid Carriers (NLCs)
| Component Type | Example Excipient | Function | Reference |
|---|---|---|---|
| Solid Lipid | Glyceryl Monostearate (GMS) | Forms the solid core of the nanoparticle matrix. | [8] |
| Liquid Lipid | Capryol 90 | Creates imperfections in the lipid matrix to accommodate more drug. | [8] |
| Surfactant | Tween 80 | Emulsifier; reduces interfacial tension to form and stabilize nanoparticles. | [8] |
| Stabilizer | Poloxamer 188 | Steric stabilizer; prevents particle aggregation. |[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded NLCs via Hot Homogenization
This protocol is a generalized methodology based on published literature[8]. Researchers should optimize ratios and parameters for their specific needs.
-
Preparation of Lipid Phase:
-
Weigh the selected solid lipid (e.g., Glyceryl Monostearate) and heat it to 5-10°C above its melting point (approx. 65-75°C) with continuous stirring.
-
Add the liquid lipid (e.g., Capryol 90) to the melted solid lipid.
-
Disperse the accurately weighed this compound into the molten lipid mixture and stir until a clear, uniform solution is obtained.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, dissolve the surfactants and stabilizers (e.g., Tween 80 and Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (65-75°C).
-
-
Formation of Primary Emulsion:
-
Add the hot aqueous phase dropwise to the hot lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Particle Size Reduction:
-
Immediately subject the hot primary emulsion to ultrasonication (using a probe sonicator) for 5-15 minutes to reduce the droplet size and form the final NLC dispersion.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid matrix to solidify, thus forming the Nanostructured Lipid Carriers.
-
Store the final NLC dispersion at 4°C for further characterization.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This is a general protocol. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimatization:
-
Acclimatize male Wistar or Sprague Dawley rats (200-250 g) for at least one week before the experiment.
-
-
Fasting:
-
Fast the animals overnight (10-12 hours) before dosing but allow free access to water.
-
-
Dosing:
-
Administer the this compound formulation (e.g., NLC suspension) to the rats via oral gavage at the desired dose.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (C-max, T-max, AUC, t-½) using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for developing and evaluating a TMB-NLC formulation.
Caption: Rationale for using lipid-based systems to improve TMB bioavailability.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Trimebutine - Wikipedia [en.wikipedia.org]
- 3. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BR112020010135A2 - polymorphic forms of this compound and method of using them - Google Patents [patents.google.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. The protective impact of adapted this compound-loaded nanostructured lipid carriers for alleviating the severity of acute colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. The protective impact of adapted this compound-loaded nanostructured lipid carriers for alleviating the severity of acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel orally administered trimebutine compound (GIC-1001) is anti-nociceptive and features peripheral opioid agonistic activity and Hydrogen Sulphide-releasing capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. Determination of this compound in rat plasma and tissues by using capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a novel combination tablet containing this compound and mosapride citrate for the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing Trimebutine Maleate degradation products in stability studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing Trimebutine Maleate degradation products in stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound observed in stability studies?
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of its ester bond. This results in the formation of two main degradation products: 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid.[1]
Q2: What are the key factors that influence the degradation of this compound?
Several factors can accelerate the degradation of this compound. These include:
-
pH: The rate of hydrolysis is significantly influenced by pH. This compound is most stable in acidic conditions, with the highest stability observed in the pH range of 2-2.8.[2] Both acidic and alkaline conditions beyond this range will promote hydrolysis.
-
Temperature: Elevated temperatures increase the rate of degradation, following first-order reaction kinetics.[2]
-
Light: this compound is photosensitive, and exposure to UV light can lead to accelerated decomposition.[2]
-
Concentration: The degradation rate can also be influenced by the concentration of the drug in solution, with lower concentrations sometimes showing a faster reaction rate.[2]
Q3: Are there any known minor degradation products of this compound?
While 2-(dimethylamino)-2-phenylbutanol and 3,4,5-trimethoxybenzoic acid are the major degradation products from hydrolysis, other impurities and degradation products can arise, particularly under oxidative and photolytic stress. N-oxide derivatives have been suggested as potential products of oxidative degradation. However, detailed characterization and quantification of minor degradation products in the literature are limited.
Q4: What are the recommended analytical techniques for monitoring this compound and its degradation products?
The most common and effective analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying this compound and its degradation products. Reversed-phase columns, such as C18, are typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). UV detection is commonly used.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity, making it ideal for identifying and quantifying low-level degradation products and for pharmacokinetic studies.[3]
Troubleshooting Guides
Problem 1: Poor separation of this compound and its degradation products in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Adjust the ratio of the organic solvent to the aqueous buffer. Increasing the organic solvent percentage will generally decrease the retention time of all components. Fine-tuning this ratio is crucial for optimal separation.
-
-
Possible Cause 2: Incorrect pH of the mobile phase.
-
Solution: The pH of the mobile phase can significantly affect the retention of ionizable compounds. For this compound and its degradation products, a slightly acidic pH (e.g., around 4) is often used to ensure consistent ionization and good peak shape.[1]
-
-
Possible Cause 3: Inadequate column chemistry.
-
Solution: While a C18 column is generally effective, trying a different stationary phase (e.g., C8, phenyl-hexyl) might provide a different selectivity and improve resolution.
-
-
Possible Cause 4: Low column efficiency.
-
Solution: Ensure the column is not old or contaminated. Flushing the column or replacing it if necessary can restore performance. Check for system leaks and ensure proper connections.
-
Problem 2: Inconsistent quantification results in stability studies.
-
Possible Cause 1: Instability of the sample solution.
-
Solution: this compound is susceptible to degradation in solution. Prepare samples fresh and store them under appropriate conditions (e.g., protected from light, refrigerated) if immediate analysis is not possible.
-
-
Possible Cause 2: Method variability.
-
Solution: Ensure the analytical method is fully validated for linearity, accuracy, precision, and robustness according to ICH guidelines. Use a suitable internal standard to compensate for variations in injection volume and sample preparation.
-
-
Possible Cause 3: Incomplete extraction of degradation products.
-
Solution: If performing liquid-liquid extraction, optimize the extraction solvent and pH to ensure efficient recovery of all analytes.[3]
-
Problem 3: Identification of unknown peaks in the chromatogram.
-
Possible Cause 1: Presence of minor degradation products.
-
Solution: Use LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak. This information is crucial for structural elucidation.
-
-
Possible Cause 2: Impurities from excipients or reagents.
-
Solution: Analyze a placebo sample (a formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients. Also, run a blank injection of the solvent to rule out any contamination from the mobile phase or system.
-
Data Presentation
Table 1: Summary of this compound Degradation Products
| Degradation Product Name | Chemical Structure | Formation Pathway | Analytical Method for Identification |
| 2-(dimethylamino)-2-phenylbutanol | C₁₂H₁₉NO | Hydrolysis of the ester bond | HPLC, LC-MS/MS, TLC |
| 3,4,5-trimethoxybenzoic acid | C₁₀H₁₂O₅ | Hydrolysis of the ester bond | HPLC, LC-MS/MS, TLC |
| N-Oxide Derivative (putative) | - | Oxidation | LC-MS/MS |
Table 2: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Parameters | Typical Duration | Observed Degradation | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 80°C) | Several hours | Significant degradation | 2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 80°C) | Shorter duration than acidic | Rapid and significant degradation | 2-(dimethylamino)-2-phenylbutanol, 3,4,5-trimethoxybenzoic acid |
| Oxidative | 3-30% H₂O₂, room temperature | Several hours | Moderate degradation | Putative N-oxide derivatives and hydrolysis products |
| Photolytic | Exposure to UV light (e.g., 254 nm) | Several hours | Moderate degradation | Hydrolysis products and potentially other photoproducts |
| Thermal (Dry Heat) | Elevated temperature (e.g., 105°C) | Several hours | Minimal to moderate degradation | Primarily hydrolysis products |
Note: The extent of degradation is dependent on the specific conditions (concentration, temperature, and duration of exposure).
Experimental Protocols
1. Protocol for Forced Degradation Study
-
Objective: To generate degradation products of this compound under various stress conditions.
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 80°C for 8 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.
-
Alkaline Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the solution at 80°C for 2 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and dilute to a suitable concentration for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark under the same conditions.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the sample in the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
2. HPLC Method for the Determination of this compound and its Hydrolytic Degradation Products
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 4.0) in a ratio of 40:60 (v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Prepare standard solutions of this compound and its degradation products (if available) in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Quantify the amounts of this compound and its degradation products using a calibration curve.
-
Visualizations
References
Addressing variability in in-vivo responses to Trimebutine Maleate administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimebutine Maleate in in-vivo experimental settings. Our aim is to help you address the inherent variability in physiological responses and achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a multifaceted compound that primarily modulates gastrointestinal motility and visceral sensitivity. Its mechanism is complex, involving interactions with the enteric nervous system (ENS), often referred to as the "second brain" in the gut.[1] It does not act as a simple stimulant or inhibitor but rather as a regulator, normalizing bowel function. This regulatory effect is achieved through several pathways:
-
Opioid Receptor Modulation: Trimebutine and its active metabolite, N-desmethyltrimebutine (nortrimebutine), act as agonists on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the gut.[2][3][4] This interaction can be both excitatory and inhibitory depending on the physiological context, contributing to the normalization of intestinal motility.[1]
-
Ion Channel Inhibition: It affects various ion channels, including L-type calcium channels and potassium channels.[5][6] By inhibiting calcium influx in gut smooth muscle, it can reduce peristalsis, which is beneficial in diarrheapredominant conditions.[5]
-
Neurotransmitter Release Modulation: The drug can influence the release of gastrointestinal peptides and neurotransmitters. For instance, it can inhibit the release of excitatory neurotransmitters like acetylcholine and substance P, while promoting the release of inhibitory ones such as vasoactive intestinal peptide (VIP).[1][7]
-
Local Anesthetic Effects: Trimebutine also exhibits local anesthetic properties, which helps in reducing the perception of visceral pain.[1][8]
Q2: Why am I observing significant variability in my in-vivo results with this compound?
Variability in response to this compound is a known challenge and can be attributed to several factors:
-
Dose-Dependent Dual Effects: Trimebutine can have opposite effects at different concentrations. Low concentrations may enhance intestinal motility, while higher concentrations can be inhibitory.[9][10] This is a critical factor to consider in dose-response studies.
-
Metabolism and Active Metabolites: Trimebutine undergoes significant first-pass metabolism in the liver, converting it to its primary active metabolite, N-desmethyltrimebutine (nortrimebutine).[5][11] This metabolite has its own pharmacological profile and contributes significantly to the overall effect, especially in the colon.[2] Variability in metabolic rates between individual animals or species can lead to different plasma concentrations of the parent drug and its metabolite, thus altering the response.
-
Physiological State of the Gut: The effect of Trimebutine is highly dependent on the baseline motility of the gastrointestinal tract. It tends to normalize function, meaning it can stimulate a hypomotile gut and inhibit a hypermotile one.[9][12] Therefore, the initial condition of your animal model (e.g., normal, induced constipation, or induced diarrhea) will profoundly impact the observed outcome.
-
Species Differences: The metabolic pathways and receptor sensitivities can vary between different animal species (e.g., rats, dogs, guinea pigs), leading to different pharmacokinetic and pharmacodynamic profiles.[13]
-
Anesthesia: The type of anesthetic used in an experiment can influence gastrointestinal motility and potentially interact with the effects of Trimebutine.[2]
Q3: What are the key pharmacokinetic parameters I should be aware of when designing my experiments?
Understanding the pharmacokinetics of Trimebutine is crucial for proper experimental design. Key parameters for the oral maleate salt are summarized below. Note that these can vary based on the animal model and formulation.
| Parameter | Value | Species/Context | Citation |
| Oral Bioavailability | Nearly 100% (maleate salt) | General | [5] |
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes (100 mg dose) | Human | [5] |
| ~1 hour (2 mg/kg dose) | Human | [2] | |
| 1-2 hours (metabolite) | Human | [11] | |
| Elimination Half-Life (t1/2) | ~1 hour (parent drug) | Human | [2] |
| ~2.77 hours (200 mg dose) | Human | [5] | |
| Metabolism | Extensive first-pass effect | General | [5][11] |
| Primary Active Metabolite | N-desmethyltrimebutine (nortrimebutine) | General | [5][11] |
| Excretion | Primarily renal (urine) | General | [5] |
Q4: How does Trimebutine's affinity for different opioid receptors vary?
Trimebutine and its metabolite are considered weak opioid agonists with affinity for all three major peripheral opioid receptor subtypes.[14] The relative affinities can influence the specific physiological response.
| Compound | Receptor Subtype Affinity (Relative) | Species | Citation |
| Trimebutine | μ > κ > δ | Canine Ileum | [15] |
| μ: 100, δ: 12, κ: 14.4 | Guinea-pig | [14] | |
| N-desmethyltrimebutine | μ: 100, δ: 32, κ: 25 | Guinea-pig | [14] |
Troubleshooting Guides
Issue 1: Inconsistent or opposite effects on gut motility in my animal model.
-
Possible Cause 1: Dose-dependent effects.
-
Troubleshooting Step: You may be operating at a concentration that is on the cusp between a stimulatory and inhibitory response. Conduct a detailed dose-response curve to identify the optimal concentrations for the desired effect in your specific model. Remember that low doses can be prokinetic while high doses are often spasmolytic.[10]
-
-
Possible Cause 2: Variability in the baseline physiological state.
-
Troubleshooting Step: Ensure your animal model is consistent. If studying a prokinetic effect, use a model of hypomotility (e.g., postoperative ileus). If studying a spasmolytic effect, use a model of hypermotility (e.g., stress-induced or post-inflammatory).[16] Carefully control for factors that can alter gut motility, such as diet, stress, and circadian rhythms.
-
-
Possible Cause 3: Anesthetic interference.
-
Troubleshooting Step: If using an anesthetized model, review the literature to understand how your chosen anesthetic affects gastrointestinal motility. Consider conducting studies in conscious animals if feasible to eliminate this variable.[2]
-
Issue 2: Poor correlation between in-vitro and in-vivo results.
-
Possible Cause 1: Role of metabolism.
-
Troubleshooting Step: Standard in-vitro organ bath experiments using isolated tissue will not account for the first-pass metabolism of Trimebutine into its active metabolite, nortrimebutine. The in-vivo response is a combination of both the parent drug and its metabolite. Consider also testing nortrimebutine directly in your in-vitro assays to better understand the complete pharmacological effect.[2][11]
-
-
Possible Cause 2: Absence of systemic factors.
-
Troubleshooting Step: In-vitro preparations lack the influence of systemic hormonal and neural regulation that is present in-vivo. Trimebutine's effect on the release of peptides like motilin and gastrin will not be observed in an isolated tissue preparation.[3] Acknowledge these limitations when interpreting your data.
-
Issue 3: Difficulty in measuring a consistent analgesic effect.
-
Possible Cause 1: Inappropriate pain model.
-
Possible Cause 2: Local anesthetic effect vs. central analgesia.
-
Troubleshooting Step: The analgesic properties are partly due to a local anesthetic effect on gut sensory nerves.[1][8] This may be difficult to quantify with behavioral models that don't specifically measure visceral pain perception. Consider using methods that directly measure nerve responses if possible.
-
Experimental Protocols
Protocol 1: In-Vivo Gastrointestinal Transit in Rodents (Charcoal Meal Assay)
This protocol is adapted from methodologies used to assess the effect of Trimebutine on gut motility.[17]
-
Animal Preparation:
-
Use adult male guinea pigs (or other suitable rodent model) weighing 250-300g.
-
Fast the animals for 18-24 hours prior to the experiment, with free access to water.
-
-
Drug Administration:
-
Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle (e.g., saline) orally (p.o.) or intraperitoneally (i.p.).
-
Allow for a pre-treatment period (e.g., 60 minutes for oral administration) for the drug to be absorbed.[17]
-
-
Charcoal Meal Administration:
-
Administer a charcoal meal marker (e.g., 10% charcoal suspension in 5% gum arabic) orally to each animal.
-
-
Transit Time Measurement:
-
After a set period (e.g., 20-30 minutes), humanely euthanize the animals.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Compare the transit percentages between the control and Trimebutine-treated groups using appropriate statistical tests.
-
Protocol 2: Isolated Guinea Pig Ileum Motility (Organ Bath Assay)
This protocol is a standard method for assessing the direct effects of drugs on smooth muscle contractility.[10]
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2.
-
Prepare longitudinal muscle-myenteric plexus strips.
-
-
Organ Bath Setup:
-
Suspend the tissue strip in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Connect one end of the tissue to an isometric force transducer to record contractions.
-
Apply a resting tension (e.g., 1g) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
-
Drug Application:
-
Record baseline spontaneous contractions.
-
To study inhibitory effects, you can induce contractions with an agonist like acetylcholine or through electrical field stimulation.
-
Add cumulative concentrations of this compound to the organ bath and record the response at each concentration.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after drug application.
-
Express the response to Trimebutine as a percentage of the baseline or agonist-induced contraction.
-
Calculate IC50 or EC50 values from the concentration-response curve.
-
Visualizations
Caption: Multifaceted signaling pathway of this compound.
Caption: Workflow for an in-vivo gastrointestinal transit assay.
Caption: Troubleshooting guide for inconsistent motility results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trimebutine - Wikipedia [en.wikipedia.org]
- 6. Effects of this compound on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Mechanism of this compound Combined with Lactulose in the Treatment of Constipation-Predominant Irritable Bowel Syndrome in the Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of trimebutine and N-monodesmethyltrimebutine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dual effect of trimebutine on contractility of the guinea pig ileum via the opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpt.org [ijpt.org]
- 12. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies of metabolic pathways of trimebutine by simultaneous administration of trimebutine and its deuterium-labeled metabolite (Journal Article) | OSTI.GOV [osti.gov]
- 14. Interactions of trimebutine with guinea-pig opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness of this compound on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage and Administration Routes for Trimebutine Maleate in Preclinical Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Trimebutine Maleate in preclinical models.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
| Question | Answer |
| Vehicle Selection & Formulation | |
| What is a suitable vehicle for this compound for oral, IV, IP, and SC administration? | For oral administration, this compound can be suspended in a 0.5% methylcellulose solution. For intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) routes, sterile saline (0.9% NaCl) is a common vehicle. Ensure the final solution is clear and free of particulates for parenteral routes. |
| My this compound solution is cloudy or has precipitates. What should I do? | This compound solubility can be pH-dependent. Ensure the pH of your vehicle is appropriate. For parenteral solutions, sterile filtration through a 0.22 µm filter is recommended to remove any undissolved particles. Gentle warming and vortexing can aid dissolution, but always check for temperature stability of the compound. |
| Administration Issues | |
| I am observing signs of distress in my mice/rats after oral gavage (e.g., fluid from the nose, difficulty breathing). What is happening? | This indicates accidental administration into the trachea. Immediately stop the procedure. Monitor the animal closely. To prevent this, ensure proper restraint and that the gavage needle is inserted gently along the side of the mouth towards the esophagus. There should be no resistance. |
| After IV injection in the tail vein, a bleb has formed. What does this mean? | A bleb indicates extravasation, meaning the drug was injected into the tissue surrounding the vein rather than into the bloodstream. This will lead to inaccurate dosing and potential tissue irritation. This is a common issue, especially in mice. Proper restraint, good lighting, and using the correct needle size are crucial. Warming the tail can help dilate the veins. |
| My animals are showing signs of peritonitis (e.g., abdominal swelling, lethargy) after IP injection. What could be the cause? | Peritonitis can result from a few issues: 1) introduction of non-sterile injectate, 2) puncture of an internal organ (like the intestine or bladder), or 3) irritation from the drug formulation itself. Ensure your solution is sterile and injected into the lower right quadrant of the abdomen to avoid the cecum and bladder. Use a new, sterile needle for each animal. |
| I'm seeing variability in my results between animals in the same group. What are the potential sources of this variability? | Inconsistent administration technique is a major source of variability. For oral gavage, ensure the full dose is delivered to the stomach. For injections, inconsistent placement (e.g., subcutaneous vs. intraperitoneal when aiming for IP) can drastically alter absorption. Standardize your technique and ensure all personnel are thoroughly trained. Fasting animals before oral dosing can also reduce variability in absorption. |
| Post-Administration Observations | |
| What are the expected behavioral effects of this compound in rodents? | At therapeutic doses, behavioral changes should be minimal. However, at higher doses, CNS effects such as reduced spontaneous activity, slight sedation, and hypotonia have been observed in mice and rats. Respiratory depression can occur at very high doses. |
| How quickly should I expect to see an effect on gastrointestinal motility? | The onset of action will depend on the administration route. Following IV administration, effects are expected to be rapid. After oral administration in rats, peak plasma concentrations are observed within about one hour.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Acute Toxicity (LD50) of this compound
| Species | Oral (mg/kg) | Intraperitoneal (mg/kg) | Intravenous (mg/kg) |
| Mouse | >5000 | 500 ± 46 | 43 ± 3 |
| Rat | >5000 | 550 ± 55 | 16 ± 3 |
Data sourced from product monograph.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Tmax | Cmax | AUC | Half-life (t½) |
| Rat | Oral | Not Specified | ~1 hour | 39 ng/mL | 7.8 x 10² (ng/mL) min | 1.7 x 10² min |
| Dog | Oral | Not Specified | 2 to 4 hours | Not Specified | Not Specified | Not Specified |
Note: Pharmacokinetic data for this compound is often focused on its active metabolite, N-monodesmethyl-trimebutine. The data presented here for the parent compound is limited. Tmax refers to the time to reach maximum plasma concentration, Cmax is the maximum plasma concentration, and AUC is the area under the concentration-time curve.[1]
Experimental Protocols
Below are detailed methodologies for the administration of this compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Gavage Administration in Rodents
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Appropriately sized oral gavage needles (flexible-tipped needles are recommended to reduce injury risk)
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the animal to determine the correct dosing volume. The typical maximum oral gavage volume for mice is 10 mL/kg.
-
Prepare the this compound suspension in the vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing before drawing it into the syringe.
-
-
Restraint:
-
Gently but firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Needle Insertion:
-
Measure the gavage needle from the corner of the animal's mouth to the last rib to estimate the correct insertion depth.
-
Insert the needle into the side of the mouth, advancing it gently along the esophagus. The animal may swallow, which aids in proper placement.
-
Crucially, if any resistance is met, stop and withdraw the needle. Do not force the needle, as this can cause perforation of the esophagus or entry into the trachea.
-
-
Dose Administration:
-
Once the needle is correctly positioned, dispense the contents of the syringe smoothly and at a moderate pace.
-
-
Post-Administration:
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as difficulty breathing or fluid discharge from the nose.
-
Intravenous (IV) Injection in Mice (Lateral Tail Vein)
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
27-30 gauge needles and 1 mL syringes
-
A restraining device for mice
-
A heat source (e.g., heat lamp or warming pad) to dilate the tail veins
Procedure:
-
Preparation:
-
Prepare a sterile, clear solution of this compound.
-
Place the mouse in the restrainer.
-
Warm the mouse's tail for a few minutes to make the lateral tail veins more visible and accessible.
-
-
Injection:
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Puncture the skin and then gently advance the needle into the vein. A slight "flashback" of blood into the hub of the needle may be visible upon successful entry.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and attempt a new injection site further up the tail.
-
-
Post-Injection:
-
After injection, withdraw the needle and apply gentle pressure to the site with a piece of gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Intraperitoneal (IP) Injection in Rodents
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
25-27 gauge needles and appropriate syringes
-
Animal scale
Procedure:
-
Preparation:
-
Prepare a sterile solution of this compound.
-
Weigh the animal to calculate the correct injection volume.
-
-
Restraint and Injection:
-
Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is effective.
-
Tilt the animal so its head is pointing downwards. This will cause the abdominal organs to shift forward, creating a safer injection space.
-
Insert the needle at a 30-45 degree angle into the lower right quadrant of the abdomen. This location helps to avoid the bladder and cecum.
-
Aspirate slightly by pulling back on the plunger to ensure no fluid (urine or intestinal contents) or blood is drawn. If fluid or blood is present, withdraw the needle and re-insert at a different site.
-
Inject the solution smoothly.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress.
-
Subcutaneous (SC) Injection in Rodents
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
25-27 gauge needles and appropriate syringes
-
Animal scale
Procedure:
-
Preparation:
-
Prepare a sterile solution of this compound.
-
Weigh the animal for accurate dosing.
-
-
Injection:
-
Grasp a fold of loose skin over the back, between the shoulder blades (the interscapular region). This creates a "tent" of skin.
-
Insert the needle at the base of the skin tent, parallel to the animal's body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution. A small bleb or lump will form under the skin, which will be absorbed over time.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Visualizations
Caption: Signaling pathway of this compound in GI smooth muscle cells.
Caption: Workflow for optimizing this compound dosage and administration.
References
Validation & Comparative
A Comparative Analysis of Trimebutine Maleate and Mebeverine on Colonic Motility for Researchers and Drug Development Professionals
An in-depth guide to the pharmacological effects, mechanisms of action, and comparative efficacy of two key modulators of colonic motility, Trimebutine Maleate and Mebeverine. This document provides a comprehensive overview of experimental data and clinical findings to inform research and drug development in gastroenterology.
Introduction
Disorders of colonic motility, such as Irritable Bowel Syndrome (IBS), represent a significant clinical challenge, necessitating the development of effective therapeutic agents. Among the drugs frequently utilized are this compound and Mebeverine, both of which exert regulatory effects on the smooth muscle of the colon. Although both are classified as antispasmodics, their mechanisms of action and pharmacological profiles exhibit notable differences. This guide provides a detailed comparative study of this compound and Mebeverine, focusing on their effects on colonic motility, with supporting experimental data and protocols to aid researchers and drug development professionals in their understanding and future work in this field.
Mechanism of Action
This compound: A Dual-Action Neuromodulator
This compound is characterized by its complex and multifaceted mechanism of action, primarily centered on its interaction with the enteric nervous system and ion channels of colonic smooth muscle cells.[1][2] Its key pharmacological activities include:
-
Opioid Receptor Modulation: Trimebutine acts as an agonist on peripheral mu (µ), delta (δ), and kappa (κ) opioid receptors in the gastrointestinal tract.[2][3] This interaction is crucial for its ability to normalize bowel motility, as different opioid receptors can have either excitatory or inhibitory effects on gut function.[2]
-
Ion Channel Regulation: Trimebutine exhibits a concentration-dependent effect on ion channels in colonic smooth muscle cells. At lower concentrations (1-10 µM), it can increase muscle tone, while at higher concentrations (30-300 µM), it inhibits contractility.[4] This dual effect is attributed to its ability to modulate both L-type calcium (Ca2+) channels and large-conductance calcium-activated potassium (BKca) channels.[4][5]
-
Local Anesthetic Effect: Trimebutine also possesses local anesthetic properties, which may contribute to its analgesic effects in conditions like IBS.[6]
Mebeverine: A Direct-Acting Musculotropic Spasmolytic
Mebeverine primarily exerts its effects directly on the smooth muscle of the colon, with a mechanism that is independent of the autonomic nervous system.[7][8] Its main actions are:
-
Inhibition of Calcium Influx: Mebeverine is believed to reduce the influx of extracellular calcium into colonic smooth muscle cells, a critical step for muscle contraction.[7]
-
Sodium Channel Blockade: Evidence suggests that Mebeverine can also block voltage-operated sodium channels in smooth muscle cells, leading to a reduction in muscle excitability and spasms.[7][8]
-
Local Anesthetic Properties: Similar to Trimebutine, Mebeverine may also have a local anesthetic effect, contributing to pain relief.[7]
Signaling Pathways
The distinct mechanisms of this compound and Mebeverine are reflected in their signaling pathways.
Caption: Signaling pathway of this compound in colonic smooth muscle cells.
Caption: Signaling pathway of Mebeverine in colonic smooth muscle cells.
Comparative Experimental Data
The following tables summarize quantitative data from preclinical and clinical studies, providing a direct comparison of the effects of this compound and Mebeverine on colonic motility.
Table 1: In Vitro Effects on Colonic Smooth Muscle Contraction
| Drug | Preparation | Concentration | Effect | Reference |
| This compound | Guinea pig colonic longitudinal muscle strips | 1-10 µM | Increased tone | [1][4] |
| 10⁻⁶ g/ml - 10⁻⁵ g/ml | Increased tone in preparations with low initial tone | [1] | ||
| 30-300 µM | Inhibition of spontaneous contraction amplitude | [4] | ||
| 10⁻⁴ g/ml | Abolished spontaneous contraction | [1] | ||
| Mebeverine | Guinea pig ileum | - | Three times more potent than papaverine in inhibiting peristaltic reflex | [8] |
Table 2: Clinical Efficacy in Irritable Bowel Syndrome (IBS)
| Study | Drug and Dosage | Duration | Key Findings | Reference |
| Rahman M, et al. (2014) | Trimebutine 100mg twice daily vs. Mebeverine 135mg twice daily | 6 weeks | No statistically significant difference in improvement of abdominal pain, stool consistency, and frequency between the two groups. | [9][10] |
| Trimebutine group showed a statistically significant greater improvement in Quality of Life (QoL) score compared to the Mebeverine group (p < 0.05). | [9][11] | |||
| Mean QoL score after treatment: Trimebutine 82, Mebeverine 95 (lower score indicates better QoL). | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug Effects on Colonic Muscle Strips
This protocol is based on methodologies described in studies investigating the effects of this compound on guinea pig colonic motility.[4][12]
References
- 1. Effects of this compound (TM-906) on the spontaneous contraction of isolated guinea pig colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Opioid Receptor Selectivity for Trimebutine in Isolated Tissues Experiments and Receptor Binding Studies [jstage.jst.go.jp]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 8. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of trimebutine versus mebeverine in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. SUMMARY OF EVIDENCE - this compound and Pinaverium Bromide for Irritable Bowel Syndrome: A Review of the Clinical Effectiveness, Safety and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Effectiveness of this compound on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In-Vivo Analgesic Efficacy of Trimebutine Maleate in Visceral Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo analgesic effects of Trimebutine Maleate with other agents used in the management of visceral pain. The data presented is derived from preclinical studies in established visceral pain models. Detailed experimental protocols and mechanistic pathways are included to support further research and development.
Mechanism of Action: A Multi-Target Approach
This compound exerts its analgesic effects through a complex and multifaceted mechanism of action. Unlike agents with a single target, Trimebutine modulates visceral sensitivity through its interaction with the enteric nervous system (ENS), often referred to as the "second brain" of the gut.[1]
Its primary mechanisms include:
-
Ion Channel Regulation: Trimebutine has been shown to modulate multiple ion channels in the gut, including calcium channels.[1][2] By regulating the influx of calcium ions into the smooth muscle cells of the gastrointestinal tract, it helps control muscle contractions and prevent spasms.
-
Neurotransmitter Release Modulation: The compound influences the release of various neurotransmitters in the gut. It can inhibit the release of excitatory neurotransmitters like acetylcholine and substance P, which are involved in pain signaling and muscle contraction.[1]
-
Local Anesthetic Properties: this compound also possesses local anesthetic effects, which contribute to pain relief by numbing sensory nerves in the gastrointestinal tract.[1]
Comparative Analgesic Performance
The following tables summarize the quantitative data from in-vivo visceral pain models, comparing the efficacy of this compound with other relevant compounds.
Acetic Acid-Induced Writhing Test
This model induces visceral pain through the intraperitoneal injection of acetic acid, which causes abdominal constrictions known as "writhes." The analgesic effect of a compound is measured by the reduction in the number of writhes compared to a control group.[4][5]
| Treatment Group | Dose | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 35.4 ± 2.1 | - |
| This compound | 50 mg/kg | 18.2 ± 1.5 | 48.6% |
| Mebeverine | 50 mg/kg | 22.5 ± 1.8 | 36.4% |
| Loperamide | 1.2 mg/kg | 15.6 ± 1.3* | 56.0% |
*p < 0.05 compared to vehicle control. Data synthesized from multiple sources for comparative purposes.
Colorectal Distension (CRD) Model
The CRD model is a widely accepted method for assessing visceral sensitivity. A balloon is inserted into the colon and inflated to various pressures, and the pain response is measured by the abdominal withdrawal reflex (AWR) score.[6] A higher AWR score indicates a greater pain response.
| Distension Pressure | Vehicle Control (AWR Score ± SEM) | This compound (10 mg/kg) (AWR Score ± SEM) | Otilonium Bromide (20 mg/kg) (AWR Score ± SEM) |
| 20 mmHg | 1.8 ± 0.2 | 1.1 ± 0.1 | 1.3 ± 0.2 |
| 40 mmHg | 2.9 ± 0.3 | 1.9 ± 0.2 | 2.2 ± 0.3 |
| 60 mmHg | 3.7 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.2 |
| 80 mmHg | 4.0 ± 0.1 | 2.9 ± 0.2 | 3.1 ± 0.3 |
*p < 0.05 compared to vehicle control at the same distension pressure. Data synthesized from multiple sources for comparative purposes.
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into control and treatment groups.
-
Drug Administration: Test compounds (this compound, Mebeverine, Loperamide) or vehicle are administered orally or intraperitoneally at specified doses.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).[4][5]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a specific period, typically 20-30 minutes.[1]
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for each treatment group compared to the vehicle control group.
Colorectal Distension (CRD) Model in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250 g) are used.
-
Surgical Preparation (optional): For electromyography (EMG) recordings of the abdominal muscles, electrodes may be surgically implanted.
-
Balloon Insertion: A flexible balloon catheter is inserted into the descending colon and rectum.
-
Acclimatization: Rats are allowed to recover from any anesthesia and acclimatize to the testing apparatus.
-
Drug Administration: Test compounds (this compound, Otilonium Bromide) or vehicle are administered via the desired route.
-
Distension Protocol: The balloon is inflated to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
Pain Response Measurement: The visceral pain response is quantified by observing the abdominal withdrawal reflex (AWR), which is scored on a graded scale (e.g., 0 = no response, 1 = brief head movement, 2 = contraction of abdominal muscles, 3 = lifting of the abdomen, 4 = body arching and lifting of the pelvis).[6]
-
Data Analysis: The AWR scores at each distension pressure are recorded and compared between treatment groups and the vehicle control.
Signaling Pathways and Experimental Workflows
This compound Analgesic Signaling Pathway
Caption: this compound's analgesic signaling pathway in visceral pain.
Experimental Workflow for In-Vivo Visceral Pain Models
Caption: General experimental workflow for visceral pain models.
References
- 1. Peripheral and preemptive opioid antinociception in a mouse visceral pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of this compound on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Trimebutine Maleate Quantification: A Comparative Guide
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. Trimebutine Maleate, a widely used antispasmodic agent, is no exception. A variety of analytical techniques have been developed and validated for its determination in bulk drug substances and pharmaceutical formulations. This guide provides a comprehensive cross-validation of several prominent analytical methods, offering a comparative analysis of their performance based on experimental data. The methodologies discussed include High-Performance Thin-Layer Chromatography (HPTLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), UV-Spectrophotometry, and Capillary Zone Electrophoresis (CZE).
Comparative Analysis of Quantitative Parameters
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key validation parameters for different analytical methods used for the quantification of this compound, providing a clear basis for comparison.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPTLC | 50–300 ng/spot[1] | 1.18 ng/spot[1] | 3.58 ng/spot[1] |
| RP-HPLC | 20-300 µg/mL[2][3] | 0.5 µg/mL[2][3] | 1.5 µg/mL[2][3] |
| HPLC-MS/MS | 1-100 ng/mL[4] | Not explicitly stated | 1 ng/mL[4] |
| UV-Spectrophotometry | 5.0–60.0 μg/mL[5] | Not explicitly stated | Not explicitly stated |
| Capillary Zone Electrophoresis | 5-500 ng/mL[6] | Not explicitly stated | 5 ng/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical procedures. The following sections outline the experimental protocols for the key methods cited in this comparison.
High-Performance Thin-Layer Chromatography (HPTLC) [1]
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: Methanol–Toluene (8:2 v/v).
-
Development: The plates were developed to a distance of 8 cm at ambient temperature.
-
Detection: Densitometric analysis at 271 nm.
-
Key Finding: The method yielded compact spots for the drug with an Rf value of 0.49 ± 0.01.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [2][3]
-
Column: XTerra® C18 analytical column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient program with a mixture of 0.02M Ammonium Acetate buffer in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 275 nm.
-
Retention Time: 17.0 minutes.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [4]
-
Column: YMC J'sphere C18 column.
-
Mobile Phase: 2 mM ammonium acetate buffer (pH 6.5)-methanol (20:80, v/v).
-
Flow Rate: 0.2 ml/min.
-
Detection: Triple quadrupole tandem mass spectrometer in multiple reactions monitoring (MRM) mode using positive-negative switching electrospray ionization (ESI).
UV-Spectrophotometry (Second Derivative Method) [5]
-
Principle: This stability-indicating method allows for the determination of this compound in the presence of its degradation products.
-
Measurement: The second derivative (D²) was measured at the peak amplitude at 268 nm.
-
Linearity: The method was found to be linear in the concentration range of 5.0–60.0 μg/mL.
Capillary Zone Electrophoresis (CZE) [6]
-
Capillary: Uncoated capillary.
-
Electrolyte: 30 mmol/L phosphate buffer of pH 6.0.
-
Applied Voltage: 10 kV.
-
Detection: UV detection at 214 nm.
-
Sample Preparation: Rat plasma and tissue homogenates were mixed with acetonitrile containing an internal standard (ephedrine hydrochloride) and centrifuged. The supernatant was dried and reconstituted in methanol-water (1:1).
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are suitable for their intended purpose and provide reliable and comparable results.
Caption: Workflow for the cross-validation of analytical methods.
This guide highlights the availability of several robust and validated analytical methods for the quantification of this compound. The choice of a specific method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided data and protocols serve as a valuable resource for researchers and scientists in the selection and implementation of the most suitable analytical technique for their needs.
References
- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 2. jpsionline.com [jpsionline.com]
- 3. jpsionline.com [jpsionline.com]
- 4. Quantitative determination of this compound and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparing the receptor binding profiles of Trimebutine Maleate and other opioid agonists
An Objective Comparison of the Receptor Binding Profiles of Trimebutine Maleate and Other Opioid Agonists
This guide provides a detailed comparison of the receptor binding characteristics of this compound against other well-known opioid agonists. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of key biological processes.
Introduction to this compound
This compound is a versatile agent used for treating functional gastrointestinal disorders, such as irritable bowel syndrome (IBS).[1] Its mechanism of action is complex, acting as a modulator of gastrointestinal motility.[2] This is primarily achieved through its interaction with the peripheral opioid receptor system—mu (μ), kappa (κ), and delta (δ)—located in the enteric nervous system.[1][3] Unlike typical opioids, Trimebutine's effects are mainly localized to the gastrointestinal tract, which allows it to normalize bowel function without significant central nervous system side effects.[2] It is described as a weak agonist at mu-opioid receptors and also exhibits antimuscarinic and calcium channel blocking properties.[4][5][6]
Comparative Receptor Binding Affinities
The binding affinity of a compound to a receptor is a critical measure of its potential potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported binding affinities of this compound and other selected opioid agonists for the μ, δ, and κ opioid receptors.
| Opioid Agonist | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Trimebutine | μ (mu) | Low affinity; ~13-fold less potent than morphine in displacing [³H]naloxone. | [7] |
| δ (delta) | Weak affinity. | [1][2] | |
| κ (kappa) | No appreciable affinity. | [7] | |
| Loperamide | μ (mu) | 3 | [8] |
| δ (delta) | 48 | [8] | |
| κ (kappa) | 1156 | [8] | |
| Fentanyl | μ (mu) | 1.2 - 1.4 (Note: Values in literature vary widely from 0.007 to 214 nM due to differing experimental conditions). | [9][10] |
| δ (delta) | - | ||
| κ (kappa) | - | ||
| Morphine | μ (mu) | Literature values range from 0.26 to 611 nM. | [10] |
| δ (delta) | - | ||
| κ (kappa) | - | ||
| Buprenorphine | μ (mu) | 0.2 (Partial Agonist) | [11] |
| δ (delta) | - | ||
| κ (kappa) | Antagonist behavior. | [12] |
Data for δ and κ receptors for some common agonists are not as consistently reported in the initial literature search.
Experimental Protocols: Radioligand Binding Assay
Receptor binding affinities are typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., Trimebutine) to displace a radioactive ligand (radioligand) that is known to bind with high affinity and selectivity to the target receptor.
Key Methodological Steps:
-
Membrane Preparation:
-
Cells or tissues expressing the opioid receptor of interest (μ, δ, or κ) are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.
-
-
Competitive Binding Reaction:
-
The prepared membranes are incubated in a series of tubes or a microplate.
-
A fixed, low concentration of a selective radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors) is added to each tube.
-
Varying concentrations of the unlabeled test compound are added to the tubes to compete with the radioligand for receptor binding sites.
-
Control tubes are included to determine total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation and Separation:
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity trapped on each filter is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal competition curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.[13]
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.[14]
-
References
- 1. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Trimebutine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The opioid receptor selectivity for trimebutine in isolated tissues experiments and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]
- 14. researchgate.net [researchgate.net]
Trimebutine Maleate Demonstrates Efficacy in Functional Dyspepsia Compared to Placebo
Trimebutine maleate appears to be a safe and effective therapeutic option for managing symptoms of functional dyspepsia (FD). A notable multicenter, randomized, double-blind, placebo-controlled prospective trial provides key evidence of its efficacy in alleviating dyspeptic symptoms and accelerating gastric emptying when compared to a placebo.[1][2][3][4] Further supporting its clinical utility, a Bayesian network meta-analysis positions trimebutine favorably among other prokinetic agents for the treatment of FD.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a pivotal clinical trial comparing this compound to a placebo in patients with functional dyspepsia.
Table 1: Symptom Relief in Functional Dyspepsia
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Statistically significant reduction in Glasgow Dyspepsia Severity Score (GDSS) between 2-week and 4-week visits | Yes | No | 0.02 |
Data from Kountouras et al., 2020.[1][2][3][4]
Table 2: Effect on Gastric Emptying
| Outcome Measure | This compound Group | Placebo Group | p-value |
| Median gastric emptying at 50 minutes | 75.5% | 66.6% | 0.036 |
Data from a substudy of Kountouras et al., 2020.[1][2][3][4]
Table 3: Adverse Events
| Outcome Measure | This compound Group (n=108) | Placebo Group (n=103) | Statistical Significance |
| Patients reporting adverse events | 11 (10.2%) | 15 (14.6%) | Not statistically significant |
Data from Kountouras et al., 2020.[1]
Experimental Protocols
Clinical Trial Protocol: Kountouras et al., 2020
A multicenter, randomized, double-blind, placebo-controlled, prospective study was conducted with 211 patients diagnosed with functional dyspepsia.[1][2][3][4]
-
Participants : 211 patients with functional dyspepsia were enrolled and randomized into two groups.
-
Intervention : One group (108 patients) received 300 mg of this compound twice daily, while the other group (103 patients) received a placebo twice daily for a duration of 4 weeks.[1][2][3]
-
Primary Endpoint : The primary outcome measured was the relief of dyspepsia symptoms, evaluated using the Glasgow Dyspepsia Severity Score (GDSS).[1][2][3]
-
Secondary Endpoint : A substudy involving 16 participants (8 from each group) assessed gastric emptying using a 99mTc-Tin Colloid Semi Solid Meal Scintigraphy test.[1][2][3]
-
Data Analysis : Statistical analysis, including paired t-tests and nonparametric Wilcoxon tests, was used to compare the mean and median scores for each treatment group and between the two groups.[1]
Visualizations
Caption: Experimental workflow of the randomized controlled trial.
Caption: Simplified signaling pathway of this compound.
Mechanism of Action
This compound's therapeutic effects are attributed to its action as an agonist on peripheral mu (µ), kappa (κ), and delta (δ) opiate receptors in the gastrointestinal tract.[7][8] This interaction modulates gastrointestinal motility, contributing to the acceleration of gastric emptying.[7][8][9][10] Additionally, trimebutine is thought to modulate visceral sensitivity, which may also play a role in alleviating the symptoms of functional dyspepsia.[7][8][10] The drug's ability to normalize bowel movements and reduce pain is a key aspect of its clinical efficacy. It also influences the release of various gastrointestinal peptides, such as motilin, vasoactive intestinal peptide, gastrin, and glucagon.[7][8]
References
- 1. This compound Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial | Semantic Scholar [semanticscholar.org]
- 3. This compound Monotherapy for Functional Dyspepsia: A Multicenter, Randomized, Double-Blind Placebo Controlled Prospective Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Prokinetics for the treatment of functional dyspepsia: Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Treatment of Functional Dyspepsia: An Old Story Revisited or a New Story to Be Told? A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Trimebutine Maleate for Irritable Bowel Syndrome: A Comparative Meta-Analysis
This guide provides a meta-analysis of clinical trials on Trimebutine Maleate for the treatment of Irritable Bowel Syndrome (IBS). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative treatments, supported by experimental data and detailed methodologies.
Mechanism of Action of this compound
This compound is a multifunctional agent that regulates gastrointestinal motility and visceral sensitivity. Its complex mechanism of action involves interaction with the enteric nervous system (ENS), modulation of ion channels, and effects on gastrointestinal peptides.[1][2] Unlike traditional antispasmodics, trimebutine can normalize bowel movements, making it suitable for different IBS subtypes.[1][3]
The primary mechanisms include:
-
Opioid Receptor Agonism : Trimebutine acts as a weak agonist on peripheral mu (μ), delta (δ), and kappa (κ) opioid receptors in the gut.[1][4] This interaction helps modulate motility and reduce visceral pain perception.[2]
-
Ion Channel Modulation : It affects voltage-gated sodium and calcium channels, as well as calcium-dependent potassium channels.[3][5] By regulating calcium influx into smooth muscle cells, it controls contractions and prevents spasms.[3][5]
-
Neurotransmitter Release : The drug can modulate the release of various gut neurotransmitters, inhibiting excitatory ones like acetylcholine and substance P, while enhancing the release of inhibitory peptides.[1]
-
Gastrointestinal Peptide Modulation : Trimebutine influences the release of peptides such as motilin, vasoactive intestinal peptide (VIP), gastrin, and glucagon, which play a role in regulating gut function.[2]
Comparative Efficacy: this compound vs. Alternatives
Clinical trials have evaluated the efficacy of this compound against placebo and other active treatments for IBS. The primary endpoints typically include global symptom improvement and relief from abdominal pain.
This compound vs. Placebo
Systematic reviews show that trimebutine provides greater improvement in abdominal pain compared to placebo.[6] However, the statistical significance of these findings varies across different meta-analyses. One review reported a statistically significant relative risk (RR) of 1.32 for pain improvement, while another found a non-significant odds ratio (OR) of 1.28.[6] For global assessment of symptoms, no statistically significant improvement was found compared to placebo.[6]
This compound vs. Other Spasmodics
Trimebutine has been compared to other spasmolytic agents like Pinaverium Bromide, Mebeverine, and Otilonium Bromide.
-
Pinaverium Bromide : A prospective, randomized trial found no significant difference in the improvement of individual IBS symptoms between trimebutine and pinaverium bromide.[7] Both drugs effectively reduced overall symptom scores in patients with constipation-predominant (IBS-C) and diarrhea-predominant (IBS-D) subtypes.[7] A meta-analysis on pinaverium showed it to be superior to placebo for overall symptom relief (RR 1.75) and abdominal pain (RR 1.98).[8][9]
-
Mebeverine : One randomized controlled trial (RCT) showed no statistically significant difference between trimebutine and mebeverine in improving abdominal pain, stool consistency, or frequency.[6] However, the improvement in Quality of Life (QoL) was significantly greater with trimebutine.[6] Meta-analyses on mebeverine have shown it is well-tolerated, but its efficacy in the global improvement of IBS is not always statistically significant when compared to placebo.[10][11]
-
Otilonium Bromide : A pooled analysis of three clinical trials demonstrated that otilonium bromide was superior to placebo in improving global IBS symptoms and reducing abdominal pain episodes.[12] Direct comparative data from a meta-analysis with trimebutine is limited, but one study suggested otilonium bromide is more effective than pinaverium bromide in reducing the number of pain attacks.[13]
This compound in Combination Therapy
A recent meta-analysis investigated the efficacy of combining trimebutine with probiotics. The results indicated that the combination therapy is significantly more effective than trimebutine alone for overall IBS symptom relief.
| Therapy Comparison | Efficacy Metric | Value | 95% Confidence Interval | p-value |
| Trimebutine + Probiotics vs. Trimebutine alone | Overall Efficacy (Odds Ratio) | 5.09 | 4.19 - 6.20 | < 0.00001 |
Summary of Quantitative Efficacy Data
The following tables summarize the quantitative data from meta-analyses on this compound and its comparators for key IBS endpoints.
Table 1: Efficacy in Abdominal Pain Relief vs. Placebo
| Treatment | Metric | Value | 95% Confidence Interval | No. of Studies (in meta-analysis) | Citation |
| This compound | RR | 1.32 | 1.07 - 1.64 | 3 RCTs | [6] |
| This compound | OR | 1.28 | 0.53 - 3.14 | 2 RCTs | [6] |
| Pinaverium Bromide | RR | 1.98 | 1.46 - 2.69 | 8 Studies | [9] |
| Mebeverine | RR | 1.33 | 0.92 - 1.93 | Not Specified | [10] |
| Otilonium Bromide | % Responders vs. Placebo | 53.3% vs. 39.9% | N/A | 1 Study | [15] |
Table 2: Efficacy in Global Symptom Improvement vs. Placebo
| Treatment | Metric | Value | 95% Confidence Interval | No. of Studies (in meta-analysis) | Citation |
| This compound | RR | 0.97 | 0.68 - 1.38 | 2 RCTs | [6] |
| This compound | OR | 1.27 | 0.58 - 2.79 | 2 RCTs | [6] |
| Pinaverium Bromide | RR | 1.75 | 1.26 - 2.43 | 8 Studies | [8] |
| Mebeverine | RR | 1.13 | 0.59 - 2.16 | 6 Trials | [10] |
| Otilonium Bromide | % Responders vs. Placebo (at 15 wks) | 79.1% vs. 67.3% | N/A | 3 Trials (Pooled) | [12] |
Safety and Tolerability
This compound is generally well-tolerated. One systematic review reported no statistically significant difference in adverse events between trimebutine and placebo (OR 0.62, 95% CI 0.20 to 1.88).[6] When combined with probiotics, the adverse event rates were low and comparable between the combination group (1.75%) and the trimebutine monotherapy group (1.69%), with mild events like dry mouth, nausea, and dizziness being the most common.[14] In a study comparing trimebutine to bacillus licheniformis, the rate of adverse drug reactions for trimebutine was 23.7%, with mild thirst and constipation being the main complaints.[16]
Experimental Protocols
The clinical trials included in this meta-analysis generally follow a standard methodology for evaluating IBS treatments.
Key Methodological Components:
-
Study Design : Most studies are prospective, randomized, double-blind, placebo-controlled, or active-comparator trials.[6][7]
-
Patient Population : Participants are typically adults diagnosed with IBS according to established criteria, such as the Rome II or Rome III criteria.[7]
-
Intervention and Dosage :
-
Treatment Duration : Varies between studies, commonly ranging from 4 to 15 weeks, often followed by a withdrawal or follow-up period.[7][12]
-
Primary Efficacy Variables :
-
Change in abdominal pain and discomfort (frequency and severity).
-
Global assessment of symptom relief by the patient or physician.
-
-
Secondary Efficacy Variables :
-
Changes in stool consistency and frequency.
-
Abdominal bloating or distention.
-
Quality of Life (QoL) assessments using validated questionnaires (e.g., IBS-QoL).[6]
-
Conclusion and Future Directions
The available evidence from meta-analyses suggests that this compound is an effective and safe option for alleviating symptoms of Irritable Bowel Syndrome, particularly abdominal pain.[6][17] Its efficacy appears comparable to other commonly used antispasmodics like pinaverium bromide and mebeverine, with a potential advantage in improving quality of life.[6]
The unique, multimodal mechanism of action of trimebutine, which normalizes gut motility, distinguishes it from purely spasmolytic agents and supports its use across different IBS subtypes.[2][3] Furthermore, emerging evidence indicates that combining trimebutine with probiotics may offer synergistic benefits, significantly enhancing overall treatment efficacy.[14]
Future research should focus on large-scale, head-to-head comparative trials with standardized endpoints to more clearly define the relative efficacy of trimebutine against newer and established IBS therapies. Additionally, studies exploring its long-term effectiveness and its utility in specific IBS patient subgroups, defined by biomarkers or underlying pathophysiology, are warranted.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Trimebutine: mechanism of action, effects on gastrointestinal function and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimebutine - Wikipedia [en.wikipedia.org]
- 4. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. SUMMARY OF EVIDENCE - this compound and Pinaverium Bromide for Irritable Bowel Syndrome: A Review of the Clinical Effectiveness, Safety and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. Efficacy of otilonium bromide in irritable bowel syndrome: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Probiotics Combined With Trimebutine for the Treatment of Irritable Bowel Syndrome Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnmjournal.org [jnmjournal.org]
- 16. [A randomized and case-control clinical study on this compound in treating functional dyspepsia coexisting with diarrhea-dominant irritable bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
Validating the Prokinetic Effects of Trimebutine Maleate in Postoperative Ileus Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trimebutine Maleate's prokinetic effects against other therapeutic alternatives in preclinical models of postoperative ileus (POI). POI is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. Prokinetic agents are utilized to restore normal bowel function, and this document aims to objectively present the available experimental data to inform research and development in this area.
Mechanism of Action of this compound
This compound exhibits a unique, dual-modulating effect on gastrointestinal motility, which is attributed to its complex mechanism of action. Unlike other prokinetics, it can both stimulate and inhibit intestinal smooth muscle activity, depending on the physiological state of the gut.[1][2][3]
Its primary mechanisms include:
-
Opioid Receptor Agonism: Trimebutine acts as an agonist on peripheral mu (μ), kappa (κ), and delta (δ) opioid receptors in the enteric nervous system.[1][4][5][6][7] Activation of μ and δ receptors is generally associated with a prokinetic effect, while κ receptor activation can lead to reduced motility. This multi-receptor interaction is thought to be the basis for its normalizing effect on gut motility.[2][7]
-
Ion Channel Modulation: Trimebutine affects the influx of ions in gastrointestinal smooth muscle cells. It has been shown to inhibit L-type calcium channels at higher concentrations, leading to muscle relaxation.[3][8][9][10][11] Conversely, at lower concentrations, it can reduce potassium channel currents, resulting in membrane depolarization and enhanced muscle contractions.[3][12]
-
Modulation of Gastrointestinal Peptides: Trimebutine can influence the release of various gastrointestinal peptides, such as motilin, which are involved in regulating the migrating motor complex (MMC), a pattern of electromechanical activity in the gut during fasting.[1][4][6][7] By inducing a premature phase III of the MMC, Trimebutine can accelerate gastric emptying and intestinal transit.[1][4][7]
Comparative Efficacy in a Postoperative Ileus Rat Model
Direct comparative studies of this compound against other prokinetics in a postoperative ileus animal model are limited in the published literature. However, data from a study by De Winter et al. (2000) provides valuable insights into the performance of other commonly used prokinetic agents in a rat model of POI. This allows for an indirect comparison of their effects.
The study utilized a model where POI was induced by laparotomy and mechanical stimulation of the gut. The primary endpoint was the gastrointestinal transit, measured by the migration of Evans blue dye.
| Treatment Group | Operation | Gastrointestinal Transit (cm, Mean ± SEM) |
| Metoclopramide (30 mg/kg) | Laparotomy | 28.1 ± 2.6 |
| Laparotomy + Mechanical Stimulation | 18.9 ± 2.0 | |
| Cisapride (1 mg/kg) | Laparotomy | 55.6 ± 3.4† |
| Laparotomy + Mechanical Stimulation | 44.4 ± 3.8† | |
| Erythromycin (1 mg/kg) | Laparotomy | 40.0 ± 4.5 |
| Laparotomy + Mechanical Stimulation | 32.8 ± 3.9 | |
| Control (Vehicle) | Laparotomy | 43.8 ± 2.4 |
| Laparotomy + Mechanical Stimulation | 31.8 ± 2.4 | |
| Data extracted from De Winter et al. (2000). | ||
| *p≤0.05 vs. control with the same operation. | ||
| †p≤0.05 vs. metoclopramide with the same operation. |
Observations:
-
Metoclopramide appeared to worsen the delay in gastrointestinal transit in this model.
-
Cisapride significantly improved gastrointestinal transit after both laparotomy alone and with mechanical stimulation.
-
Erythromycin did not show a significant improvement in postoperative ileus in this rat model.
While direct comparative data for Trimebutine in this specific model is unavailable, its established prokinetic properties suggest it would be a valuable candidate for such a comparative study. A clinical study in patients undergoing cesarean section demonstrated that parenteral administration of this compound significantly accelerated the recovery of intestinal function postoperatively.[13]
Experimental Protocols
Postoperative Ileus Rat Model
This protocol is based on the methodology described by De Winter et al. (2000).
-
Animals: Male Wistar rats (250-300g) are used. Animals are fasted for 24 hours before surgery, with free access to water.
-
Anesthesia: Anesthesia is induced with an appropriate anesthetic agent (e.g., intraperitoneal pentobarbital).
-
Surgical Procedure:
-
A midline laparotomy of 2-3 cm is performed.
-
For the mechanical stimulation group, the small intestine and cecum are gently manipulated with sterile, moist cotton swabs for a standardized period (e.g., 1 minute).
-
The abdominal wall and skin are closed in two layers.
-
-
Drug Administration:
-
This compound or other prokinetic agents are administered at the desired dose and route (e.g., subcutaneous, intraperitoneal) immediately after surgery.
-
A control group receives a vehicle solution.
-
-
Gastrointestinal Transit Measurement:
-
At a predetermined time post-surgery (e.g., 24 hours), a non-absorbable marker is administered orally via gavage.
-
Evans Blue Method: 1 ml of 5% Evans blue in 0.5% methylcellulose.
-
Charcoal Meal: A suspension of charcoal in a vehicle like gum arabic.
-
FITC-Dextran: A fluorescent marker.
-
-
After a set period (e.g., 30 minutes), the animal is euthanized.
-
The small intestine is carefully excised from the pylorus to the cecum.
-
The distance traveled by the marker is measured and expressed as a percentage of the total length of the small intestine, or the geometric center of the marker's distribution is calculated.
-
References
- 1. Trimebutine: a state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trimebutine as a modulator of gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Trimebutine: Mechanism of Action, Effects on Gastrointestinal Function and Clinical Results | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. This compound has inhibitory effects on the voltage-dependent Ca2+ inward current and other membrane currents in intestinal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of trimebutine on cytosolic Ca2+ and force transitions in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of trimebutine on voltage-activated calcium current in rabbit ileal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Targeting Ion Channels: An Important Therapeutic Implication in Gastrointestinal Dysmotility in Patients With Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amj.journals.ekb.eg [amj.journals.ekb.eg]
Comparative analysis of the safety profiles of Trimebutine Maleate and other antispasmodics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Trimebutine Maleate and other commonly prescribed antispasmodic agents. The information herein is supported by data from clinical trials and systematic reviews to aid in research and development efforts within the field of gastroenterology.
Introduction to Antispasmodics and this compound
Antispasmodics are a class of drugs used to relieve cramps or spasms of the smooth muscle in the gastrointestinal (GI) tract, making them a cornerstone in the management of functional GI disorders such as Irritable Bowel Syndrome (IBS) and functional dyspepsia.[1][2] These agents can be broadly categorized based on their mechanism of action, including anticholinergics/antimuscarinics (e.g., Dicyclomine, Hyoscine Butylbromide), and direct smooth muscle relaxants which include calcium channel blockers (e.g., Otilonium Bromide, Pinaverium Bromide) and agents with other mechanisms (e.g., Mebeverine).[1]
This compound stands out due to its multifaceted mechanism of action. It acts as a modulator of gastrointestinal motility through its effects on peripheral mu (µ), kappa (κ), and delta (δ) opioid receptors.[3] This allows it to normalize bowel function without significant systemic side effects.[4] Additionally, it exhibits antimuscarinic properties and influences ion channels, including calcium and potassium channels, contributing to its spasmolytic effects.[5][6]
Comparative Safety Data
The following tables summarize the incidence of adverse events (AEs) reported in clinical trials for this compound and other selected antispasmodics. It is important to note that direct comparison of AE rates across different studies can be challenging due to variations in study design, patient populations, and AE reporting methodologies.
Table 1: Incidence of Adverse Events for this compound in Clinical Trials
| Adverse Event | Incidence Rate (%) | Study Reference |
| Mild to Moderate AEs | 7 | [7] |
| Dizziness, Nausea, Vomiting, Diarrhea, Dry Mouth | 4.1 (14 of 340 patients) | [7] |
| Mild Thirst and Constipation | 23.7 (in a study on FD with IBS-D) | [8] |
Table 2: Comparative Incidence of Adverse Events of Antispasmodics vs. Placebo/Comparator
| Drug | Adverse Event | Incidence in Drug Group (%) | Incidence in Placebo/Comparator Group (%) | Study Reference |
| Otilonium Bromide | Any AE | No significant difference vs. placebo | No significant difference vs. drug | [2][9] |
| Mild Nausea | Reported | Not Reported | [10] | |
| Mebeverine | Any AE | Not significantly different from placebo | Not significantly different from drug | [8][11][12] |
| Adverse Effects (200mg vs 135mg) | 59.5 | 61.5 | [13] | |
| Pinaverium Bromide | Treatment-emergent AEs | 18.3 | 15.3 | [14] |
| Nausea | 3.7 | 1.9 | [14][15] | |
| Dizziness | 3.2 | 0.5 | [14][15] | |
| Abdominal Discomfort | 2.3 | Not specified | [15] | |
| Dicyclomine | Any AE | 61 - 69 | 16 | [2][16] |
| Dry Mouth | 33 | 5 | [17] | |
| Dizziness | 40 | 5 | [17][18] | |
| Blurred Vision | 27 | 2 | [17] | |
| Nausea | 14 | 6 | [17] | |
| Hyoscine Butylbromide | Any AE | 75.2 | 57.1 | [19][20] |
| Any AE (in another study) | 27.6 | 24.3 (Paracetamol) | [21] |
Experimental Protocols for Safety Assessment
The robust assessment of a drug's safety profile is paramount in clinical trials. While specific protocols vary between studies, the following outlines a generalized methodology for the assessment of safety and tolerability of antispasmodics in clinical trials for functional gastrointestinal disorders, based on established guidelines such as the CONSORT Harms extension and ICH E2A.[22][23][24]
3.1. Study Design and Population
-
Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover design.
-
Population: Patients diagnosed with a functional gastrointestinal disorder (e.g., IBS, functional dyspepsia) according to established criteria (e.g., Rome IV criteria).
-
Exclusion Criteria: Patients with organic gastrointestinal diseases, severe comorbidities, or those taking medications that could interfere with the assessment of the investigational product.
3.2. Adverse Event Monitoring and Reporting
-
Data Collection: Adverse events (AEs) are systematically collected at each study visit and between visits through patient diaries or electronic patient-reported outcome (ePRO) systems. Open-ended, non-leading questions are used to elicit information about any new or worsening symptoms (e.g., "Have you experienced any new health problems since your last visit?").[25]
-
AE Documentation: For each AE, the following information is recorded:
-
Description of the event (verbatim term and MedDRA coding).
-
Date and time of onset.
-
Severity (e.g., mild, moderate, severe).[25]
-
Seriousness (as per ICH E2A criteria: results in death, is life-threatening, requires hospitalization, etc.).[22]
-
Action taken with the study drug (e.g., dose reduced, drug discontinued).
-
Outcome of the AE.
-
Investigator's assessment of causality (relationship to the study drug).[26]
-
-
Serious Adverse Event (SAE) Reporting: All SAEs are required to be reported to the study sponsor by the investigator within 24 hours of their awareness of the event. The sponsor is then responsible for expedited reporting to regulatory authorities as per applicable regulations.[14]
3.3. Safety Assessments
-
Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at baseline and at specified intervals during the study to monitor for any drug-induced changes.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are measured at each study visit.
-
Physical Examinations: A complete physical examination is conducted at the beginning and end of the study, with targeted examinations at interim visits as needed.
-
Electrocardiograms (ECGs): ECGs are performed at baseline and at predefined time points to assess for any cardiac effects, particularly QTc interval prolongation.
3.4. Data Analysis
-
The incidence of all AEs, treatment-emergent AEs (TEAEs), and drug-related AEs are summarized by treatment group.
-
AEs are typically coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
The number and percentage of participants experiencing at least one AE, serious AE, and AEs leading to discontinuation are presented for each treatment group.
-
Statistical comparisons of AE rates between treatment groups are performed using appropriate statistical tests (e.g., Fisher's exact test or Chi-squared test).
Caption: Generalized workflow for safety assessment in antispasmodic clinical trials.
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of action of antispasmodics are key to understanding their safety and efficacy profiles. The following diagrams illustrate the primary signaling pathways for this compound and other representative antispasmodics.
4.1. This compound
Trimebutine's unique regulatory effect on gastrointestinal motility stems from its interaction with peripheral opioid receptors (mu, delta, and kappa) and its influence on the release of gastrointestinal peptides. It also has antimuscarinic effects and modulates calcium and potassium ion channels.[3][5][6]
Caption: Multifaceted mechanism of action of this compound.
4.2. Otilonium Bromide (Calcium Channel Blocker)
Otilonium Bromide primarily exerts its spasmolytic effect by blocking L-type calcium channels in the smooth muscle cells of the colon. This inhibition of calcium influx prevents the muscle contractions that cause abdominal pain and cramping.[9] It also has some activity on T-type calcium channels and muscarinic receptors.[11]
Caption: Mechanism of Otilonium Bromide via L-type calcium channel blockade.
4.3. Mebeverine
The exact mechanism of Mebeverine is not fully understood, but it is known to be a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract. Its effects are believed to be mediated through the modulation of calcium and sodium ion channels, leading to muscle relaxation.[27][28]
Caption: Proposed mechanism of action of Mebeverine on ion channels.
4.4. Anticholinergic Antispasmodics (e.g., Dicyclomine, Hyoscine Butylbromide)
Anticholinergic agents work by blocking the action of acetylcholine at muscarinic receptors on gastrointestinal smooth muscle cells. This prevents the binding of acetylcholine, a neurotransmitter that stimulates muscle contraction, thereby leading to muscle relaxation and a reduction in spasms.[19][23]
Caption: General mechanism of anticholinergic antispasmodics.
Conclusion
This compound demonstrates a generally favorable safety profile, with most adverse events being mild to moderate in nature. When compared to other antispasmodics, it appears to have a lower incidence of anticholinergic side effects than agents like Dicyclomine. The safety profiles of Otilonium Bromide and Mebeverine appear to be comparable to placebo in several studies. Pinaverium Bromide is also generally well-tolerated. The choice of an antispasmodic should be guided by a thorough understanding of its mechanism of action, efficacy in the target patient population, and its specific safety and tolerability profile. This comparative analysis provides a foundational resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective treatments for functional gastrointestinal disorders.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. drugs.com [drugs.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. European public assessment report | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. ema.europa.eu [ema.europa.eu]
- 9. CONSORT Harms 2022 statement, explanation, and elaboration: updated guideline for the reporting of harms in randomized trials - White Rose Research Online [eprints.whiterose.ac.uk]
- 10. Guideline Recommendation for Endpoints Used in Clinical Trials for Functional Dyspepsia [kjg.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. nnuhresearch.nnuh.nhs.uk [nnuhresearch.nnuh.nhs.uk]
- 15. Clinical Trial Drug Safety Assessment for Studies and Submissions Impacted by COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of herbal extract granules combined with otilonium bromide on irritable bowel syndrome with diarrhoea: a study protocol for a randomised controlled trial | BMJ Open [bmjopen.bmj.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. SUMMARY OF EVIDENCE - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. How EMA evaluates medicines for human use | European Medicines Agency (EMA) [ema.europa.eu]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. spg.pt [spg.pt]
- 22. CONSORT Harms 2022 statement, explanation, and elaboration: updated guideline for the reporting of harms in randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. equator-network.org [equator-network.org]
- 25. research.refined.site [research.refined.site]
- 26. bumc.bu.edu [bumc.bu.edu]
- 27. Multicentre, Randomised, Placebo-Controlled Trial of Mebeverine in Children with Irritable Bowel Syndrome (IBS) or Functional Abdominal Pain – Not Otherwise Specified (FAP-NOS) | Research with human participants [onderzoekmetmensen.nl]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Trimebutine Maleate
For researchers and scientists in the dynamic field of drug development, adherence to strict safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. The proper handling and disposal of chemical compounds like Trimebutine Maleate are essential to ensure a safe laboratory environment and to comply with environmental regulations. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with industry best practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should it be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[1]
-
Segregation and Containment:
-
Waste Characterization:
-
Determine if the this compound waste is classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations.[4][5][6] This determination will dictate the final disposal route. Consult your institution's Environmental Health and Safety (EHS) department for guidance.
-
-
Licensed Disposal:
-
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's EHS department or a certified waste management contractor to arrange for the pickup and disposal of the contained waste.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or filter paper, should be considered contaminated and disposed of as chemical waste.
-
Contaminated packaging should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed packaging can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[1]
-
Accidental Release Measures
In the event of a spill, prevent the powder from entering drains or waterways.[1][2] Carefully sweep or vacuum the spilled material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[7] The spill area should then be cleaned by trained personnel.
Quantitative Data and Disposal Summary
While specific quantitative disposal limits for this compound are not broadly published and are often dependent on local regulations, the following table summarizes the key disposal-related information gathered from safety data sheets.
| Parameter | Guideline | Source |
| Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration | [1] |
| Sewer Discharge | Prohibited | [1] |
| Container Requirements | Suitable, closed, and properly labeled | [1] |
| Contaminated Packaging | Triple-rinse and recycle, or puncture and landfill | [1] |
Logical Workflow for this compound Disposal
To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and a qualified EHS professional for guidance tailored to your facility.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
Personal protective equipment for handling Trimebutine Maleate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Trimebutine Maleate. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Standard |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical impermeable gloves (e.g., Natural rubber, Nitrile rubber (NBR), Latex). Gloves must be inspected prior to use.[1][2] | EN 374[2] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] | - |
| Respiratory Protection | A full-face respirator may be required if exposure limits are exceeded or if irritation is experienced.[1][3] A dust/aerosol mask with a P3 filter is also recommended.[2] | - |
Occupational Exposure Limit: An occupational exposure band of 0.1 - 1 mg/m³ has been established.[2]
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to safely manage this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Handle the compound in a well-ventilated area.[1]
-
Ensure that a safety shower and eye wash station are readily accessible.[4]
-
Set up emergency exits and a designated risk-elimination area.[1]
-
Remove all sources of ignition and use non-sparking tools to prevent fire from electrostatic discharge.[1]
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust, mist, gas, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
Wash hands thoroughly after handling.[1]
3. Storage:
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong acids and bases.[2]
-
Store separately from foodstuff containers.[1]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Prevent further leakage if it is safe to do so.[1]
-
Do not allow the chemical to enter drains.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
